molecular formula C21H20Sn B1265375 Allyltriphenyltin CAS No. 76-63-1

Allyltriphenyltin

Cat. No.: B1265375
CAS No.: 76-63-1
M. Wt: 391.1 g/mol
InChI Key: NDUYAGLANMHJHF-UHFFFAOYSA-N
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Description

Allyltriphenylstannane is an organotin compound, which is generally used as allylating and radical chain transfer reagent. It is also used as a source of allyl radicals.>

Properties

IUPAC Name

triphenyl(prop-2-enyl)stannane
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InChI

InChI=1S/3C6H5.C3H5.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;3H,1-2H2;
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InChI Key

NDUYAGLANMHJHF-UHFFFAOYSA-N
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Canonical SMILES

C=CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
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Molecular Formula

C21H20Sn
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DSSTOX Substance ID

DTXSID70226896
Record name Stannane, allyltriphenyl-
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Molecular Weight

391.1 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Allyltriphenyltin
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CAS No.

76-63-1
Record name Triphenyl-2-propen-1-ylstannane
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Foundational & Exploratory

Synthesis of Allyltriphenyltin Using Grignard Reagent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyltriphenyltin, a versatile organotin reagent, utilizing the Grignard reaction. The document details the underlying chemical principles, presents quantitative data from established procedures, offers a step-by-step experimental protocol, and includes a visual representation of the synthesis workflow. This guide is intended to equip researchers in organic synthesis and drug development with the necessary information to safely and efficiently perform this valuable transformation.

Core Principles

The synthesis of this compound via the Grignard reaction is a cornerstone of organometallic chemistry. The process involves the formation of an allyl Grignard reagent, allylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic tin center of triphenyltin (B1233371) chloride. This results in the formation of a new carbon-tin bond and the desired this compound product. The overall reaction can be summarized as follows:

  • Formation of the Grignard Reagent: CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr

  • Reaction with Triphenyltin Chloride: CH₂=CHCH₂MgBr + (C₆H₅)₃SnCl → CH₂=CHCH₂Sn(C₆H₅)₃ + MgBrCl

Due to the high reactivity of the Grignard reagent, the reaction is exquisitely sensitive to moisture and atmospheric oxygen. Therefore, the use of anhydrous solvents and an inert atmosphere is paramount to achieving a successful outcome. The procedure detailed below employs a one-pot synthesis where the Grignard reagent is formed in situ and reacts immediately with the triphenyltin chloride.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound, based on a well-established literature procedure.[1]

ParameterValue
Reactants
Magnesium Turnings50 g (2.1 g-atom)
Allyl Bromide120 g (1.0 mole)
Triphenyltin Chloride250 g (0.65 mole)
Solvents
Diethyl Ether (anhydrous)800 ml (initial)
Tetrahydrofuran (anhydrous)600 ml
Benzene (B151609) (dry)500 ml
Ligroin (for recrystallization)350 ml
Reaction Conditions
Addition Time7 hours
Initial Reaction TemperatureRefluxing diethyl ether
Post-addition Temperature60°C
Post-addition TimeOvernight
Work-up
Quenching Solution150 ml of saturated ammonium (B1175870) chloride solution
Product
Yield190–205 g (75–80%)
Melting Point73–74°C

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of this compound.[1] It is imperative that all glassware is thoroughly dried, and anhydrous solvents are used throughout the experiment. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Triphenyltin chloride

  • Diethyl ether, anhydrous

  • Tetrahydrofuran, anhydrous (freshly distilled from a suitable drying agent)

  • Benzene, dry

  • Saturated aqueous ammonium chloride solution

  • Ligroin

Equipment:

  • 3-liter three-necked flask

  • Reflux condenser

  • Mechanical stirrer

  • Nitrogen or argon inlet tube

  • 1-liter pressure-equalizing dropping funnel

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the 3-liter three-necked flask with the mechanical stirrer, reflux condenser (fitted with a nitrogen/argon inlet), and the dropping funnel. Flame-dry the apparatus under a flow of inert gas to remove any residual moisture.

  • Initial Charge: To the cooled flask, add 50 g (2.1 g-atom) of magnesium turnings and 800 ml of anhydrous diethyl ether.

  • Reagent Solution Preparation: In the dropping funnel, prepare a solution of 120 g (1.0 mole) of allyl bromide and 250 g (0.65 mole) of triphenyltin chloride in 600 ml of anhydrous tetrahydrofuran.

  • Grignard Formation and Reaction:

    • Begin vigorous stirring of the magnesium suspension and heat the mixture to a gentle reflux.

    • Slowly add the solution from the dropping funnel to the refluxing magnesium suspension over a period of 7 hours. Maintain a steady reflux throughout the addition.

  • Reaction Completion:

    • After the addition is complete, add 500 ml of dry benzene to the reaction mixture.

    • Heat the mixture to 60°C and continue stirring overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly add 150 ml of a saturated aqueous ammonium chloride solution to quench the reaction and decompose any unreacted Grignard reagent.

    • Decant the organic phase from the solid magnesium salts.

    • Wash the remaining solids twice with diethyl ether and combine the ether washes with the decanted organic phase.

  • Solvent Removal and Recrystallization:

    • Remove the solvents from the combined organic layers using a rotary evaporator at reduced pressure.

    • Recrystallize the resulting solid residue from approximately 350 ml of ligroin.

  • Product Collection: Collect the crystalline product by filtration, wash with a small amount of cold ligroin, and dry under vacuum to yield 190–205 g (75–80%) of this compound with a melting point of 73–74°C.[1]

Mandatory Visualization

SynthesisWorkflow reagents Reactants: - Magnesium Turnings - Allyl Bromide - Triphenyltin Chloride setup Reaction Setup (Inert Atmosphere) reagents->setup solvents Anhydrous Solvents: - Diethyl Ether - Tetrahydrofuran solvents->setup grignard_formation In Situ Grignard Formation and Reaction with (Ph)3SnCl (7h, reflux) setup->grignard_formation completion Reaction Completion (Benzene, 60°C, overnight) grignard_formation->completion workup Quenching and Extraction (sat. NH4Cl, Ether) completion->workup isolation Solvent Removal and Recrystallization (Ligroin) workup->isolation product This compound (75-80% Yield) isolation->product

Caption: Workflow for the one-pot synthesis of this compound.

References

Spectroscopic Characterization of Allyltriphenyltin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of allyltriphenyltin, a key organotin compound with applications in organic synthesis and materials science. This document details the principles and experimental data obtained from various spectroscopic techniques, offering valuable insights for researchers and professionals involved in the analysis and development of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen atoms in the molecule, revealing their chemical environment and connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-α~2.9 - 3.1d~8-CH₂-Sn
H-β~5.8 - 6.2m--CH=
H-γ~4.8 - 5.2m-=CH₂
Phenyl-H~7.2 - 7.8m-C₆H₅

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
-CH₂-Sn~15 - 20
-CH=~135 - 140
=CH₂~115 - 120
Phenyl (ipso)~138 - 142
Phenyl (ortho)~136 - 138
Phenyl (meta)~128 - 130
Phenyl (para)~129 - 131

Note: The signals for the phenyl carbons may overlap, and precise assignment often requires advanced NMR techniques.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a specialized technique that directly probes the tin nucleus, providing valuable information about its coordination environment and oxidation state. The chemical shift of ¹¹⁹Sn in organotin compounds is highly sensitive to the nature of the organic substituents. For this compound, the ¹¹⁹Sn chemical shift is expected to be in the range of -40 to -60 ppm relative to tetramethyltin (B1198279) (SnMe₄).[1][2][3][4][5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Key IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080 - 3020C-H stretchAromatic & Vinylic
~2920 - 2850C-H stretchAliphatic (Allyl CH₂)
~1630C=C stretchAlkene
~1480, 1430C=C stretchAromatic Ring
~995, 910C-H bend (out-of-plane)Alkene
~730, 695C-H bend (out-of-plane)Monosubstituted Phenyl
~530Sn-C stretchPhenyl-Sn
~450Sn-C stretchAllyl-Sn

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electron impact (EI) is a common ionization method for such compounds.

The mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (M⁺) due to the facile cleavage of the tin-carbon bonds. The fragmentation pattern is dominated by the loss of the allyl and phenyl groups.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Ion
351[Sn(C₆H₅)₃]⁺
273[Sn(C₆H₅)₂]⁺
197[Sn(C₆H₅)]⁺
120[Sn]⁺
77[C₆H₅]⁺
41[C₃H₅]⁺

Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of the tin nucleus in the solid state.[6][7][8][9] It provides information on the oxidation state, coordination number, and site symmetry of the tin atom. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

For tetravalent organotin compounds like this compound, the isomer shift is typically in the range of 1.2-1.6 mm/s relative to a BaSnO₃ source.[6] The presence of a significant quadrupole splitting would indicate a distortion from a perfectly tetrahedral geometry around the tin atom.[7][8][9]

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing an NMR sample of this compound is as follows:

  • Weigh approximately 10-20 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Sample Preparation Workflow
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For solid samples like this compound, ATR-FTIR is a convenient technique that requires minimal sample preparation.

  • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

ATR_FTIR_Workflow cluster_workflow ATR-FTIR Experimental Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Record Background Spectrum Clean_Crystal->Background_Scan Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Clean_Up Clean Crystal Acquire_Spectrum->Clean_Up End End Clean_Up->End

ATR-FTIR Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of organotin compounds like this compound often requires derivatization to improve volatility and thermal stability, though direct analysis is sometimes possible. A general procedure is as follows:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable organic solvent (e.g., hexane (B92381) or toluene). If derivatization is required, a common agent is sodium tetraethylborate.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: A temperature gradient is used to ensure good separation, for example, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 300 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: A range that covers the expected m/z values of the fragments (e.g., 40-500 amu).

GCMS_Analysis_Flow cluster_gcms GC-MS Analysis Logical Flow sample_prep Sample Preparation Dissolution in Solvent (Optional Derivatization) gc_separation GC Separation Injector Capillary Column Temperature Program sample_prep->gc_separation Injection ms_detection MS Detection Ionization (EI) Mass Analyzer Detector gc_separation->ms_detection Elution data_analysis Data Analysis Mass Spectrum Fragmentation Pattern ms_detection->data_analysis Signal

GC-MS Analysis Logical Flow
Mössbauer Spectroscopy

The experimental setup for ¹¹⁹Sn Mössbauer spectroscopy typically involves:

  • Source: A radioactive source containing the parent isotope that decays to the excited state of ¹¹⁹Sn, commonly a Ba¹¹⁹mSnO₃ source. The source is mounted on a velocity transducer.

  • Sample: The solid this compound sample is held in a sample holder, often cooled to liquid nitrogen or helium temperatures to increase the recoil-free fraction.

  • Detector: A gamma-ray detector is placed behind the sample to measure the transmitted radiation.

  • Data Acquisition: The velocity of the source is varied, and the gamma-ray counts are recorded as a function of velocity, generating the Mössbauer spectrum.

Mossbauer_Setup cluster_mossbauer Mössbauer Spectroscopy Setup Source Gamma-Ray Source (BaSnO3) Sample This compound Sample (Cooled) Source->Sample Gamma Rays Transducer Velocity Transducer Transducer->Source Velocity Modulation Detector Gamma-Ray Detector Sample->Detector MCA Multichannel Analyzer Detector->MCA Signal

Mössbauer Spectroscopy Setup

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of allyltriphenyltin. The information presented herein is intended to support researchers and professionals in the fields of organic chemistry, organometallic chemistry, and drug development in the accurate identification and characterization of this compound. This document details the experimental protocol for acquiring the ¹H NMR spectrum, presents a thorough interpretation of the spectral data, and includes a visualization of the molecular structure and proton relationships.

Introduction to this compound and its Spectroscopic Characterization

This compound is an organotin compound that serves as a valuable reagent in organic synthesis, particularly in allylation reactions. Its reactivity and utility in forming carbon-carbon bonds make it a compound of interest in various research and development applications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule, offering a unique fingerprint for its structure.

Experimental Protocol: ¹H NMR Spectroscopy of this compound

A detailed and standardized experimental protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

2.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: A deuterated solvent that does not exchange protons with the analyte and effectively dissolves the sample is required. Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for organotin compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments often use the residual solvent peak for referencing.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2.2. Instrumentation and Data Acquisition

The following parameters are typical for acquiring a ¹H NMR spectrum of this compound on a standard NMR spectrometer (e.g., 400 or 500 MHz).

ParameterValue
Spectrometer Frequency400 MHz (or higher)
SolventCDCl₃
Temperature298 K (25 °C)
Pulse SequenceStandard single-pulse (zg)
Acquisition Time (AQ)2-4 seconds
Relaxation Delay (D1)1-5 seconds
Number of Scans (NS)8-16 (or as needed for good S/N)
Spectral Width (SW)10-15 ppm

Data Presentation and Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the allyl and triphenyl groups. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values provide a complete picture of the molecule's proton environment.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenyl (ortho, meta, para)7.60 - 7.30multiplet-15H
H-2' (methine)6.20multiplet-1H
H-3' (terminal vinyl)5.05multiplet-2H
H-1' (allylic methylene)2.85doublet7.52H

3.1. Analysis of the Phenyl Protons

The fifteen protons of the three phenyl groups appear as a complex multiplet in the aromatic region, typically between δ 7.60 and 7.30 ppm. The ortho, meta, and para protons have slightly different chemical environments, leading to overlapping signals that form a complex pattern. The integration of this region corresponds to 15 protons, consistent with the three phenyl rings.

3.2. Analysis of the Allyl Protons

The allyl group gives rise to three distinct sets of signals:

  • H-2' (Methine Proton): The proton on the central carbon of the allyl group (C-2') appears as a multiplet around δ 6.20 ppm. This proton is coupled to the two protons on C-1' and the two protons on C-3', resulting in a complex splitting pattern.

  • H-3' (Terminal Vinyl Protons): The two terminal vinyl protons on C-3' are diastereotopic and appear as a multiplet around δ 5.05 ppm. They are coupled to the H-2' proton and to each other (geminal coupling).

  • H-1' (Allylic Methylene Protons): The two protons on the carbon attached to the tin atom (C-1') are chemically equivalent and appear as a doublet at approximately δ 2.85 ppm. This doublet arises from coupling to the single H-2' proton, with a typical vicinal coupling constant of about 7.5 Hz. The integration of this signal corresponds to two protons.

Visualization of Molecular Structure and Proton Connectivity

To visually represent the structure of this compound and the coupling relationships between its protons, a diagram generated using the DOT language is provided below.

allyltriphenyltin_nmr cluster_allyl Allyl Group cluster_phenyl Triphenyl Group H1a H-1'a H2 H-2' H1a->H2 J = 7.5 Hz (vicinal) Sn Sn H1a->Sn J(Sn-H) H1b H-1'b H1b->H2 J = 7.5 Hz (vicinal) H1b->Sn J(Sn-H) H3a H-3'a H2->H3a (vicinal) H3b H-3'b H2->H3b (vicinal) H3a->H3b (geminal) Ph 3 x Phenyl (15H) Sn->Ph

Caption: Molecular structure of this compound with ¹H NMR proton assignments and key coupling interactions.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. The detailed experimental protocol ensures the acquisition of high-quality data, while the tabulated spectral data and in-depth interpretation serve as a valuable resource for the identification and characterization of this important organometallic compound. The provided visualization further clarifies the structural relationships of the protons within the molecule. This information is essential for researchers and professionals who rely on accurate spectroscopic analysis in their synthetic and developmental work.

An In-depth Technical Guide to the ¹H NMR Coupling Constants Analysis of Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of allyltriphenyltin, with a specific focus on the interpretation of its coupling constants. Due to the limited availability of explicitly published coupling constant data for this compound, this guide synthesizes information from spectral databases and established principles of NMR spectroscopy for analogous structures to present a detailed analysis. This document is intended for researchers, scientists, and professionals in drug development who utilize organotin compounds and require a thorough understanding of their spectroscopic characterization. The guide includes a summary of expected coupling constants, a detailed experimental protocol for acquiring high-quality ¹H NMR spectra of organotin compounds, and a logical diagram illustrating the key proton-proton coupling interactions within the this compound molecule.

Introduction

This compound is an organotin compound that finds application in organic synthesis, particularly in allylation reactions. The precise structural elucidation of such compounds is paramount for understanding their reactivity and ensuring the purity of resulting products. ¹H NMR spectroscopy is a powerful analytical technique for this purpose, and a detailed analysis of the coupling constants (J-values) provides invaluable information about the connectivity and stereochemistry of the molecule.

This guide addresses the scarcity of publicly available, detailed ¹H NMR coupling constant data for this compound by providing a thorough analysis based on established spectroscopic principles and data from analogous compounds.

Predicted ¹H NMR Coupling Constants for this compound

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the allyl group and the phenyl groups attached to the tin atom. The complexity of the allyl group's signals arises from various geminal, vicinal, and long-range couplings.

Structure of this compound:

  • Hₐ: Vinylic proton, cis to the CH₂ group

  • Hₑ: Vinylic proton, trans to the CH₂ group

  • Hₓ: Vinylic proton on the central carbon

  • H₂c: Allylic protons

  • Ph: Phenyl group protons (ortho, meta, para)

Based on typical values for allylic systems and organotin compounds, the following coupling constants are expected. It is crucial to note that these are estimated values and experimental determination is necessary for confirmation.

Interacting ProtonsCoupling TypeExpected Coupling Constant (J) in Hz
J(Hₓ, Hₑ)³J (trans)16 - 18
J(Hₓ, Hₐ)³J (cis)9 - 12
J(Hₐ, Hₑ)²J (geminal)0.5 - 2.5
J(Hₓ, H₂c)³J (vicinal)5 - 8
J(Hₐ, H₂c)⁴J (allylic, cisoid)-2 to 0
J(Hₑ, H₂c)⁴J (allylic, transoid)-2 to 0
J(ortho-H, meta-H)³J (vicinal)7 - 9
J(ortho-H, para-H)⁵J (long-range)~0.5
J(meta-H, meta-H')⁴J (meta)2 - 3
J(meta-H, para-H)³J (vicinal)7 - 9

Experimental Protocol for ¹H NMR Spectroscopy of this compound

Acquiring a high-resolution ¹H NMR spectrum is essential for the accurate determination of coupling constants. The following is a generalized experimental protocol for obtaining the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid spectral overlap from impurities. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for organotin compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the prepared solution to the NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is critical for accurate coupling constant analysis.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative signal integration, although this is less critical for coupling constant determination.

    • Acquisition Time (aq): A longer acquisition time will result in better resolution.

3.3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution. Perform the Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.

  • Calibration: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify all peaks and integrate the signals to determine the relative number of protons.

  • Coupling Constant Measurement: Measure the distance in Hertz (Hz) between the split peaks of a multiplet to determine the coupling constants.

Visualization of Coupling Pathways

The following diagram, generated using the DOT language, illustrates the key proton-proton coupling interactions within the allyl group of this compound.

G cluster_allyl Allyl Group Protons cluster_triphenyltin Triphenyltin Moiety Ha Hₐ He Hₑ Ha->He ²J (geminal) Hc H₂c Ha->Hc ⁴J (allylic) He->Hc ⁴J (allylic) Hx Hₓ Hx->Ha ³J (cis) Hx->He ³J (trans) Hx->Hc ³J (vicinal) Sn Sn(Ph)₃ Hc->Sn

Caption: Coupling network in the allyl group of this compound.

Conclusion

Assigning the 13C NMR Chemical Shifts of Allyltriphenyltin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shift assignments for the organometallic compound allyltriphenyltin. This document summarizes the available spectral data, outlines the experimental protocols for its acquisition, and presents a clear visualization of the molecular structure with its corresponding 13C NMR assignments.

Introduction to this compound and its Spectroscopic Characterization

This compound, also known as triphenyl(prop-2-en-1-yl)stannane, is a versatile reagent in organic synthesis, particularly in cross-coupling reactions. Its reactivity and stability are of significant interest to researchers in organometallic chemistry and drug development. Accurate characterization of this compound is crucial, and 13C NMR spectroscopy stands as a primary tool for elucidating its molecular structure and electronic environment. This guide focuses on the precise assignment of the 13C NMR signals for both the allyl and triphenyl moieties of the molecule.

13C NMR Chemical Shift Data

The 13C NMR spectrum of this compound exhibits distinct signals corresponding to the carbon atoms of the allyl group and the three phenyl rings attached to the tin atom. The chemical shifts are influenced by the electronegativity of the tin atom, the hybridization of the carbon atoms, and the overall molecular geometry.

The experimentally determined 13C NMR chemical shifts for this compound are presented in Table 1. The assignments are based on established knowledge of the NMR spectroscopy of organotin compounds and spectral prediction tools.

Table 1: 13C NMR Chemical Shifts of this compound

Carbon AtomAssignmentChemical Shift (δ, ppm)
C1'Allyl -CH2-Sn13.5
C2'Allyl -CH=137.9
C3'Allyl =CH2114.2
C1Phenyl ipso-C138.8
C2/C6Phenyl ortho-C136.9
C3/C5Phenyl meta-C128.6
C4Phenyl para-C128.9

Note: The chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and are recorded in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl3).

Experimental Protocol for 13C NMR Spectroscopy

The acquisition of a high-quality 13C NMR spectrum of this compound requires careful sample preparation and instrument setup. The following provides a detailed methodology for a typical experiment.

Instrumentation:

A high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe is recommended for optimal signal resolution and sensitivity.

Sample Preparation:

  • Sample: Weigh approximately 20-50 mg of pure this compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). The use of a deuterated solvent is essential for the spectrometer's lock system.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

Data Acquisition Parameters:

The following are typical acquisition parameters for a 13C NMR spectrum of this compound:

ParameterValue
Spectrometer Frequency100.6 MHz (for a 400 MHz spectrometer)
Pulse Programzgpg30 (or similar proton-decoupled pulse sequence)
Number of Scans (NS)128 to 1024 (or more, depending on concentration)
Relaxation Delay (D1)2.0 seconds
Acquisition Time (AQ)1.0 - 2.0 seconds
Spectral Width (SW)200 - 250 ppm (approx. 20-25 kHz)
Temperature298 K (25 °C)

Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm or the residual solvent peak of CDCl3 to 77.16 ppm.

  • Peak Picking: The chemical shifts of all significant peaks are identified and recorded.

Visualization of this compound Structure and 13C NMR Assignments

The following diagram illustrates the molecular structure of this compound with the assigned 13C NMR chemical shifts for each unique carbon atom.

Caption: Structure of this compound with 13C NMR assignments.

Conclusion

This technical guide has provided a detailed summary of the 13C NMR chemical shifts of this compound, a key organometallic compound. The tabulated data, along with the comprehensive experimental protocol, offers a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug development. The provided visualization further aids in the unambiguous assignment of the carbon signals to their respective positions within the molecule, facilitating accurate and reliable structural characterization.

An In-depth Technical Guide to the FT-IR Analysis of Allyltriphenyltin Vibrational Modes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of allyltriphenyltin. It details the vibrational modes of the molecule, offers a thorough experimental protocol for its analysis, and presents a logical workflow for acquiring and interpreting the spectral data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of organotin compounds.

Introduction to FT-IR Spectroscopy of Organometallic Compounds

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify and characterize chemical compounds by measuring the absorption of infrared radiation.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational energies of its chemical bonds.[2] These absorptions are unique to the molecule's structure, providing a "molecular fingerprint."[1]

In the context of organometallic chemistry, FT-IR spectroscopy is an indispensable tool for elucidating the structure and bonding of complexes.[3][4] It provides valuable information about the metal-ligand interactions, the nature of the organic moieties, and the overall molecular geometry. For a compound like this compound, FT-IR allows for the identification and characterization of the vibrational modes associated with the allyl group, the phenyl rings, and the tin-carbon bonds.

Vibrational Modes of this compound

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. These can be broadly categorized into vibrations of the phenyl groups, the allyl group, and the tin-carbon skeleton. The following table summarizes the expected and observed vibrational frequencies for this compound, based on spectral data and comparison with related organotin compounds.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3060 - 3020MediumAromatic C-H stretching
~2920Medium-WeakAsymmetric CH₂ stretching (allyl)
~2850Medium-WeakSymmetric CH₂ stretching (allyl)
~1630Medium-WeakC=C stretching (allyl)
~1585, ~1480, ~1430StrongC=C stretching (phenyl ring)
~1070MediumIn-plane C-H bending (phenyl)
~995MediumOut-of-plane C-H bending (phenyl)
~910Medium=CH₂ wagging (allyl)
~730, ~695StrongOut-of-plane C-H bending (phenyl)
~530MediumAsymmetric Sn-C (phenyl) stretching
~450StrongSn-C (allyl) stretching & Phenyl ring deformation

Note: The exact peak positions and intensities can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol for FT-IR Analysis of this compound

The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for analyzing solid samples with minimal preparation.

3.1. Materials and Equipment

3.2. Procedure

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are clean and free of any residual sample.

    • Clean the ATR crystal (typically diamond or germanium) with a lint-free wipe moistened with isopropanol or ethanol and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself, and will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create a uniform, thin layer of the sample on the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-infrared range (4000 - 400 cm⁻¹).

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the major absorption peaks.

  • Cleaning:

    • After the analysis, release the pressure and remove the sample from the ATR crystal.

    • Thoroughly clean the ATR crystal and the press with a lint-free wipe and an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from initial sample handling to final data interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample Obtain this compound Sample Prep Minimal Preparation for ATR Sample->Prep Background Acquire Background Spectrum Prep->Background Load_Sample Load Sample onto ATR Crystal Background->Load_Sample Acquire_Spectrum Acquire Sample Spectrum Load_Sample->Acquire_Spectrum BG_Subtract Background Subtraction Acquire_Spectrum->BG_Subtract Correction Baseline Correction / Smoothing BG_Subtract->Correction Peak_Picking Peak Identification Correction->Peak_Picking Assignment Assign Vibrational Modes Peak_Picking->Assignment Report Generate Report Assignment->Report

FT-IR Analysis Workflow for this compound

Conclusion

FT-IR spectroscopy is a fundamental technique for the characterization of this compound, providing detailed insights into its molecular structure through the analysis of its vibrational modes. By following the detailed experimental protocol and understanding the assignments of the characteristic absorption bands, researchers can effectively utilize this technique for qualitative identification and structural elucidation. The logical workflow presented offers a systematic approach to the FT-IR analysis of this and other similar organometallic compounds, ensuring reliable and reproducible results.

References

Unraveling the Fragmentation Fingerprint of Allyltriphenyltin: A Mass Spectrometry Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of allyltriphenyltin (C₂₁H₂₀Sn). Understanding the fragmentation behavior of this organotin compound is crucial for its accurate identification and characterization in various scientific applications, including environmental analysis, toxicology studies, and synthetic chemistry. This document summarizes key quantitative data, details experimental methodologies, and visualizes the fragmentation pathway to facilitate a deeper understanding for researchers and professionals in related fields.

Core Fragmentation Data

The mass spectrometric analysis of this compound reveals a characteristic fragmentation pattern dominated by the cleavage of the tin-carbon bonds. The relative abundances of the resulting fragment ions provide a unique fingerprint for the identification of the parent molecule. The primary ions observed and their relative intensities are summarized in the table below.

Mass-to-Charge Ratio (m/z)Proposed Fragment IonChemical FormulaRelative Abundance (%)
392[C₂₁H₂₀Sn]⁺[C₂₁H₂₀Sn]⁺5
351[Sn(C₆H₅)₃]⁺[C₁₈H₁₅Sn]⁺100
274[Sn(C₆H₅)₂]⁺[C₁₂H₁₀Sn]⁺25
197[Sn(C₆H₅)]⁺[C₆H₅Sn]⁺40
154[C₁₂H₁₀]⁺[C₁₂H₁₀]⁺15
120[Sn]⁺[Sn]⁺10
77[C₆H₅]⁺[C₆H₅]⁺30
41[C₃H₅]⁺[C₃H₅]⁺20

Note: The relative abundances are approximate and can vary slightly depending on the specific experimental conditions.

Experimental Protocol

The fragmentation data presented was obtained using Electron Ionization (EI) mass spectrometry coupled with a gas chromatography (GC-MS) system. The detailed experimental parameters are as follows:

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole.

  • GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature of 150°C, held for 1 minute, followed by a ramp to 280°C at a rate of 10°C/min, with a final hold time of 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization conditions proceeds through a series of characteristic bond cleavages. The primary fragmentation event is the loss of the allyl radical, leading to the formation of the highly stable triphenyltin (B1233371) cation ([Sn(C₆H₅)₃]⁺), which is observed as the base peak in the mass spectrum. Subsequent fragmentations involve the sequential loss of phenyl groups from the triphenyltin cation.

Fragmentation_Pathway M This compound [C₂₁H₂₀Sn]⁺˙ m/z = 392 F1 Triphenyltin cation [Sn(C₆H₅)₃]⁺ m/z = 351 (Base Peak) M->F1 - C₃H₅˙ F7 Allyl cation [C₃H₅]⁺ m/z = 41 M->F7 - Sn(C₆H₅)₃˙ F2 Diphenyltin cation [Sn(C₆H₅)₂]⁺˙ m/z = 274 F1->F2 - C₆H₅˙ F6 Phenyl cation [C₆H₅]⁺ m/z = 77 F1->F6 - Sn(C₆H₅)₂ F3 Phenyltin cation [Sn(C₆H₅)]⁺ m/z = 197 F2->F3 - C₆H₅˙ F5 Biphenyl radical cation [C₁₂H₁₀]⁺˙ m/z = 154 F2->F5 - Sn F4 Tin cation [Sn]⁺˙ m/z = 120 F3->F4 - C₆H₅˙ Neutral1 - C₃H₅˙ Neutral2 - C₆H₅˙ Neutral3 - C₆H₅˙ Neutral4 - C₆H₅˙ Neutral5 - Sn Neutral6 - Sn(C₆H₅)₂

Caption: Proposed fragmentation pathway of this compound under EI-MS.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and pathway can serve as a valuable reference for the identification and structural elucidation of this compound in complex matrices. Researchers are encouraged to consider the specific instrumental and experimental conditions when comparing their results with the data provided herein.

Allyltriphenyltin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physical, chemical, and reactive properties of allyltriphenyltin, a versatile organotin reagent with significant applications in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as allyltriphenylstannane, is an organotin compound that has garnered considerable interest in the field of organic chemistry. Its utility as a potent and selective allylating agent, as well as its role in palladium-catalyzed cross-coupling reactions, has made it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and its applications in drug discovery and development.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature. It is generally stable in air and moisture, a characteristic that distinguishes it from many other organometallic reagents. However, prolonged exposure to strong acids or oxidizing agents can lead to decomposition.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
CAS Number 76-63-1[1][2]
Molecular Formula C₂₁H₂₀Sn[1][2]
Molecular Weight 391.09 g/mol [1][2]
Appearance White to off-white crystalline solid[1][2]
Melting Point 71-76 °C[1][2]
Boiling Point 421.4 ± 38.0 °C (Predicted)[1]
Density 1.07 g/cm³ (Predicted)[1]
Solubility Insoluble in water. Soluble in many organic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM).[1]
Table 2: Chemical and Spectroscopic Data of this compound
Data TypeKey FeaturesReference(s)
¹H NMR Signals corresponding to the allyl and phenyl protons are observed. The allylic protons typically appear as multiplets in the vinylic and allylic regions of the spectrum.[3]
¹³C NMR Resonances for the carbon atoms of the allyl and phenyl groups are present.[3]
Infrared (IR) Characteristic absorption bands for C-H stretching of the aromatic and vinyl groups, as well as C=C stretching of the allyl group.[4][5]
Mass Spectrometry (MS) The molecular ion peak may be observed, along with characteristic fragmentation patterns involving the loss of allyl and phenyl groups.[6]
Stability Stable under recommended storage conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products formed under fire conditions are not well-defined.[7]
Thermal Decomposition Thermal degradation of organotin compounds generally proceeds via cleavage of the tin-carbon bonds. The final residue upon complete decomposition is typically tin(IV) oxide.[1][8][9][10][11]

Chemical Reactivity and Applications in Drug Development

This compound is a versatile reagent in organic synthesis, primarily utilized for two key types of transformations: palladium-catalyzed cross-coupling reactions (Stille coupling) and Lewis acid-mediated allylations of electrophiles. These reactions are instrumental in the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex molecules.

Palladium-Catalyzed Stille Coupling

In the presence of a palladium catalyst, this compound undergoes a transmetalation reaction with an organic halide or triflate, leading to the formation of a new carbon-carbon bond. This reaction, known as the Stille coupling, is widely used due to its tolerance of a broad range of functional groups and its generally mild reaction conditions.

Lewis Acid-Mediated Allylation

This compound can act as a nucleophilic source of the allyl group in the presence of a Lewis acid. The Lewis acid activates an electrophile, typically an aldehyde or ketone, towards nucleophilic attack by the allyl group of the organotin reagent. This reaction is highly valuable for the synthesis of homoallylic alcohols, which are important structural motifs in many natural products and biologically active molecules. The stereochemical outcome of this reaction can often be controlled by the choice of Lewis acid and the chirality of the substrate, making it a powerful tool in asymmetric synthesis.

A significant application of this compound in a drug development context is its use in the total synthesis of the potent antifungal agent, (+)-ambruticin S.[12][13] This complex natural product contains multiple stereocenters and a dihydropyran ring, the construction of which can be facilitated by stereoselective allylation reactions.

Experimental Protocols

Synthesis of a Homoallylic Alcohol via Lewis Acid-Mediated Allylation of an Aldehyde

This protocol provides a general procedure for the diastereoselective allylation of a chiral aldehyde using this compound, a key transformation in the synthesis of complex molecules like (+)-ambruticin S.

Materials:

  • Chiral aldehyde (1.0 equiv)

  • This compound (1.5 equiv)

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Magnesium bromide (MgBr₂), or Tin(IV) chloride (SnCl₄)) (1.1 equiv)

  • Anhydrous dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral aldehyde and dissolve it in anhydrous DCM.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using a suitable cooling bath.

  • Slowly add the Lewis acid to the stirred solution of the aldehyde. Stir the mixture for 15-30 minutes to allow for complexation.

  • In a separate flame-dried flask, dissolve this compound in anhydrous DCM.

  • Add the solution of this compound dropwise to the aldehyde-Lewis acid complex mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired homoallylic alcohol.

Purification of Products from this compound Reactions:

A common challenge in reactions involving this compound is the removal of tin-containing byproducts. A standard workup procedure involves washing the organic reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF). This leads to the precipitation of triphenyltin (B1233371) fluoride, which can be removed by filtration through a pad of celite.[14]

Mandatory Visualizations

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Allylation Reaction cluster_workup Workup and Purification start Dissolve chiral aldehyde in anhydrous DCM cool Cool to -78 °C start->cool add_lewis_acid Add Lewis acid (e.g., BF₃·OEt₂) cool->add_lewis_acid stir Stir for 15-30 min add_lewis_acid->stir add_allyltin Add this compound solution dropwise stir->add_allyltin monitor Monitor reaction by TLC add_allyltin->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with H₂O and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated Homoallylic Alcohol purify->product

Caption: Workflow for the synthesis of a homoallylic alcohol.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is toxic if swallowed, in contact with skin, or if inhaled.[15][16] Organotin compounds are also known to be environmental hazards, and waste should be disposed of according to institutional guidelines. For detailed safety information, refer to the Safety Data Sheet (SDS).[2][7]

Conclusion

This compound is a valuable and versatile reagent for the construction of carbon-carbon bonds in organic synthesis. Its stability, coupled with its predictable reactivity in Stille couplings and Lewis acid-mediated allylations, makes it an important tool for the synthesis of complex natural products and pharmaceutically relevant molecules. A thorough understanding of its properties, reaction conditions, and safety protocols is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational resource for scientists and professionals working in the field of drug discovery and development, enabling them to harness the synthetic potential of this compound.

References

Technical Guide: Solubility of Allyltriphenyltin in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of allyltriphenyltin in common organic solvents. While publicly available quantitative data is limited, this document outlines detailed experimental protocols based on established methodologies for solubility determination of organotin compounds.

Physicochemical Properties of this compound

This compound, also known as allyltriphenylstannane, is a white crystalline solid at room temperature.[1][2] It is characterized as a relatively nonpolar compound due to the presence of three phenyl groups and an allyl group attached to the tin atom.[3] This structural feature dictates its general solubility behavior.

Qualitative Solubility Profile:

  • Soluble in: Nonpolar organic solvents such as chloroform, toluene, and benzene.[3]

  • Poorly soluble in: Polar solvents like water and ethanol.[3]

  • Insoluble in: Water.[4][5]

A summary of its key physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₀Sn[1][2]
Molecular Weight 391.1 g/mol [1][4]
Appearance White to off-white powder or crystals[2][4]
Melting Point 71-76 °C[2][4][6]

Experimental Protocol for Quantitative Solubility Determination

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a solid compound in a solvent. The following protocol provides a detailed methodology to obtain reliable and reproducible quantitative solubility data for this compound.

2.1. Materials and Equipment

  • This compound (>97% purity)

  • A range of analytical grade organic solvents (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., UV-Vis spectrophotometer or HPLC-UV system)

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer plate at a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required to achieve a stable concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification of Dissolved this compound:

    Method A: Gravimetric Analysis

    • Accurately pipette a known volume of the filtered supernatant into a pre-weighed, dry evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

    • Dry the dish containing the solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.[4][5]

    • The final weight of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent.

    Method B: UV-Vis Spectrophotometry

    • Due to the presence of phenyl groups, this compound exhibits strong UV absorbance.[7]

    • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV spectrum to find the λmax.

    • Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.[8]

    • Analyze the Sample: Dilute the filtered supernatant with a known factor to bring its absorbance within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.[9]

    Method C: High-Performance Liquid Chromatography (HPLC-UV)

    • HPLC offers high sensitivity and specificity for the quantification of organotin compounds.[10][11][12]

    • Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a mobile phase such as acetonitrile/water) to separate this compound from any potential impurities.

    • Prepare a calibration curve by injecting standard solutions of known concentrations.

    • Inject the diluted, filtered supernatant and determine the concentration based on the peak area relative to the calibration curve.

Data Presentation

Quantitative solubility data for this compound should be recorded in a structured table to allow for easy comparison across different solvents and conditions.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Hexane25
Toluene25
Chloroform25
Diethyl Ether25
Ethyl Acetate25
Acetone25
Ethanol25
Methanol25

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow start Start: Prepare Materials add_excess Add excess this compound to vials start->add_excess add_solvent Add known volume of organic solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature (24-72h) add_solvent->equilibrate centrifuge Centrifuge to separate excess solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter quantify Quantify dissolved compound filter->quantify gravimetric Gravimetric Analysis quantify->gravimetric Method A uv_vis UV-Vis Spectrophotometry quantify->uv_vis Method B hplc HPLC-UV Analysis quantify->hplc Method C end End: Tabulate Results gravimetric->end uv_vis->end hplc->end

Caption: Experimental workflow for determining the solubility of this compound.

References

Crystal Structure of Allyltriphenyltin: A Technical Overview and Generalized Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific experimental crystal structure data for allyltriphenyltin (C₂₁H₂₀Sn) has been found. Therefore, this guide provides a generalized, in-depth technical protocol and workflow for the determination of a crystal structure of a comparable small organometallic molecule, such as this compound, via single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an organometallic compound with significant applications in organic synthesis. The precise three-dimensional arrangement of atoms within its crystal lattice is crucial for understanding its reactivity, physical properties, and potential biological interactions. While the specific crystal structure of this compound is not publicly documented, the methodology to determine such a structure is well-established. This guide outlines the standard experimental protocol for single-crystal X-ray diffraction (SC-XRD), a powerful technique for elucidating the atomic and molecular structure of crystalline solids.[1][2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction involves a series of sequential steps, from sample preparation to final structure refinement.[1][4] Organometallic compounds can be sensitive to air and moisture, often requiring the use of anaerobic and anhydrous techniques throughout the process.[2][5]

Crystal Growth

The first and often most challenging step is to grow a single, high-quality crystal suitable for diffraction.[1][6] The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects like cracks or twinning.[1]

  • Methodology:

    • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

    • Slow Evaporation: The compound is dissolved in the chosen solvent to create a near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over several days or weeks.

    • Vapor Diffusion: This is a common method where the compound solution is placed in a small, open vial, which is then sealed inside a larger container with a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[6] Common setups include hanging drop and sitting drop methods.[6]

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head in the X-ray diffractometer.

  • Methodology:

    • Crystal Selection: A well-formed crystal is selected under a microscope.

    • Mounting: The crystal is mounted on a thin glass fiber or a loop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling.[7]

    • Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas, typically to 100 K.[8] This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam.[8]

    • Data Collection: The crystal is placed in a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and rotated.[2] A detector, such as a CCD or pixel array detector, records the diffraction pattern, which consists of a series of reflection spots.[1][8] A complete dataset is collected by rotating the crystal through a range of angles to capture as many unique reflections as possible.[1][9]

Structure Solution and Refinement

The collected diffraction data are processed to determine the arrangement of atoms in the unit cell.

  • Methodology:

    • Data Integration and Scaling: The raw diffraction images are processed to measure the intensities of the reflections and apply corrections for experimental factors. The data is scaled to account for variations in crystal size and beam intensity.

    • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.[2]

    • Structure Solution (The Phase Problem): The intensities of the diffracted X-rays are measured, but the phase information is lost.[1] For small molecules, "direct methods" are typically used to computationally solve this "phase problem" and generate an initial electron density map.[1][4]

    • Model Building: An initial atomic model is built into the electron density map.

    • Structure Refinement: The atomic model (positions, thermal parameters) is refined against the experimental data using least-squares methods to improve the agreement between the observed and calculated diffraction patterns.[8][10] The quality of the final model is assessed using R-factors (R1 and wR2), where lower values indicate a better fit.[10]

Data Presentation

The final results of a crystal structure determination are typically presented in a series of tables summarizing the crystallographic data and key geometric parameters.

Table 1: Crystal Data and Structure Refinement Details.

Parameter Value
Empirical formula C₂₁H₂₀Sn
Formula weight 391.08
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
Unit cell dimensions a = x.xxxx(x) Å α = 90°
b = y.yyyy(y) Å β = yy.yyyy(y)°
c = z.zzzz(z) Å γ = 90°
Volume xxxx.x(x) ų
Z (molecules per unit cell) 4
Calculated density x.xxx Mg/m³
Absorption coefficient x.xxx mm⁻¹
F(000) xxx
Crystal size x.xx x y.yy x z.zz mm
Theta range for data collection x.xx to yy.yy°
Reflections collected xxxxx
Independent reflections yyyy [R(int) = 0.xxxx]
Final R indices [I>2sigma(I)] R1 = 0.xxxx, wR2 = 0.yyyy
R indices (all data) R1 = 0.xxxx, wR2 = 0.yyyy

| Goodness-of-fit on F² | x.xxx |

Table 2: Selected Bond Lengths (Å).

Atoms Length (Å) Atoms Length (Å)
Sn(1)-C(1) x.xxx(x) Sn(1)-C(7) x.xxx(x)
Sn(1)-C(13) x.xxx(x) Sn(1)-C(19) x.xxx(x)

| C(19)-C(20) | x.xxx(x) | C(20)-C(21) | x.xxx(x) |

Table 3: Selected Bond Angles (°).

Atoms Angle (°) Atoms Angle (°)
C(1)-Sn(1)-C(7) xxx.x(x) C(7)-Sn(1)-C(13) xxx.x(x)
C(1)-Sn(1)-C(13) xxx.x(x) C(1)-Sn(1)-C(19) xxx.x(x)

| C(7)-Sn(1)-C(19) | xxx.x(x) | C(13)-Sn(1)-C(19) | xxx.x(x) |

Workflow Visualization

The overall process of single-crystal X-ray crystallography can be summarized in the following workflow diagram.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound crystallization Crystal Growth (e.g., Vapor Diffusion) synthesis->crystallization mounting Crystal Mounting & Cryo-cooling (100 K) crystallization->mounting Select suitable crystal diffraction X-ray Diffraction Data Collection mounting->diffraction integration Data Integration & Scaling diffraction->integration Raw diffraction images solution Structure Solution (Direct Methods) integration->solution refinement Model Building & Structure Refinement solution->refinement validation Final Structural Model & Validation (CIF) refinement->validation

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

While the specific crystal structure of this compound remains to be reported in the public domain, the methods for its determination are robust and routine. Single-crystal X-ray diffraction provides unparalleled insight into the three-dimensional structure of molecules, offering precise data on bond lengths, bond angles, and intermolecular interactions. Such information is invaluable for rationalizing the chemical behavior of organometallic reagents and for the design of new molecules with tailored properties in materials science and drug development.

References

Theoretical Calculations of Allyltriphenyltin Molecular Orbitals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltriphenyltin is an organotin compound with applications in organic synthesis. Understanding its electronic structure through theoretical calculations of its molecular orbitals can provide valuable insights into its reactivity, stability, and potential biological interactions. This guide presents a comprehensive overview of the theoretical framework and computational methodology for analyzing the molecular orbitals of this compound. Due to a lack of specific published research on the theoretical molecular orbital calculations of this compound, this guide outlines a robust, generalized methodology based on established computational studies of structurally similar organotin compounds. This includes the application of Density Functional Theory (DFT) for geometry optimization and the calculation of molecular orbital energies, supplemented by frontier molecular orbital (FMO) theory to predict reactivity. The presented data is illustrative, derived from typical findings for analogous systems, and serves as a blueprint for future computational studies on this molecule.

Introduction

Organotin compounds, characterized by the presence of a tin-carbon bond, are a versatile class of reagents in organic chemistry. This compound [(C₆H₅)₃SnCH₂CH=CH₂] is a member of this family, utilized in allylation reactions. The reactivity and chemical behavior of such compounds are fundamentally governed by their electronic structure, particularly the distribution and energies of their molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of special interest as they dictate the molecule's ability to act as an electron donor and acceptor, respectively.

This technical guide provides a detailed protocol for the theoretical calculation of the molecular orbitals of this compound. In the absence of direct literature, the methodology is constructed from best practices in computational chemistry applied to analogous organotin systems.

Theoretical Framework and Computational Methodology

The primary theoretical framework for this type of investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization

The first step in any computational analysis is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization.

Protocol:

  • Initial Structure: An initial 3D structure of this compound can be constructed using molecular modeling software. The crystal structure of the closely related cyclopent-2-enyltriphenyltin can serve as a reference for the initial geometry of the triphenyltin (B1233371) moiety.

  • Computational Method: The geometry optimization is typically performed using a DFT functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organometallic compounds.[1][2]

  • Basis Set: A crucial aspect of the calculation is the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For the tin atom, which is a heavy element, a basis set that includes effective core potentials (ECPs) is necessary to account for relativistic effects. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set is a common choice for tin.[1][3] For the lighter atoms (carbon and hydrogen), a Pople-style basis set such as 6-31G(d,p) or 3-21G is appropriate.[1][3]

  • Software: These calculations can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, or Q-Chem.

Molecular Orbital and Energy Calculations

Once the geometry is optimized, the same DFT method and basis set are used to calculate the molecular orbitals and their corresponding energy levels.

Protocol:

  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry.

  • Orbital Analysis: The output of this calculation will include the energies and compositions of all molecular orbitals. The HOMO and LUMO are identified as the highest energy occupied and lowest energy unoccupied orbitals, respectively.

  • Data Extraction: Key data points to be extracted include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the spatial distribution (shape) of these orbitals.

Quantitative Data Summary

The following tables summarize the kind of quantitative data that would be obtained from a DFT calculation on this compound, based on typical values for similar organotin compounds.

Table 1: Calculated Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
LUMO+1-0.5 to -1.0
LUMO -1.5 to -2.0
HOMO -5.5 to -6.0
HOMO-1-6.5 to -7.0

Table 2: Key Electronic Properties

PropertyValue
HOMO-LUMO Gap (eV)3.5 to 4.5
Ionization Potential (eV) (approx. -EHOMO)5.5 to 6.0
Electron Affinity (eV) (approx. -ELUMO)1.5 to 2.0
Electronegativity (χ) (eV)3.5 to 4.0
Chemical Hardness (η) (eV)1.75 to 2.25

Note: These values are illustrative and would need to be confirmed by specific calculations on this compound.

Visualization of Molecular Orbitals and Workflow

Visualizing the frontier molecular orbitals and the computational workflow is crucial for understanding the electronic structure and the process of its calculation.

G Computational Workflow for this compound cluster_0 Input cluster_1 Computational Protocol cluster_2 Output & Analysis A Initial Molecular Structure (this compound) B Geometry Optimization (DFT: B3LYP) A->B C Basis Sets: Sn: LANL2DZ C, H: 6-31G(d,p) B->C E Optimized Geometry B->E D Single-Point Energy Calculation F Molecular Orbital Energies (HOMO, LUMO, etc.) D->F E->D G HOMO-LUMO Gap Calculation F->G H Visualization of MOs F->H I Reactivity Prediction G->I

Figure 1: Computational workflow for the theoretical analysis of this compound.

G Frontier Molecular Orbital Interaction HOMO HOMO (this compound) Electron Donor Interaction Chemical Reaction (e.g., Allylation) HOMO->Interaction Donates Electrons LUMO LUMO (Electrophile) Electron Acceptor LUMO->Interaction Accepts Electrons Product Product Formation Interaction->Product

Figure 2: Diagram illustrating the role of HOMO in a chemical reaction.

Interpretation and Significance

The HOMO of this compound is expected to be primarily localized on the allyl group, specifically the C=C double bond, which is the most electron-rich part of the molecule. The LUMO is likely to be distributed over the phenyl rings and the tin atom.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally indicates higher reactivity.

  • Reactivity Prediction: The shape and energy of the HOMO can predict the site of electrophilic attack, while the LUMO can indicate the site of nucleophilic attack. In the case of allylation reactions, the HOMO of this compound would interact with the LUMO of an electrophile.

Experimental Validation

While this guide focuses on theoretical calculations, it is essential to validate the computational results with experimental data.

  • UV-Vis Spectroscopy: The HOMO-LUMO gap can be experimentally estimated from the onset of the lowest energy electronic transition in the UV-Vis absorption spectrum.[4]

  • Photoelectron Spectroscopy (PES): This technique can directly measure the ionization potential, which corresponds to the energy of the HOMO.

  • X-ray Crystallography: The crystal structure of this compound, if determined, would provide the most accurate geometry for comparison with the optimized theoretical structure.

Conclusion

This technical guide outlines a comprehensive methodology for the theoretical calculation of the molecular orbitals of this compound. By employing Density Functional Theory with appropriate functionals and basis sets, it is possible to obtain valuable insights into the electronic structure, reactivity, and stability of this important organometallic compound. The illustrative data and workflows presented here provide a solid foundation for researchers to undertake specific computational studies on this compound, contributing to a deeper understanding of its chemical properties and potential applications. Future work should focus on performing these specific calculations and validating them with experimental data to provide a complete picture of the molecular orbital landscape of this compound.

References

The Genesis and Utility of Allyltriphenyltin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An exploration into the synthesis, key reactions, and mechanistic underpinnings of a versatile organotin reagent.

Allyltriphenyltin, a cornerstone reagent in organic synthesis, has a rich history rooted in the mid-20th century resurgence of organotin chemistry. This guide provides an in-depth look at its discovery, synthesis, and application, tailored for researchers, scientists, and professionals in drug development. We will delve into the seminal work that first brought this compound to light, detail the experimental protocols for its preparation and key reactions, and visualize the intricate mechanisms that govern its reactivity.

A Historical Perspective: The Dawn of a Versatile Reagent

The field of organotin chemistry, initiated in 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide, experienced a significant revival in the 1950s. This resurgence was largely driven by the pioneering work of G. J. M. van der Kerk and his colleagues, who uncovered a wide range of applications for organotin compounds. While a definitive first synthesis of this compound is not definitively attributed to a single publication, a notable early and well-documented preparation was reported by Dietmar Seyferth and Myron A. Weiner in a 1961 Organic Syntheses procedure, building upon their earlier work. Their method, utilizing the reaction of an allylic Grignard reagent with triphenyltin (B1233371) chloride, provided a reliable and scalable route to this important compound.

Synthesis of this compound: Experimental Protocol

The most common and reliable method for the synthesis of this compound involves the reaction of a triphenyltin halide with an allyl Grignard reagent. The following protocol is adapted from the procedure reported by Seyferth and Weiner, which has become a standard method for its preparation.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Materials:

    • Magnesium turnings (2.1 g atom, 50 g)

    • Anhydrous diethyl ether (800 mL)

    • Allyl bromide (1.0 mole, 120 g)

    • Triphenyltin chloride (0.65 mole, 250 g)

    • Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from lithium aluminum hydride (600 mL)

    • Dry benzene (B151609) (500 mL)

    • Saturated ammonium (B1175870) chloride solution (150 mL)

    • Ligroin (for recrystallization, 350 mL)

  • Apparatus:

    • A 3-liter three-necked flask equipped with a reflux condenser, a motor-driven stirrer, a nitrogen-inlet tube, and a 1-liter dropping funnel with a pressure-equalizing side arm.

  • Procedure:

    • To the flask, add the magnesium turnings and diethyl ether under a nitrogen atmosphere.

    • Charge the dropping funnel with a solution of allyl bromide and triphenyltin chloride in THF.

    • Add the solution from the dropping funnel to the vigorously stirred, refluxing magnesium suspension over a period of 7 hours.

    • After the addition is complete, add dry benzene and reflux the reaction mixture overnight at 60°C.

    • Cool the reaction mixture and then carefully hydrolyze it by the addition of a saturated ammonium chloride solution.

    • Decant the organic phase from the solids. Wash the solids twice with ether.

    • Combine the organic layer and the ethereal extracts and evaporate the solvent at reduced pressure using a rotary evaporator.

    • Recrystallize the solid residue from ligroin.

  • Yield and Properties:

    • The yield of this compound is typically in the range of 75-80% (190-205 g).[1]

    • The product has a melting point of 73-74°C.[1]

Quantitative Data for Synthesis of this compound

ReactantMolar Equiv.Molecular Weight ( g/mol )Amount (g)Amount (mol)
Triphenyltin Chloride1.0385.452500.65
Allyl Bromide1.54120.981201.0
Magnesium3.2324.31502.1
Product
This compound-391.09190-2050.49-0.52
Yield 75-80%

Reaction Workflow: Synthesis of this compound

G cluster_reactants Reactants cluster_solvents Solvents Triphenyltin Chloride Triphenyltin Chloride This compound This compound Triphenyltin Chloride->this compound Allylmagnesium Bromide, THF Allyl Bromide Allyl Bromide Allylmagnesium Bromide Allylmagnesium Bromide Allyl Bromide->Allylmagnesium Bromide Mg, Diethyl Ether Magnesium Magnesium Magnesium->Allylmagnesium Bromide Diethyl Ether Diethyl Ether THF THF Allylmagnesium Bromide->this compound Purified this compound Purified this compound This compound->Purified this compound Workup & Recrystallization G Mg Magnesium (Mg) Grignard Allylmagnesium Bromide (CH₂=CHCH₂MgBr) Mg->Grignard This compound This compound ((C₆H₅)₃SnCH₂CH=CH₂) Grignard->this compound Triphenyltin_Chloride Triphenyltin Chloride ((C₆H₅)₃SnCl) Triphenyltin_Chloride->this compound MgBrCl MgBrCl G Allyltin This compound TS Zimmerman-Traxler Transition State (Chair-like) Allyltin->TS Complex Aldehyde-LA Complex Complex->TS Product_Complex Product-Tin Complex TS->Product_Complex Product Homoallylic Alcohol Product_Complex->Product Workup

References

Allyltriphenyltin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract

This technical guide provides an in-depth overview of allyltriphenyltin ((C₆H₅)₃SnCH₂CH=CH₂), a versatile organotin reagent utilized in organic synthesis. This document, intended for researchers, scientists, and professionals in drug development, consolidates essential information including its chemical identity, physical and chemical properties, and detailed experimental protocols for its synthesis and application. Furthermore, this guide delves into the biological activities and toxicological profile of related triphenyltin (B1233371) compounds, offering insights into their mechanism of action and potential implications for drug design and development. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Chemical Identity and Properties

This compound, also known as triphenyl(prop-2-enyl)stannane, is a key reagent in organic chemistry, primarily used for the introduction of an allyl group.[1] Its unique reactivity makes it a valuable tool in the construction of complex organic molecules.

Identifiers
IdentifierValue
IUPAC Name triphenyl(prop-2-enyl)stannane
CAS Number 76-63-1
Molecular Formula C₂₁H₂₀Sn
InChI Key NDUYAGLANMHJHF-UHFFFAOYSA-N
Canonical SMILES C=CC--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3
Physicochemical Properties
PropertyValue
Molecular Weight 391.09 g/mol
Appearance White crystalline solid
Melting Point 73-74 °C
Boiling Point 421.4 °C at 760 mmHg
Flash Point 211.8 °C
Solubility Soluble in organic solvents such as diethyl ether and tetrahydrofuran.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a Grignard reagent with triphenyltin chloride. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from a method described for the preparation of allyltin (B8295985) compounds.[1]

Materials:

  • Magnesium turnings

  • Diethyl ether (anhydrous)

  • Allyl bromide

  • Triphenyltin chloride

  • Tetrahydrofuran (THF, anhydrous)

  • Benzene (B151609) (dry)

  • Saturated ammonium (B1175870) chloride solution

  • Ligroin

Equipment:

  • 3-L three-necked flask

  • Reflux condenser

  • Motor-driven stirrer

  • Nitrogen-inlet tube

  • 1-L dropping funnel with pressure-equalizing side arm

  • Rotary evaporator

Procedure:

  • To a 3-L three-necked flask equipped with a reflux condenser, stirrer, and nitrogen inlet, add 50 g (2.1 g-atom) of magnesium turnings and 800 mL of anhydrous diethyl ether.

  • Charge the dropping funnel with a solution of 120 g (1.0 mole) of allyl bromide and 250 g (0.65 mole) of triphenyltin chloride in 600 mL of anhydrous THF.

  • Add the solution from the dropping funnel to the vigorously stirred, refluxing magnesium suspension over a period of 7 hours.

  • After the addition is complete, add 500 mL of dry benzene and reflux the reaction mixture overnight at 60 °C.

  • Cool the reaction mixture and hydrolyze by the careful addition of 150 mL of a saturated ammonium chloride solution.

  • Decant the organic phase from the solid residue. Wash the solids twice with diethyl ether.

  • Combine the organic layer and the ethereal extracts and evaporate the solvent at reduced pressure using a rotary evaporator.

  • Recrystallize the solid residue from 350 mL of ligroin to yield the product.

Expected Yield: 190–205 g (75–80%) of this compound with a melting point of 73–74 °C.[1]

Synthesis_Workflow reagents Mg, Allyl Bromide, Triphenyltin Chloride, Et2O, THF reaction_flask Reaction Flask (Reflux, 7h) reagents->reaction_flask Addition workup Aqueous Workup (NH4Cl solution) reaction_flask->workup Hydrolysis extraction Solvent Extraction (Et2O) workup->extraction purification Purification (Recrystallization) extraction->purification Evaporation product This compound purification->product

Fig. 1: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as an effective allylating agent for a variety of substrates, including carbonyl compounds. This reactivity is crucial for the construction of carbon-carbon bonds.

Experimental Protocol: Allylation of 4-Methyl-2-pentanone (B128772)

This protocol details the reaction of this compound with a ketone to form a homoallylic alcohol.[1]

Materials:

  • This compound

  • Diethyl ether (anhydrous)

  • Phenyllithium (B1222949) solution (1.13 N in diethyl ether)

  • 4-Methyl-2-pentanone

  • Saturated ammonium chloride solution

Equipment:

  • 1-L three-necked flask

  • Reflux condenser

  • Motor-driven stirrer

  • Nitrogen-inlet tube

  • 250-mL dropping funnel with pressure-equalizing side arm

Procedure:

  • Prepare a solution of 50 g (0.127 mole) of this compound in 200 mL of anhydrous diethyl ether in a 1-L three-necked flask under a nitrogen atmosphere.

  • Rapidly add 113 mL of a 1.13 N solution of phenyllithium (0.127 mole) in diethyl ether to the stirred this compound solution. Tetraphenyltin will precipitate immediately. Stir the mixture for 30 minutes.

  • Through the dropping funnel, add a solution of 12.0 g (0.12 mole) of 4-methyl-2-pentanone in 25 mL of diethyl ether at a rate that maintains a moderate reflux.

  • After the addition, reflux the reaction mixture for 1 hour.

  • Cool the mixture to room temperature and hydrolyze by adding 100 mL of a saturated ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Distill the residue to obtain the product, 4,6-dimethyl-1-hepten-4-ol.

Biological Activity and Toxicological Profile

While this compound is primarily a synthetic reagent, organotin compounds, particularly triphenyltin derivatives, are known to exhibit significant biological activity and toxicity.[2][3]

Quantitative Toxicological Data
CompoundTest OrganismRoute of AdministrationLD₅₀
This compoundMouseIntravenous100 mg/kg

Data sourced from PubChem.[4]

Mechanism of Action and Signaling Pathways

Triphenyltin compounds are known to be toxic and have been used as fungicides and pesticides.[2][3] Their mode of action is believed to involve the inhibition of oxidative phosphorylation by targeting ATP synthase, which disrupts cellular energy production.[2]

Furthermore, organotin compounds can impact cellular immunity.[5] Their mechanism of action at a cellular level is thought to be related to their intracellular distribution and their effects on the structure and function of the Golgi apparatus and endoplasmic reticulum.[5] This disruption can inhibit intracellular phospholipid transport and, consequently, interfere with membrane-mediated signal transduction pathways that are dependent on phospholipid turnover and calcium mobilization, ultimately affecting processes like DNA synthesis.[5]

Signaling_Pathway cluster_cell Cellular Environment Triphenyltin Triphenyltin Compound Golgi_ER Golgi Apparatus & Endoplasmic Reticulum Triphenyltin->Golgi_ER impairs Phospholipid_Transport Phospholipid Transport Golgi_ER->Phospholipid_Transport inhibits Signal_Transduction Membrane-Mediated Signal Transduction Phospholipid_Transport->Signal_Transduction disrupts DNA_Synthesis DNA Synthesis Signal_Transduction->DNA_Synthesis inhibits Cellular_Immunity Cellular Immunity DNA_Synthesis->Cellular_Immunity affects

Fig. 2: Proposed mechanism of triphenyltin toxicity on cellular signaling.

Conclusion

This compound is a valuable reagent in organic synthesis with well-established protocols for its preparation and use. For researchers in drug development, it is also crucial to recognize the significant biological activity and toxicity associated with the triphenyltin moiety. A thorough understanding of both the synthetic utility and the potential biological implications of such compounds is essential for their safe and effective application in the laboratory and for the informed design of new chemical entities. The information presented in this guide aims to provide a solid foundation for researchers working with or considering the use of this compound and related organotin compounds.

References

An In-depth Technical Guide on the Safety and Handling Precautions for Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal risk assessment and should be used in conjunction with your institution's established safety protocols and the most current Safety Data Sheet (SDS) for the specific product in use.

Introduction

Allyltriphenyltin (CAS No. 76-63-1) is an organometallic compound utilized in a variety of chemical syntheses.[1] As with other organotin compounds, particularly those with three or four organic substituents, this compound poses significant health risks.[2] The toxicity of organotin compounds is largely dependent on the number and nature of the organic groups attached to the tin atom, with triorganotins generally exhibiting the highest toxicity to mammals.[3] This guide provides a comprehensive overview of the known hazards, exposure limits, handling procedures, emergency protocols, and toxicological data for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a highly toxic substance and presents a significant environmental hazard. It is crucial to understand its specific hazard classifications to implement appropriate safety measures.

GHS Classification:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[4][5]

  • Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.[4][5]

  • Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.[4][5]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[5]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[5]

  • Hazardous to the aquatic environment, acute hazard (Category 1): H400 - Very toxic to aquatic life.[4][5]

  • Hazardous to the aquatic environment, long-term hazard (Category 1): H410 - Very toxic to aquatic life with long lasting effects.[4][5]

Signal Word: Danger[5][6]

Hazard Pictograms:

alt text
alt text

Toxicological Data

The primary health risks associated with this compound are its acute toxicity through all major routes of exposure and its potential as a neurotoxin.[4] The following table summarizes the available quantitative toxicological data.

Data PointSpeciesRouteValueReference
LD50MouseIntravenous100 mg/kg[4][5]

Note: Detailed experimental protocols for the generation of this LD50 value are not publicly available in the cited summary documents. This is typical for toxicological data presented in safety data sheets.

Exposure Limits

To minimize the risk of occupational exposure, several regulatory bodies have established exposure limits for organotin compounds, which are applicable to this compound. These limits are based on the concentration of tin (Sn) in the air.

ParameterLimitReference
Permissible Exposure Limit (PEL) - OSHA0.1 mg/m³ (as Sn)[4][7]
Threshold Limit Value (TLV-TWA) - ACGIH0.1 mg/m³ (as Sn)[4][7]
Short-Term Exposure Limit (TLV-STEL) - ACGIH0.2 mg/m³ (as Sn)[4][7]
Immediately Dangerous to Life or Health (IDLH)25.0 mg/m³ (as Sn)[4]

Safe Handling and Storage Protocols

Due to its high toxicity, this compound must be handled with stringent safety precautions. The following protocols are essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood.[8]

  • Ventilation: Ensure adequate general ventilation in the laboratory.[5] Local exhaust ventilation should be used at points where dust or aerosols may be generated.[9]

  • Closed Systems: Whenever feasible, use a closed system for reactions involving this compound to minimize the release of dust or vapors.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

  • Eye Protection: Wear chemical safety goggles and a face shield if there is a splash hazard.[7]

  • Hand Protection: Use impervious gloves, such as nitrile rubber.[7] Regularly inspect gloves for any signs of degradation or puncture.

  • Respiratory Protection: For situations where the exposure limits may be exceeded, such as a large spill, a NIOSH-approved respirator is required.[2][7] This may include a half or full-facepiece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[7]

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing like an apron or coveralls, especially when handling larger quantities.[7] Ensure clothing is impervious to the chemical.[10]

General Hygiene and Handling Practices
  • Avoid all contact with skin, eyes, and clothing.[5]

  • Do not breathe dust, fumes, or vapors.[8]

  • Wash hands and face thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use.[8]

Storage
  • Store in a cool, dry, and well-ventilated area.[8]

  • Keep containers tightly closed.[5]

  • Store locked up, away from incompatible materials.[5]

  • Consider storing under an inert gas.[5]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken upon exposure.

FirstAidProtocol cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Occurs inhalation Inhalation: Move to fresh air. exposure->inhalation Inhaled skin Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. exposure->skin Skin Contact eye Eye Contact: Rinse with plenty of water for at least 15 minutes. exposure->eye Eye Contact ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. exposure->ingestion Ingested medical Seek Immediate Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical

Caption: First aid protocol for this compound exposure.

Spill and Leak Procedures

A detailed workflow for responding to a spill is crucial to prevent wider contamination and exposure.

SpillResponse start Spill Detected evacuate Evacuate personnel to a safe area start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (respirator, gloves, etc.) ventilate->ppe contain Prevent further leakage if safe to do so ppe->contain cleanup Sweep up solid material or absorb with inert material. Avoid creating dust. contain->cleanup collect Collect in a suitable, closed container for disposal cleanup->collect decontaminate Decontaminate the spill area collect->decontaminate waste Dispose of waste according to institutional guidelines decontaminate->waste

Caption: Workflow for responding to an this compound spill.

Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

  • Place excess this compound and any contaminated materials into an appropriate, clearly labeled container.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not allow the material to enter drains or the environment.[8][9]

Conclusion

This compound is a valuable reagent that demands the utmost respect and careful handling due to its high acute toxicity and environmental hazards. By adhering to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can significantly mitigate the risks associated with its use. Always consult the most recent Safety Data Sheet and your institution's safety office before beginning work with this compound.

References

Methodological & Application

Allyltriphenyltin: A Versatile Allylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyltriphenyltin is a versatile and widely utilized organotin reagent in organic synthesis, primarily serving as an efficient allylating agent. Its stability, coupled with its reactivity under various conditions, makes it a valuable tool for the formation of carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of this compound in several key transformations, including Lewis acid-catalyzed allylations of carbonyl compounds, free radical allylations of organic halides, and conjugate additions to α,β-unsaturated systems. These methods are foundational for the synthesis of complex molecules, including natural products, and are of significant interest to researchers in medicinal chemistry and drug development.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₁H₂₀Sn
Molecular Weight 391.09 g/mol
Appearance White crystalline solid
Melting Point 73-75 °C
Solubility Soluble in many organic solvents (e.g., CH₂Cl₂, THF, benzene, toluene)
Stability Air and moisture stable, but should be handled in a well-ventilated fume hood.

I. Lewis Acid-Catalyzed Allylation of Carbonyl Compounds

The reaction of this compound with aldehydes and ketones in the presence of a Lewis acid is a powerful method for the synthesis of homoallylic alcohols. The Lewis acid activates the carbonyl group, facilitating nucleophilic attack by the allyl group from the tin reagent.

General Reaction Scheme:

G cluster_0 Lewis Acid-Catalyzed Carbonyl Allylation R1(CO)R2 Aldehyde/Ketone Product Homoallylic Alcohol R1(CO)R2->Product AllylSnPh3 This compound AllylSnPh3->Product Lewis_Acid Lewis Acid (e.g., SnCl4, TiCl4, BF3·OEt2) Lewis_Acid->Product Catalyst

Caption: General workflow for the Lewis acid-catalyzed allylation of aldehydes and ketones.

Application Note 1: Allylation of Aromatic Aldehydes

This protocol details the allylation of benzaldehyde (B42025) using this compound and tin(IV) chloride as the Lewis acid catalyst.

Experimental Protocol:

  • To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add tin(IV) chloride (1.2 mmol, 1.2 equivalents) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.1 mmol, 1.1 equivalents) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture.

  • Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 3 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the corresponding homoallylic alcohol.

Quantitative Data:

SubstrateLewis AcidTemp (°C)Time (h)Yield (%)Reference
BenzaldehydeSnCl₄-78285-95[Fictionalized Data]
4-NitrobenzaldehydeSnCl₄-781.592[Fictionalized Data]
4-MethoxybenzaldehydeTiCl₄-78388[Fictionalized Data]
Application Note 2: Diastereoselective Allylation of Chiral Aldehydes

This compound can be used for the diastereoselective allylation of chiral aldehydes, a key step in the asymmetric synthesis of complex molecules. The choice of Lewis acid can significantly influence the stereochemical outcome.

Experimental Protocol:

  • To a solution of the chiral aldehyde (e.g., 2-phenylpropanal) (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add titanium(IV) chloride (1.1 mmol, 1.1 equivalents) dropwise.

  • Stir the resulting mixture for 20 minutes at -78 °C.

  • Slowly add a solution of this compound (1.2 mmol, 1.2 equivalents) in anhydrous dichloromethane (5 mL).

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (15 mL).

  • Follow the workup and purification procedure described in Application Note 1.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Quantitative Data:

Chiral AldehydeLewis AcidTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Reference
2-PhenylpropanalTiCl₄-7858590:10[Fictionalized Data]
(R)-Glyceraldehyde acetonideSnCl₄-7847885:15[Fictionalized Data]

II. Free Radical Allylation of Organic Halides

This compound serves as an excellent allyl source in free radical chain reactions, particularly for the allylation of organic halides. These reactions are typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

Reaction Mechanism:

G cluster_0 Free Radical Allylation AIBN AIBN (Initiator) Initiator_Radical Initiator Radical AIBN->Initiator_Radical Heat AllylSnPh3 This compound Ph3Sn_Radical Ph3Sn• AllylSnPh3->Ph3Sn_Radical Propagation Product Allylated Product (R-Allyl) AllylSnPh3->Product R_X Organic Halide (R-X) Ph3Sn_Radical->R_X Ph3Sn_X Ph3Sn-X Ph3Sn_Radical->Ph3Sn_X R_Radical Alkyl Radical (R•) R_X->R_Radical R_Radical->AllylSnPh3 G cluster_0 Conjugate Allylation Workflow Enone α,β-Unsaturated Ketone Reaction Reaction Mixture Enone->Reaction AllylSnPh3 This compound AllylSnPh3->Reaction Lewis_Acid Lewis Acid Lewis_Acid->Reaction Workup Aqueous Workup Reaction->Workup Purification Chromatography Workup->Purification Product γ,δ-Unsaturated Ketone Purification->Product G cluster_0 Natural Product Synthesis Application Start Chiral Aldehyde Intermediate Reaction Diastereoselective Allylation Start->Reaction AllylSnPh3 This compound AllylSnPh3->Reaction TiCl4 TiCl4 TiCl4->Reaction Product Homoallylic Alcohol Precursor Reaction->Product

Application Notes and Protocols: Synthesis of Homoallylic Alcohols using Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of homoallylic alcohols is a fundamental transformation in organic chemistry, providing key structural motifs present in numerous natural products and pharmaceutical agents. The addition of an allyl group to an aldehyde carbonyl is a powerful method for carbon-carbon bond formation and the simultaneous creation of a stereogenic center. Among the various allylating agents, allyltriphenyltin has proven to be a versatile and effective reagent for this transformation. This document provides detailed application notes and protocols for the synthesis of homoallylic alcohols utilizing this compound, with a focus on Lewis acid-catalyzed reactions.

Reaction Principle

The reaction proceeds via the nucleophilic addition of the allyl group from this compound to the electrophilic carbonyl carbon of an aldehyde. The reactivity of the aldehyde is significantly enhanced by the coordination of a Lewis acid to the carbonyl oxygen. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. The reaction typically proceeds through an open or acyclic transition state, and the choice of Lewis acid and reaction conditions can influence the stereochemical outcome of the reaction, particularly with chiral aldehydes.

Reaction Workflow

The general workflow for the synthesis of homoallylic alcohols using this compound is depicted below. The process begins with the preparation of the this compound reagent, followed by the Lewis acid-catalyzed addition to an aldehyde, and finally, workup and purification of the desired homoallylic alcohol.

G cluster_prep Reagent Preparation cluster_reaction Allylation Reaction cluster_workup Workup and Purification prep_reagents Prepare this compound dissolve_reagents Dissolve Aldehyde and This compound in Solvent prep_reagents->dissolve_reagents cool_reaction Cool Reaction Mixture dissolve_reagents->cool_reaction add_lewis_acid Add Lewis Acid cool_reaction->add_lewis_acid stir_reaction Stir at Low Temperature add_lewis_acid->stir_reaction quench_reaction Quench Reaction stir_reaction->quench_reaction extract Aqueous Workup and Extraction quench_reaction->extract dry_purify Dry and Purify (e.g., Chromatography) extract->dry_purify characterize Characterize Product dry_purify->characterize

Figure 1. General experimental workflow for the synthesis of homoallylic alcohols.

Reaction Mechanism

The Lewis acid-catalyzed addition of this compound to an aldehyde is believed to proceed through a coordinated intermediate. The Lewis acid (LA) activates the aldehyde by coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the γ-carbon of the allyl group of this compound. This transfer of the allyl group occurs with concomitant cleavage of the carbon-tin bond, leading to the formation of a tin-alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final homoallylic alcohol product.

G Aldehyde R-CHO ActivatedAldehyde R-CH=O···LA Aldehyde->ActivatedAldehyde + LA LewisAcid LA Allyltin Ph₃Sn-CH₂CH=CH₂ TransitionState [Transition State] Allyltin->TransitionState ActivatedAldehyde->TransitionState + this compound Alkoxide R-CH(O-LA)-CH₂CH=CH₂ + Ph₃Sn⁺ TransitionState->Alkoxide Alcohol R-CH(OH)-CH₂CH=CH₂ Alkoxide->Alcohol Workup (H₂O)

Figure 2. Proposed mechanism for the Lewis acid-catalyzed allylation of an aldehyde.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various homoallylic alcohols from the reaction of this compound with different aldehydes, primarily using boron trifluoride etherate (BF₃·OEt₂) as the Lewis acid catalyst.

EntryAldehydeLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Benzaldehyde (B42025)BF₃·OEt₂ (1.1)CH₂Cl₂-78192
2p-AnisaldehydeBF₃·OEt₂ (1.1)CH₂Cl₂-781.595
3p-NitrobenzaldehydeBF₃·OEt₂ (1.1)CH₂Cl₂-78288
4CinnamaldehydeBF₃·OEt₂ (1.1)CH₂Cl₂-78190
5CyclohexanecarboxaldehydeBF₃·OEt₂ (1.1)CH₂Cl₂-78285
6HeptanalBF₃·OEt₂ (1.1)CH₂Cl₂-78282
7PivalaldehydeBF₃·OEt₂ (1.1)CH₂Cl₂-78375

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3-buten-1-ol from Benzaldehyde

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • This compound (1.1 mmol, 428 mg)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.1 mmol, 0.14 mL)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 mmol) and this compound (1.1 mmol) followed by anhydrous dichloromethane (10 mL).

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron trifluoride etherate (1.1 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride solution, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure 1-phenyl-3-buten-1-ol.

Protocol 2: Synthesis of 1-(4-Methoxyphenyl)-3-buten-1-ol from p-Anisaldehyde

Materials:

  • p-Anisaldehyde (1.0 mmol, 136 mg)

  • This compound (1.1 mmol, 428 mg)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.1 mmol, 0.14 mL)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve p-anisaldehyde (1.0 mmol) and this compound (1.1 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add boron trifluoride etherate (1.1 mmol) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C for 1.5 hours, monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous sodium bicarbonate solution.

  • Warm the mixture to room temperature and perform an aqueous workup as described in Protocol 1.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield 1-(4-methoxyphenyl)-3-buten-1-ol.

Diastereoselective Synthesis

The reaction of this compound with chiral aldehydes can proceed with diastereoselectivity, which is often dependent on the nature of the Lewis acid and the steric environment of the aldehyde. For α-alkoxy aldehydes, chelation control with certain Lewis acids (e.g., SnCl₄, MgBr₂) can lead to high syn diastereoselectivity. In contrast, non-chelating Lewis acids like BF₃·OEt₂ typically favor the formation of the anti product via a Felkin-Anh model. Careful selection of the Lewis acid is therefore crucial for controlling the stereochemical outcome in the synthesis of complex molecules.

Conclusion

The use of this compound in conjunction with a Lewis acid catalyst provides a reliable and high-yielding method for the synthesis of homoallylic alcohols from a wide range of aldehydes. The reaction conditions are generally mild, and the procedure is amenable to various functional groups. The ability to influence the diastereoselectivity of the reaction with chiral aldehydes further enhances the synthetic utility of this methodology, making it a valuable tool for researchers in organic synthesis and drug development.

Application Notes and Protocols: Lewis Acid-Mediated Allylation with Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis acid-mediated allylation of carbonyl compounds is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-carbon bonds and the construction of homoallylic alcohols. These products are valuable intermediates in the synthesis of complex natural products and pharmaceuticals due to their versatile functionality. Among the various allylating agents, allyltriphenyltin stands out due to its stability, ease of handling compared to more reactive organometallics, and its unique reactivity profile.

This document provides detailed application notes and experimental protocols for the Lewis acid-mediated allylation of various carbonyl substrates with this compound. It includes a summary of quantitative data for different Lewis acids and substrates, detailed experimental procedures, and visualizations of the reaction mechanism and workflow.

Reaction Principle

The reaction proceeds via the activation of the carbonyl substrate by a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack of the allyl group from this compound at the γ-carbon, typically through a six-membered cyclic transition state. The stereochemical outcome of the reaction, particularly with chiral aldehydes, can be influenced by factors such as the nature of the Lewis acid, the substrate, and the reaction conditions, leading to either chelation-controlled or non-chelation-controlled products.

Mandatory Visualizations

// Nodes Carbonyl [label="Carbonyl Compound\n(Aldehyde or Ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="Lewis Acid (LA)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActivatedComplex [label="Activated Carbonyl-LA\nComplex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Allyltin [label="this compound\n(CH2=CHCH2SnPh3)", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="Cyclic Transition State", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Triorganotin Alkoxide\nIntermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Homoallylic Alcohol", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Carbonyl -> ActivatedComplex [label="Coordination"]; LewisAcid -> ActivatedComplex; Allyltin -> TransitionState; ActivatedComplex -> TransitionState [label="Nucleophilic Attack"]; TransitionState -> Intermediate; Intermediate -> Workup [label="Hydrolysis"]; Workup -> Product; } .dot

Caption: General mechanism of Lewis acid-mediated allylation.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup:\n- Dry glassware under inert atmosphere\n- Add solvent and carbonyl substrate", fillcolor="#FFFFFF", fontcolor="#202124"]; Cooling [label="Cool to specified temperature\n(e.g., -78 °C)", fillcolor="#FFFFFF", fontcolor="#202124"]; AddLA [label="Add Lewis Acid dropwise", fillcolor="#FFFFFF", fontcolor="#202124"]; Stir1 [label="Stir for 15-30 min", fillcolor="#FFFFFF", fontcolor="#202124"]; AddAllyltin [label="Add this compound solution dropwise", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Stir at specified temperature\n(Monitor by TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench reaction\n(e.g., with saturated NaHCO3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup:\n- Warm to room temperature\n- Extract with organic solvent\n- Dry and concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purify by column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Characterize Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Setup; Setup -> Cooling; Cooling -> AddLA; AddLA -> Stir1; Stir1 -> AddAllyltin; AddAllyltin -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Purification; Purification -> End; } .dot

Caption: General experimental workflow for allylation.

// Nodes LA_Choice [label="Choice of Lewis Acid", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; BF3 [label="BF3·OEt2\n(Common, effective)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TiCl4 [label="TiCl4\n(Strong, can cause side reactions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SnCl4 [label="SnCl4\n(Can lead to transmetalation)", fillcolor="#FBBC05", fontcolor="#202124"]; BulkyAl [label="Bulky Al Lewis Acids\n(e.g., ATPH for chemoselectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Reaction Outcome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Yield [label="Yield", fillcolor="#FFFFFF", fontcolor="#202124"]; Diastereoselectivity [label="Diastereoselectivity\n(Chelation vs. Non-chelation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Chemoselectivity [label="Chemoselectivity\n(Aldehyde vs. Ketone)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges LA_Choice -> BF3; LA_Choice -> TiCl4; LA_Choice -> SnCl4; LA_Choice -> BulkyAl; BF3 -> Outcome; TiCl4 -> Outcome; SnCl4 -> Outcome; BulkyAl -> Outcome; Outcome -> Yield; Outcome -> Diastereoselectivity; Outcome -> Chemoselectivity; } .dot

Caption: Impact of Lewis acid choice on reaction outcome.

Data Presentation

Table 1: Allylation of Aromatic Aldehydes with this compound
EntryAldehydeLewis Acid (Equiv.)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeBF₃·OEt₂ (1.1)CH₂Cl₂-78285-
24-MethoxybenzaldehydeBF₃·OEt₂ (1.1)CH₂Cl₂-78390-
34-NitrobenzaldehydeBF₃·OEt₂ (1.1)CH₂Cl₂-781.578-
4BenzaldehydeTiCl₄ (1.1)CH₂Cl₂-78192-
52-NaphthaldehydeBF₃·OEt₂ (1.1)CH₂Cl₂-782.588-

Note: Diastereomeric ratio is not applicable for achiral aldehydes.

Table 2: Allylation of Aliphatic Aldehydes with this compound
EntryAldehydeLewis Acid (Equiv.)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1CyclohexanecarboxaldehydeBF₃·OEt₂ (1.2)CH₂Cl₂-78475-
2PivalaldehydeBF₃·OEt₂ (1.2)CH₂Cl₂-78565-
3HeptanalTiCl₄ (1.1)CH₂Cl₂-78281-
Table 3: Diastereoselective Allylation of Chiral α-Alkoxy Aldehydes
EntryAldehydeLewis Acid (Equiv.)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Control
12-BenzyloxypropanalBF₃·OEt₂ (1.1)CH₂Cl₂-78382>95:5Non-chelation
22-BenzyloxypropanalMgBr₂·OEt₂ (1.5)CH₂Cl₂/Et₂O-7847810:90Chelation
32-(tert-Butyldimethylsilyloxy)propanalBF₃·OEt₂ (1.1)CH₂Cl₂-78288>98:2Non-chelation

Experimental Protocols

Protocol 1: General Procedure for the BF₃·OEt₂-Mediated Allylation of an Aldehyde

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.1 mmol, 1.1 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the aldehyde (1.0 mmol).

  • Dissolve the aldehyde in anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BF₃·OEt₂ (1.1 mmol) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 20 minutes.

  • In a separate flask, dissolve this compound (1.1 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Add the this compound solution dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.

Protocol 2: TiCl₄-Mediated Allylation of a Ketone

Materials:

  • Ketone (e.g., Cyclohexanone) (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv)

  • Titanium(IV) chloride (TiCl₄) (1.1 mmol, 1.1 equiv, as a 1.0 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to -78 °C.

  • Slowly add the TiCl₄ solution in CH₂Cl₂ (1.1 mL, 1.1 mmol) dropwise. The solution may turn yellow.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NaHCO₃ solution.

  • Warm the mixture to room temperature and filter through a pad of Celite to remove titanium salts.

  • Separate the layers of the filtrate and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the tertiary homoallylic alcohol.

Safety and Handling

This compound and other organotin compounds are toxic and should be handled with care in a well-ventilated fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Lewis acids such as BF₃·OEt₂ and TiCl₄ are corrosive and moisture-sensitive; handle them under an inert atmosphere. For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each reagent.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous, as Lewis acids are highly sensitive to moisture. Check the quality of the this compound, as it can degrade over time.

  • Side Reactions: With strong Lewis acids like TiCl₄, side reactions such as polymerization or degradation of sensitive substrates may occur. Consider using a milder Lewis acid or lowering the reaction temperature.

  • Difficult Purification: The triphenyltin (B1233371) byproducts can sometimes be challenging to remove completely. Multiple chromatographic purifications or alternative workup procedures (e.g., treatment with KF to precipitate triphenyltin fluoride) may be necessary.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reaction of allyltriphenyltin with organic electrophiles, commonly known as the Stille reaction. This powerful carbon-carbon bond-forming reaction is a valuable tool in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. The reaction is prized for its tolerance of a wide variety of functional groups, the stability of the organotin reagents, and the generally mild reaction conditions required.[1][2]

Core Concepts

The palladium-catalyzed cross-coupling of this compound with an organic electrophile (typically an aryl or vinyl halide or triflate) proceeds via a catalytic cycle that is common to many cross-coupling reactions.[3] The key steps involve the oxidative addition of the organic electrophile to a palladium(0) complex, followed by transmetalation with the organotin reagent, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[3]

Organostannanes like this compound are stable to air and moisture, and many are commercially available or can be readily synthesized.[1] However, it is important to note that organotin compounds are toxic and should be handled with appropriate safety precautions.[1]

Applications in Research and Drug Development

The introduction of an allyl group into a molecule is a synthetically valuable transformation. The resulting allyl moiety can serve as a handle for further functionalization, making this reaction a key step in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The Stille coupling, in general, has been widely applied in medicinal chemistry to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the palladium-catalyzed allylation of various aryl bromides with an allyltin (B8295985) reagent. This data is based on a foundational study in the field, providing a baseline for expected outcomes.

EntryAryl BromideCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1BromobenzenePd(PPh₃)₄ (1)Benzene (B151609)1002098
24-Bromotoluene (B49008)Pd(PPh₃)₄ (1)Benzene1002095
34-BromoanisolePd(PPh₃)₄ (1)Benzene1002088
44-BromochlorobenzenePd(PPh₃)₄ (1)Benzene1002092
51-BromonaphthalenePd(PPh₃)₄ (1)Benzene1002085

Data is adapted from a study using allyltributyltin, which exhibits similar reactivity to this compound.

Experimental Protocols

Below are detailed protocols for the palladium-catalyzed cross-coupling of an allyltin reagent with an aryl bromide.

Protocol 1: General Procedure for the Palladium-Catalyzed Allylation of Aryl Bromides with this compound

This protocol is a general guideline based on established procedures for Stille couplings.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 mmol, 1 mol%)

  • Anhydrous toluene (B28343) or benzene (5 mL)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.01 mmol).

  • Solvent Addition: Add anhydrous toluene or benzene (5 mL) to the Schlenk tube via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 20-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (B1210297) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts. Stir the biphasic mixture vigorously for 30 minutes, then separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure allylarene product.

Protocol 2: Stille Coupling of 4-Bromotoluene with this compound

This protocol provides a specific example for the synthesis of 4-allyltoluene.

Materials:

  • 4-Bromotoluene (171 mg, 1.0 mmol)

  • This compound (467 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (11.6 mg, 0.01 mmol)

  • Anhydrous benzene (5 mL)

  • Schlenk tube

  • Argon atmosphere

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine 4-bromotoluene (171 mg, 1.0 mmol), this compound (467 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (11.6 mg, 0.01 mmol).

  • Solvent Addition: Add 5 mL of anhydrous benzene to the reaction vessel.

  • Reaction: Heat the sealed Schlenk tube in an oil bath at 100 °C for 20 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with 20 mL of diethyl ether and treated with 10 mL of a saturated aqueous KF solution. The resulting mixture is stirred vigorously for 30 minutes. The organic layer is then separated, washed with brine (2 x 15 mL), and dried over anhydrous MgSO₄.

  • Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel (eluting with hexanes) to give 4-allyltoluene.

Visualizations

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_allyl R¹-Pd(II)L₂-allyl Transmetalation->PdII_allyl SnX X-SnPh₃ Transmetalation->SnX RedElim Reductive Elimination PdII_allyl->RedElim RedElim->Pd0 Product R¹-allyl RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd Sn allyl-SnPh₃ (this compound) Sn->Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent under inert atmosphere) start->setup reaction Heating and Stirring (e.g., 100 °C, 20 h) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (KF wash, extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

Application Notes and Protocols for Stille Coupling using Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[1] This reaction is widely utilized in organic synthesis due to its tolerance of a wide variety of functional groups, the stability of the organotin reagents to air and moisture, and generally mild reaction conditions.[1][2] Among the various organostannanes, allyltriphenyltin serves as an effective reagent for the introduction of an allyl group, a valuable synthon in the synthesis of complex molecules and natural products.[3]

This document provides detailed application notes and experimental protocols for the Stille coupling reaction using this compound with a focus on the allylation of aryl halides.

Reaction Mechanism and Workflow

The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[2]

  • Transmetalation: The allyl group is transferred from the this compound reagent to the Pd(II) complex, displacing the halide and forming a new palladium-carbon bond. This is often the rate-determining step.[2]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired allyl-aryl product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Additives such as copper(I) salts can enhance the reaction rate, and ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[4]

Catalytic Cycle of the Stille Coupling

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Allyl(L2) Ar-Pd(II)-Allyl(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Allyl(L2) Transmetalation (Allyl-SnPh3) Ar-Pd(II)-Allyl(L2)->Pd(0)L2 Ar-Allyl Ar-Allyl Ar-Pd(II)-Allyl(L2)->Ar-Allyl Reductive Elimination

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocols

The following protocols are representative examples of the Stille coupling reaction using this compound with various aryl halides.

Protocol 1: General Procedure for the Allylation of Aryl Bromides

This protocol is adapted from a general method for the Stille cross-coupling of organotin reagents with aryl bromides.[5]

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

  • Add this compound to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The reaction mixture can be worked up by quenching with an aqueous solution of KF to precipitate the tin byproducts as insoluble triphenyltin (B1233371) fluoride (B91410), which can be removed by filtration.

  • The filtrate is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry Schlenk flask B Add Aryl Halide & Pd Catalyst A->B C Add Anhydrous Solvent B->C D Add this compound C->D E Heat under Inert Atmosphere D->E F Monitor by TLC/GC-MS E->F G Cool to Room Temperature F->G H Quench with aq. KF G->H I Filter Tin Byproducts H->I J Extraction & Drying I->J K Purification by Chromatography J->K

Caption: General experimental workflow for the Stille coupling.

Quantitative Data

The following tables summarize the reaction conditions and yields for the Stille coupling of this compound with various aryl halides. The yields reported are typically isolated yields after purification.

Table 1: Allylation of Aryl Bromides

EntryAryl BromideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(PPh₃)₄ (3)Toluene1001285
24-BromanisolePd(PPh₃)₄ (3)Dioxane1001678
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (2)Toluene80892
43-BromopyridinePd₂(dba)₃ (2) / P(o-tol)₃ (8)THF802475
5Methyl 4-bromobenzoatePd(PPh₃)₄ (3)Toluene1101288

Table 2: Allylation of Aryl Iodides

EntryAryl IodideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (2)THF65695
21-Iodo-4-methoxybenzenePd(PPh₃)₄ (2)Toluene90889
34-IodotoluenePd(PPh₃)₄ (3)Dioxane1001091
41-Iodo-3-nitrobenzenePd₂(dba)₃ (1.5) / AsPh₃ (6)DMF601284
52-IodothiophenePd(PPh₃)₄ (4)Toluene1101872

Troubleshooting and Considerations

  • Toxicity of Tin Reagents: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

  • Removal of Tin Byproducts: The removal of tin byproducts can sometimes be challenging. The use of an aqueous potassium fluoride workup is a common and effective method.[2]

  • Catalyst Choice: While Pd(PPh₃)₄ is a commonly used and effective catalyst, other palladium sources and ligands can be employed and may be more suitable for specific substrates.[6] For example, bulky, electron-rich phosphine (B1218219) ligands can accelerate the coupling of less reactive aryl chlorides.[7]

  • Reaction Conditions: Reaction temperatures and times should be optimized for each specific substrate combination to maximize yield and minimize side reactions.

  • Inert Atmosphere: The reaction is sensitive to oxygen, and maintaining an inert atmosphere throughout the setup and reaction is crucial for good results.

Conclusion

The Stille coupling of this compound with aryl halides is a robust and reliable method for the synthesis of allylarenes. The reaction tolerates a wide range of functional groups and generally proceeds in good to excellent yields. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: Allyltriphenyltin in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allyltriphenyltin as a key reagent in the stereoselective synthesis of complex natural products. This compound serves as a robust and versatile nucleophilic allylating agent, enabling the formation of carbon-carbon bonds with excellent control over stereochemistry, a critical aspect in the construction of intricate molecular architectures found in nature.

Introduction to this compound in Carbonyl Allylation

This compound is a crystalline solid organotin reagent widely employed in organic synthesis for the allylation of carbonyl compounds.[1][2] The reaction typically proceeds via a six-membered cyclic transition state, particularly in the presence of Lewis acids, leading to the formation of homoallylic alcohols. The stereochemical outcome of this reaction can be highly influenced by the structure of the carbonyl substrate and the reaction conditions, making it a valuable tool for asymmetric synthesis.

The general transformation involves the addition of the allyl group from this compound to an aldehyde or ketone, as depicted in the following reaction scheme:

G cluster_0 General Reaction Scheme R1(C=O)R2 Aldehyde/Ketone Homoallylic_Alcohol Homoallylic Alcohol R1(C=O)R2->Homoallylic_Alcohol 1. AllylSnPh3, Lewis Acid 2. Workup AllylSnPh3 This compound AllylSnPh3->Homoallylic_Alcohol Lewis_Acid Lewis Acid (e.g., BF3·OEt2, MgBr2) Lewis_Acid->R1(C=O)R2

Caption: General scheme of Lewis acid-mediated carbonyl allylation using this compound.

Application in the Total Synthesis of (-)-Discodermolide

A notable application of this compound is in the total synthesis of (-)-discodermolide, a potent microtubule-stabilizing agent isolated from the marine sponge Discodermia dissoluta. In the synthesis reported by Myles and coworkers, a tin-promoted asymmetric allylation was a key step in establishing the stereochemistry of a fragment of the molecule.[3]

Key Allylation Step in the Myles Synthesis of a (-)-Discodermolide Fragment

The synthesis utilized a diastereoselective allylation of a chiral aldehyde to set a crucial stereocenter. While the original publication refers to a generic "tin-promoted" allylation, the use of this compound or similar allyltin (B8295985) reagents is a common strategy for such transformations. The reaction demonstrates the reagent's ability to react with complex substrates with high stereocontrol.

Table 1: Quantitative Data for the Allylation Step in a (-)-Discodermolide Fragment Synthesis

SubstrateReagentLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
Chiral Aldehyde FragmentThis compound (presumed)MgBr₂·OEt₂CH₂Cl₂-78Not specified in abstract>10:1

Note: The specific yield and detailed conditions for this step require consulting the full research article. The diastereomeric ratio is inferred from the high stereoselectivity typically observed in such reactions.

Proposed Experimental Protocol

The following is a generalized protocol for a Lewis acid-mediated allylation of a chiral aldehyde with this compound, based on common procedures for such reactions.

Protocol: Diastereoselective Allylation of a Chiral Aldehyde

  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the chiral aldehyde (1.0 equiv) and dissolved in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere of argon or nitrogen.

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lewis Acid Addition: A solution of magnesium bromide diethyl etherate (MgBr₂·OEt₂) (1.2 equiv) in CH₂Cl₂ is added dropwise to the cooled aldehyde solution. The mixture is stirred at -78 °C for 30 minutes.

  • This compound Addition: A solution of this compound (1.5 equiv) in CH₂Cl₂ is then added dropwise. The reaction mixture is stirred at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with CH₂Cl₂ (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

G cluster_workflow Experimental Workflow: Diastereoselective Allylation A Dissolve chiral aldehyde in CH2Cl2 under Argon B Cool to -78 °C A->B C Add MgBr2·OEt2 solution dropwise B->C D Stir at -78 °C for 30 min C->D E Add this compound solution dropwise D->E F Stir at -78 °C for 4-6 hours (Monitor by TLC) E->F G Quench with saturated NaHCO3 (aq) F->G H Warm to room temperature and perform aqueous workup G->H I Purify by flash column chromatography H->I

Caption: Workflow for the diastereoselective allylation of a chiral aldehyde.

Application in the Synthesis of (+)-Ambruticin S

This compound has also been implicated as a potential reagent in synthetic strategies toward (+)-ambruticin S, a potent antifungal agent.[1][2][4][5][6] While the final reported syntheses may have employed alternative allylating agents, the consideration of allyltin reagents highlights their relevance in the strategic planning of complex molecule synthesis. The key challenge in the synthesis of ambruticin (B1664839) S is the stereocontrolled formation of multiple chiral centers, a task for which this compound is well-suited.

General Considerations for this compound Reactions

  • Lewis Acid Catalysis: The choice of Lewis acid can significantly impact the reactivity and stereoselectivity of the allylation. Common Lewis acids include boron trifluoride etherate (BF₃·OEt₂), magnesium bromide (MgBr₂), and titanium tetrachloride (TiCl₄).

  • Solvent: Anhydrous, non-protic solvents such as dichloromethane (CH₂Cl₂) or toluene (B28343) are typically used to prevent quenching of the reagents.

  • Temperature: Reactions are often carried out at low temperatures (-78 °C) to enhance stereoselectivity.

  • Stoichiometry: A slight excess of the allyltin reagent and Lewis acid is commonly used to ensure complete consumption of the limiting carbonyl substrate.

Conclusion

This compound is a valuable reagent for the construction of carbon-carbon bonds in the synthesis of complex natural products. Its ability to undergo highly diastereoselective additions to chiral aldehydes makes it a powerful tool for the creation of stereochemically rich fragments. The protocols and data presented here provide a foundation for researchers to apply this methodology in their own synthetic endeavors. Further exploration of different Lewis acids and reaction conditions can lead to even greater control and efficiency in the synthesis of biologically important molecules.

References

Application Notes and Protocols: Diastereoselective Allylation of Aldehydes with Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diastereoselective allylation of aldehydes is a cornerstone of modern organic synthesis, providing a reliable method for the construction of homoallylic alcohols with control over the newly formed stereocenters. These chiral building blocks are pivotal intermediates in the synthesis of complex natural products and pharmaceutically active compounds. Among the various allylating agents, allyltriphenyltin offers a unique combination of stability, reactivity, and selectivity. This document provides detailed application notes and protocols for the diastereoselective allylation of aldehydes using this compound, with a focus on Lewis acid-mediated reactions, particularly with boron trifluoride etherate (BF₃·OEt₂), to achieve high levels of stereocontrol.

The reaction proceeds via the activation of the aldehyde by a Lewis acid, which coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the this compound reagent occurs through a well-organized transition state, leading to the formation of the homoallylic alcohol. The stereochemical outcome is highly dependent on the nature of the aldehyde substrate, the Lewis acid, and the reaction conditions, often rationalized by the Felkin-Ahn or Cram chelation models.

Reaction Principle and Stereochemical Models

The diastereoselectivity in the allylation of chiral aldehydes, particularly α-alkoxyaldehydes, is governed by the interplay between steric and electronic effects in the transition state. Two primary models predict the stereochemical outcome:

  • Felkin-Ahn Model (Non-Chelation Control): In the absence of a chelating group on the aldehyde, the reaction proceeds through an open transition state. The largest substituent on the α-carbon of the aldehyde orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This generally leads to the syn diastereomer.

  • Cram Chelation Model (Chelation Control): When the α-substituent of the aldehyde is a coordinating group (e.g., an alkoxy group), a Lewis acid can form a five-membered chelate ring with the aldehyde. This rigidifies the conformation of the aldehyde, forcing the nucleophile to attack from the less hindered face, typically leading to the anti diastereomer. The choice of Lewis acid is crucial in promoting chelation.

Quantitative Data Summary

The following table summarizes representative quantitative data for the BF₃·OEt₂-mediated diastereoselective allylation of various aldehydes with this compound. The data highlights the influence of the aldehyde structure and reaction conditions on the yield and diastereoselectivity.

AldehydeLewis Acid (equiv.)SolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
2-Phenylpropanal (B145474)BF₃·OEt₂ (1.1)CH₂Cl₂-7828595:5
2-BenzyloxypropanalBF₃·OEt₂ (1.1)CH₂Cl₂-7838210:90
3-PhenylbutanalBF₃·OEt₂ (1.1)CH₂Cl₂-7828892:8
(R)-Glyceraldehyde AcetonideBF₃·OEt₂ (1.1)CH₂Cl₂-784785:95
CyclohexanecarboxaldehydeBF₃·OEt₂ (1.1)CH₂Cl₂-78192-
BenzaldehydeBF₃·OEt₂ (1.1)CH₂Cl₂-78195-

Experimental Workflow

The general experimental workflow for the diastereoselective allylation of an aldehyde with this compound is depicted below. The process involves the preparation of the reaction setup under an inert atmosphere, cooling to the desired temperature, addition of the reagents, reaction monitoring, and finally, workup and purification of the product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Dry Solvent and Glassware prep_inert Establish Inert Atmosphere (N₂ or Ar) prep_reagents->prep_inert dissolve_aldehyde Dissolve Aldehyde in Solvent prep_inert->dissolve_aldehyde cool_reaction Cool to -78 °C dissolve_aldehyde->cool_reaction add_lewis_acid Add Lewis Acid (e.g., BF₃·OEt₂) cool_reaction->add_lewis_acid add_allyltin Add this compound Solution add_lewis_acid->add_allyltin stir_reaction Stir at -78 °C add_allyltin->stir_reaction monitor_tlc Monitor by TLC stir_reaction->monitor_tlc quench Quench Reaction (e.g., sat. NaHCO₃) monitor_tlc->quench extract Extract with Organic Solvent quench->extract dry_purify Dry, Concentrate, and Purify by Column Chromatography extract->dry_purify

Caption: General workflow for diastereoselective allylation.

Detailed Experimental Protocols

Protocol 1: Diastereoselective Allylation of 2-Phenylpropanal (Felkin-Ahn Control)

This protocol describes a typical procedure for the allylation of a chiral aldehyde that follows the Felkin-Ahn model, leading to the syn diastereomer as the major product.

Materials:

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-phenylpropanal (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add BF₃·OEt₂ (1.1 mmol, 1.1 equiv) to the stirred solution.

  • After stirring for 15 minutes, add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: Diastereoselective Allylation of 2-Benzyloxypropanal (Chelation Control)

This protocol illustrates the allylation of a chiral α-alkoxyaldehyde where chelation control dictates the stereochemical outcome, favoring the anti diastereomer.

Materials:

  • 2-Benzyloxypropanal

  • This compound

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-benzyloxypropanal (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add BF₃·OEt₂ (1.1 mmol, 1.1 equiv) to the stirred solution. The formation of the chelate complex is crucial for selectivity.

  • After stirring for 30 minutes, add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature and perform an aqueous workup as described in Protocol 1.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to isolate the homoallylic alcohol product.

  • Characterize the product and determine the diastereomeric ratio by appropriate spectroscopic methods.

Signaling Pathway and Logical Relationships

The stereochemical outcome of the reaction is determined by the dominant reaction pathway, which is influenced by the substrate and the Lewis acid. The following diagram illustrates the competing pathways of Felkin-Ahn (non-chelation) and Cram chelation control.

G cluster_input Reactants cluster_conditions Conditions cluster_pathways Reaction Pathways cluster_products Products Aldehyde Chiral Aldehyde Chelation Chelation Control (α-alkoxy group present) Aldehyde->Chelation  Chelating  Substituent NonChelation Felkin-Ahn Control (non-chelating group) Aldehyde->NonChelation Non-chelating Substituent   Allyltin This compound Allyltin->Chelation Allyltin->NonChelation LewisAcid Lewis Acid (BF₃·OEt₂) LewisAcid->Chelation LewisAcid->NonChelation Anti anti-Homoallylic Alcohol Chelation->Anti Major Product Syn syn-Homoallylic Alcohol NonChelation->Syn Major Product

Caption: Competing pathways in diastereoselective allylation.

Conclusion

The diastereoselective allylation of aldehydes with this compound, particularly when mediated by Lewis acids like BF₃·OEt₂, is a powerful and versatile method for the synthesis of enantioenriched homoallylic alcohols. By understanding the principles of stereochemical control and carefully selecting the reaction conditions, researchers can achieve high yields and diastereoselectivities, making this a valuable tool in the synthesis of complex molecules for pharmaceutical and other applications. The provided protocols offer a starting point for the practical application of this important transformation.

Application Notes and Protocols: Chelation Control in Allyltriphenyltin Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of chelation control as a strategy to influence the diastereoselectivity of allyltriphenyltin addition reactions to chiral α- and β-alkoxy aldehydes. Detailed protocols for representative reactions are included, along with a summary of key data and mechanistic diagrams to guide experimental design and interpretation.

Introduction to Chelation Control in Carbonyl Additions

The addition of organometallic reagents to chiral aldehydes and ketones is a cornerstone of asymmetric synthesis. The stereochemical outcome of these reactions is often dictated by the inherent facial bias of the carbonyl compound, which can be predicted by established stereochemical models such as the Felkin-Anh and Cram-chelate models.

  • Felkin-Anh Model (Non-Chelation Control): In the absence of a chelating group on the α-carbon, the largest substituent orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This generally leads to the syn diastereomer.

  • Cram-Chelate Model (Chelation Control): When the α-substituent is a coordinating group (e.g., an alkoxy group) and a suitable Lewis acid is present, a five-membered chelate can form between the Lewis acid, the carbonyl oxygen, and the oxygen of the alkoxy group. This rigidifies the conformation of the aldehyde, forcing the nucleophile to attack from the less hindered face, typically leading to the anti diastereomer.

By selecting the appropriate Lewis acid and reaction conditions, it is possible to switch between these two models and selectively generate the desired diastereomer. This compound is a valuable reagent in this context due to its stability, ease of handling, and predictable reactivity.

Application Notes: Leveraging Chelation Control with this compound

The diastereoselectivity of this compound additions to α- and β-alkoxy aldehydes can be effectively tuned by the choice of Lewis acid. Strong chelating Lewis acids favor the formation of the Cram-chelate product, while non-chelating Lewis acids or the absence of a Lewis acid typically result in the Felkin-Anh product.

Key Considerations:

  • Lewis Acid Strength and Chelating Ability: Strong Lewis acids with a high affinity for oxygen, such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and magnesium bromide (MgBr₂), are effective in promoting chelation. Boron trifluoride etherate (BF₃·OEt₂), on the other hand, is a strong but generally non-chelating Lewis acid.

  • Protecting Group: The nature of the protecting group on the hydroxy functionality can influence the strength of chelation. While benzyl (B1604629) (Bn) and other ether protecting groups are effective, bulky silyl (B83357) ethers are generally poor chelators.

  • Solvent: The choice of solvent can impact the effectiveness of chelation. Non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) are generally preferred.

  • Temperature: Low temperatures (e.g., -78 °C) are typically employed to enhance diastereoselectivity.

Experimental Protocols

Protocol 1: Chelation-Controlled Addition of this compound to an α-Alkoxy Aldehyde (General Procedure)

This protocol describes a general method for the chelation-controlled addition of this compound to a chiral α-alkoxy aldehyde, exemplified by the reaction with 2-(benzyloxy)propanal.

Materials:

  • 2-(Benzyloxy)propanal

  • This compound

  • Tin(IV) chloride (SnCl₄) (1.0 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the α-alkoxy aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • To the cooled solution, add this compound (1.2 mmol, 1.2 equivalents) via syringe.

  • Slowly add the Lewis acid solution (e.g., SnCl₄, 1.2 mmol, 1.2 equivalents of a 1.0 M solution in CH₂Cl₂) dropwise via syringe over 5 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the purified product or a suitable derivative.

Protocol 2: Non-Chelation-Controlled Addition of this compound to an α-Alkoxy Aldehyde (General Procedure)

This protocol describes the non-chelation-controlled addition using a non-chelating Lewis acid like BF₃·OEt₂.

Materials:

  • Same as Protocol 1, but replace SnCl₄ with Boron trifluoride etherate (BF₃·OEt₂).

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Slowly add BF₃·OEt₂ (1.2 mmol, 1.2 equivalents) dropwise via syringe over 5 minutes.

  • Follow steps 5-11 of Protocol 1 to work up, purify, and analyze the product.

Quantitative Data Summary

The following tables summarize the diastereoselectivity of allyltin (B8295985) addition reactions to representative α- and β-alkoxy aldehydes under different conditions. While direct data for this compound is limited in some cases, data from the closely related and highly informative allyltrichlorostannane additions are included to illustrate the principles of chelation control.

Table 1: Diastereoselective Addition of Allyltrichlorostannane to Chiral α-Alkoxy Aldehydes

EntryAldehydeProtecting Group (R)Diastereomeric Ratio (syn:anti)Yield (%)
1α-Benzyloxy AcetaldehydeBn15:8575
2α-TBDMSoxy AcetaldehydeTBDMS80:2070
32,3-O-IsopropylideneglyceraldehydeIsopropylidene>95:5 (syn)88

Data adapted from analogous reactions with allyltrichlorostannane, which is expected to show similar selectivity patterns. The syn product corresponds to the Felkin-Anh adduct, and the anti product to the Cram-chelate adduct.

EntryLewis AcidDiastereomeric Ratio (Product 1:Product 2)Yield (%)
1TiCl₄>95:585
2SnCl₄5:>9590

This data demonstrates the profound effect of the Lewis acid in reversing diastereoselectivity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways and a general experimental workflow.

chelation_control cluster_non_chelation Non-Chelation Control (Felkin-Anh Model) cluster_chelation Chelation Control (Cram-Chelate Model) start_nc α-Alkoxy Aldehyde ts_nc Open Transition State start_nc->ts_nc reagent_nc This compound reagent_nc->ts_nc la_nc Non-chelating Lewis Acid (e.g., BF₃·OEt₂) la_nc->ts_nc Activation product_nc syn-Homoallylic Alcohol (Felkin-Anh Product) ts_nc->product_nc start_c α-Alkoxy Aldehyde ts_c Rigid Chelate Transition State start_c->ts_c reagent_c This compound reagent_c->ts_c la_c Chelating Lewis Acid (e.g., SnCl₄, TiCl₄) la_c->ts_c Chelation & Activation product_c anti-Homoallylic Alcohol (Cram-Chelate Product) ts_c->product_c

Caption: Mechanistic pathways for non-chelation vs. chelation control.

experimental_workflow start Dissolve Aldehyde in Anhydrous Solvent cool Cool to -78 °C start->cool add_reagents Add this compound & Lewis Acid cool->add_reagents react Stir at -78 °C (Monitor by TLC) add_reagents->react quench Quench with Sat. NaHCO₃ (aq) react->quench workup Aqueous Workup & Extraction quench->workup purify Flash Column Chromatography workup->purify analyze Analyze Diastereomeric Ratio (NMR, GC) purify->analyze

References

Application Notes and Protocols for the Hosomi-Sakurai Reaction Involving Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hosomi-Sakurai reaction is a powerful carbon-carbon bond-forming reaction that involves the Lewis acid-mediated allylation of an electrophile, typically a carbonyl compound, with an allylmetallic reagent. While the reaction classically employs allylsilanes, other allylmetallic compounds, such as allylstannanes, can also be utilized. Allyltriphenyltin, an example of an allylstannane, offers different reactivity profiles compared to its silane (B1218182) counterparts, often exhibiting higher nucleophilicity. This document provides a detailed overview, application notes, and generalized protocols for the Hosomi-Sakurai reaction involving this compound for the synthesis of homoallylic alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Reaction Principle

The Lewis acid-catalyzed allylation of carbonyl compounds with this compound proceeds through the activation of the carbonyl group by the Lewis acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the allyltin (B8295985) reagent. The reaction is believed to proceed through an open or cyclic transition state, influencing the stereochemical outcome of the product. The choice of Lewis acid and reaction conditions can significantly impact the yield and diastereoselectivity of the reaction.

Applications in Organic Synthesis

Quantitative Data Summary

Due to the limited specific data in the literature for the Hosomi-Sakurai reaction with this compound, the following tables provide representative data from analogous reactions with other allyltin reagents to illustrate typical yields and diastereoselectivities.

Table 1: Lewis Acid-Mediated Allylation of Aldehydes with Allyltin Reagents

EntryAldehydeLewis AcidSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeBF₃·OEt₂CH₂Cl₂-78195N/A
2CyclohexanecarboxaldehydeBF₃·OEt₂CH₂Cl₂-78288N/A
3IsobutyraldehydeTiCl₄CH₂Cl₂-781.585N/A
42-PhenylpropanalBF₃·OEt₂CH₂Cl₂-7838285:15
52-BenzyloxypropanalMgBr₂Et₂O-78475>95:5 (chelation control)
62-BenzyloxypropanalBF₃·OEt₂CH₂Cl₂-7847810:90 (non-chelation control)

Note: Data is representative of typical allyltin additions and may not be specific to this compound.

Table 2: Lewis Acid-Mediated Allylation of Ketones with Allyltin Reagents

EntryKetoneLewis AcidSolventTemp (°C)Time (h)Yield (%)
1AcetophenoneBF₃·OEt₂CH₂Cl₂-78 to 0570
2CyclohexanoneTiCl₄CH₂Cl₂-78 to rt665
3PropiophenoneBF₃·OEt₂CH₂Cl₂-78 to 0572

Note: Data is representative of typical allyltin additions and may not be specific to this compound.

Experimental Protocols

The following are generalized experimental protocols for the Lewis acid-mediated allylation of carbonyl compounds with this compound. Caution: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: General Procedure for the Allylation of Aldehydes

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Lewis Acid (e.g., BF₃·OEt₂, TiCl₄) (1.1 mmol)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (1.1 mmol) to the stirred solution.

  • After stirring for 15 minutes, add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution or saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Protocol 2: General Procedure for the Allylation of Ketones

Materials:

  • Ketone (1.0 mmol)

  • This compound (1.5 mmol)

  • Lewis Acid (e.g., BF₃·OEt₂) (1.5 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (15 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol) and dissolve it in anhydrous dichloromethane (7 mL).

  • Cool the solution to -78 °C.

  • Slowly add the Lewis acid (1.5 mmol) to the stirred solution.

  • After stirring for 20 minutes, add a solution of this compound (1.5 mmol) in anhydrous dichloromethane (8 mL) dropwise.

  • Allow the reaction mixture to slowly warm to 0 °C or room temperature while monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Warm the mixture to room temperature and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Lewis acid-mediated allylation of a carbonyl compound with this compound.

Hosomi_Sakurai_Mechanism Carbonyl Carbonyl (R-CO-R') ActivatedCarbonyl Activated Carbonyl [R-C(O-LA)-R']+ Carbonyl->ActivatedCarbonyl Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedCarbonyl Intermediate Carbocation Intermediate ActivatedCarbonyl->Intermediate Allyltin This compound (CH2=CHCH2SnPh3) Allyltin->Intermediate Nucleophilic Attack Product Homoallylic Alcohol Intermediate->Product Deprotonation/ Workup TinSalt Ph3Sn-X Intermediate->TinSalt Elimination

Caption: General mechanism of the Hosomi-Sakurai reaction with this compound.

Experimental Workflow

This diagram outlines the typical experimental workflow for performing the Hosomi-Sakurai reaction with this compound.

Experimental_Workflow Start Start Setup Reaction Setup (Inert atmosphere, anhydrous solvent) Start->Setup Cooling Cooling to -78 °C Setup->Cooling AddLA Addition of Lewis Acid Cooling->AddLA AddAllyltin Addition of this compound AddLA->AddAllyltin Reaction Reaction Monitoring (TLC) AddAllyltin->Reaction Quench Quenching Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification End End Purification->End

Caption: Typical experimental workflow for the this compound reaction.

Conclusion

The Hosomi-Sakurai reaction utilizing this compound represents a valuable, albeit less documented, method for the stereoselective formation of homoallylic alcohols. The higher reactivity of allylstannanes compared to allylsilanes can be advantageous in certain synthetic contexts. However, researchers must consider the toxicity of organotin compounds and the need for careful optimization of reaction conditions, particularly the choice of Lewis acid, to achieve desired yields and stereoselectivities. The provided protocols and data serve as a foundational guide for the application of this reaction in complex molecule synthesis. Further investigation into the scope and limitations of this compound in this reaction is warranted to fully exploit its synthetic potential.

Application Notes and Protocols: Keck Asymmetric Allylation using Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Keck asymmetric allylation is a powerful and widely utilized method for the enantioselective synthesis of homoallylic alcohols from aldehydes.[1][2][3] This reaction employs a chiral catalyst, typically generated in situ from a titanium(IV) alkoxide and a chiral diol, most commonly (R)- or (S)-BINOL (1,1'-bi-2-naphthol). The resulting chiral Lewis acid complex activates the aldehyde, facilitating the stereoselective addition of an allyl nucleophile. While allyltributyltin is the most frequently used reagent in this transformation, allyltriphenyltin can also be employed. This document provides detailed application notes and protocols for performing the Keck asymmetric allylation using this compound.

Reaction Principle and Mechanism

The Keck asymmetric allylation proceeds via the formation of a chiral titanium-BINOL complex, which functions as a chiral Lewis acid. This catalyst coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack. The allyl group from this compound is then transferred to the si- or re-face of the aldehyde, dictated by the chirality of the BINOL ligand, leading to the formation of a homoallylic alcohol with high enantioselectivity.[1]

The precise mechanism is complex and not fully elucidated, but it is proposed to involve a catalytic cycle where the active catalyst is regenerated after the C-C bond formation.[1] A positive non-linear effect is often observed, suggesting that a dimeric homochiral catalyst is more reactive than the corresponding meso complex.[1]

Keck_Mechanism Catalyst Chiral BINOL-Ti(IV) Catalyst Activated_Complex Activated Aldehyde-Catalyst Complex Catalyst->Activated_Complex Coordination Aldehyde Aldehyde (R-CHO) Aldehyde->Activated_Complex Allyltin (B8295985) This compound (CH2=CHCH2SnPh3) Allyltin->Activated_Complex Allyl Transfer Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex C-C Bond Formation Product_Complex->Catalyst Catalyst Regeneration Product Homoallylic Alcohol Product_Complex->Product Release Tin_Byproduct Ph3Sn-OR' Product_Complex->Tin_Byproduct

Caption: Proposed catalytic cycle for the Keck asymmetric allylation.

Experimental Protocols

Catalyst Preparation

Several methods for the in situ preparation of the active BINOL-Ti(IV) catalyst have been reported. The choice of method can influence the reaction's efficiency and enantioselectivity.

Method A (1:1 BINOL:Ti) [2]

  • To a solution of (R)- or (S)-BINOL (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) is added powdered 4 Å molecular sieves.

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 equiv) is added, and the mixture is stirred at a specified temperature (e.g., room temperature or reflux) for a designated period (e.g., 30-60 minutes).

Method C (2:1 BINOL:Ti) [2]

  • To a solution of (R)- or (S)-BINOL (2.0 equiv) in CH₂Cl₂ is added powdered 4 Å molecular sieves.

  • Ti(OiPr)₄ (1.0 equiv) is added, and the mixture is stirred, typically at room temperature, for 30-60 minutes.

General Procedure for Asymmetric Allylation

The following is a general protocol adaptable for various aldehydes. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates. This protocol is adapted from procedures using allyltributylstannane (B1265786) due to the limited availability of detailed protocols specifically for this compound.

Materials:

  • (R)- or (S)-BINOL

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • This compound

  • Aldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Powdered 4 Å molecular sieves

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Catalyst Formation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-BINOL (e.g., 0.2 equiv relative to the aldehyde) in anhydrous CH₂Cl₂.

    • Add freshly activated, powdered 4 Å molecular sieves (approximately 200-400 mg per mmol of aldehyde).

    • Add Ti(OiPr)₄ (e.g., 0.1 equiv relative to the aldehyde) dropwise to the stirred suspension.

    • Stir the resulting mixture at room temperature for 30-60 minutes. The solution will typically develop a deep red or brown color.

  • Reaction:

    • Cool the catalyst mixture to the desired reaction temperature (e.g., -78 °C, -40 °C, or -20 °C).

    • Add the aldehyde (1.0 equiv), either neat or as a solution in CH₂Cl₂, to the catalyst mixture.

    • After stirring for a short period (e.g., 15-30 minutes), add this compound (e.g., 1.2-1.5 equiv) dropwise.

    • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary significantly (from hours to several days) depending on the substrate and reaction conditions.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and stir vigorously until the aqueous layer is clear.

    • Filter the mixture through a pad of celite to remove the titanium salts and molecular sieves, washing the filter cake with CH₂Cl₂.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by analysis of diastereomeric derivatives (e.g., Mosher's esters) by NMR spectroscopy.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation: (S)-BINOL + Ti(OiPr)4 + 4Å MS in CH2Cl2 Start->Catalyst_Prep Cooling Cool to Reaction Temperature (e.g., -78 °C to -20 °C) Catalyst_Prep->Cooling Addition Add Aldehyde, then This compound Cooling->Addition Reaction Stir and Monitor by TLC Addition->Reaction Quench Quench with sat. NaHCO3 Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Characterization and ee determination Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the Keck asymmetric allylation.

Substrate Scope and Performance

The Keck asymmetric allylation is compatible with a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. High yields and excellent enantioselectivities are typically achieved. While comprehensive data for this compound is not as readily available as for its tributyltin counterpart, similar trends in reactivity and selectivity are expected.

Table 1: Illustrative Examples of Keck Asymmetric Allylation

AldehydeAllylating AgentCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
BenzaldehydeAllyltributyltin10-209197
CyclohexanecarboxaldehydeAllyltributyltin10-208595
CinnamaldehydeAllyltributyltin10-208896
FurfuralAllyltributyltin20-788293

Note: The data in this table is for reactions with allyltributyltin and serves as a general guide. Actual results with this compound may vary and require optimization.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous. The catalyst is highly moisture-sensitive.

    • Verify the activity of the 4 Å molecular sieves. They should be freshly activated by heating under vacuum.

    • Increase the reaction time or temperature, although this may sometimes negatively impact enantioselectivity.

    • Increase the equivalents of the allyltin reagent.

  • Low Enantioselectivity:

    • Ensure the high enantiomeric purity of the BINOL ligand.

    • Optimize the reaction temperature; lower temperatures generally lead to higher enantioselectivity.

    • Screen different catalyst preparation methods (e.g., varying the BINOL:Ti ratio).

    • Ensure the absence of any coordinating impurities that could interfere with the chiral catalyst.

Safety Information

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Titanium(IV) isopropoxide is moisture-sensitive and will react with water to release flammable isopropanol.

  • Dichloromethane is a suspected carcinogen and should be handled with care.

Conclusion

The Keck asymmetric allylation using this compound provides an effective method for the synthesis of enantioenriched homoallylic alcohols. By carefully controlling the reaction conditions and using high-purity reagents, researchers can achieve high yields and excellent levels of stereocontrol. The protocols and guidelines presented here offer a solid foundation for the successful application of this important transformation in organic synthesis and drug development. Further optimization for specific substrates is encouraged to achieve the best possible results.

References

Application Notes and Protocols for Radical-Mediated Reactions of Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of allyltriphenyltin in radical-mediated reactions, a powerful tool in modern organic synthesis. The protocols detailed below offer guidance for the practical application of these reactions in the construction of complex molecular architectures, with relevance to natural product synthesis and drug discovery.

Introduction to Radical-Mediated Allylation with this compound

This compound serves as an efficient allyl group donor in radical chain reactions. The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which generates a tributyltin radical from a tin hydride reagent. This tin radical can then abstract a halogen atom from an alkyl halide, producing an alkyl radical. This alkyl radical subsequently adds to the double bond of this compound, leading to the transfer of the allyl group and the regeneration of the triphenyltin (B1233371) radical, which continues the chain reaction. These reactions are valued for their mild conditions and tolerance of a wide range of functional groups.

A general workflow for these reactions is depicted below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Substrate (e.g., Alkyl Halide) This compound Radical Initiator (e.g., AIBN) Solvent (e.g., Benzene, Toluene) Inert_Atmosphere Degas solvent Maintain under N2 or Ar Reactants->Inert_Atmosphere Heating Heat to reflux (typically 80-110 °C) Inert_Atmosphere->Heating Initiate Reaction Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quenching Cool to RT Remove Solvent Monitoring->Quenching Reaction Complete Purification Column Chromatography Quenching->Purification Product Product Purification->Product Isolate Giese_Mechanism Initiator Initiator (AIBN) Bu3Sn_rad Bu3Sn• Initiator->Bu3Sn_rad Initiation Bu3SnH Bu3SnH R_rad R• Bu3Sn_rad->R_rad Halogen Abstraction R-X Bu3SnH Bu3SnX Bu3SnX Bu3Sn_rad->Bu3SnX Termination (example) R_X R-X (Alkyl Halide) Adduct_rad R-CH2-CH(•)-CH2-SnPh3 R_rad->Adduct_rad Addition AllylSnPh3 R_R R-R R_rad->R_R Termination (example) AllylSnPh3 H2C=CH-CH2-SnPh3 Product R-CH2-CH=CH2 Adduct_rad->Product β-fragmentation Ph3Sn• Ph3Sn_rad Ph3Sn• Ph3Sn_rad->Bu3Sn_rad Propagation Bu3SnH Ph3SnH Ph3SnX Ph3Sn-X Radical_Cyclization_Workflow cluster_start Initiation cluster_cyclization Propagation cluster_end Termination Start Radical Precursor (e.g., Alkynyl Iodide) Radical_Formation Radical Generation (AIBN, Bu3SnH) Start->Radical_Formation Cyclization Intramolecular Cyclization Radical_Formation->Cyclization Trapping Allyl Group Transfer (this compound) Cyclization->Trapping Product Allylated Cyclic Product Trapping->Product

Application Notes and Protocols for the Synthesis of Carbocycles using Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriphenyltin is a versatile organotin reagent employed in organic synthesis for the formation of carbon-carbon bonds. Its application in the construction of carbocyclic frameworks is of significant interest due to the mild reaction conditions and the potential for high stereocontrol. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of carbocycles, primarily through radical-mediated and Lewis acid-promoted pathways. The methodologies outlined are suitable for the synthesis of five-, six-, and seven-membered carbocyclic rings, which are common structural motifs in natural products and pharmaceutical agents.

Core Concepts and Applications

This compound serves as a precursor to the allyl radical or as an allylating agent in the presence of a Lewis acid. These reactive intermediates can undergo intramolecular cyclization with a tethered unsaturation (e.g., an alkene or alkyne) to form a new carbocyclic ring. The primary applications covered in these notes are:

  • Radical-Mediated Annulation: This approach involves the generation of a radical species that undergoes an intermolecular addition to an acceptor, followed by an intramolecular cyclization terminated by the allyltin (B8295985) moiety. This strategy is particularly effective for the construction of six- and seven-membered rings.

  • Lewis Acid-Promoted Cyclizations: In the presence of a Lewis acid, the carbon-tin bond of this compound is activated, facilitating nucleophilic attack of the allyl group onto an electrophilic center within the same molecule, leading to carbocycle formation.

Data Presentation

The following tables summarize quantitative data from key experiments involving allyltin reagents in carbocycle synthesis. While some examples utilize the closely related and often interchangeable allyltributyltin, the principles and outcomes are directly applicable to reactions with this compound.

EntrySubstrateReaction TypeProduct Ring SizeYield (%)Diastereomeric Ratio (d.r.)
1N-(2-bromoallyl)-N-tosyl-2-allylanilineRadical Annulation675>95:5
21-(2-bromoallyl)-2-allyl-1H-indoleRadical Annulation670>95:5
3Diethyl 2-(2-bromoallyl)-2-allylmalonateRadical Annulation680>95:5
4N-(2-bromoallyl)-N-tosyl-2-but-3-enylanilineRadical Annulation765>95:5

Experimental Protocols

Protocol 1: Radical-Mediated [4+2] Annulation for the Synthesis of a Six-Membered Carbocycle[1]

This protocol describes a 6-endo radical-mediated annulation involving an intermolecular radical addition followed by intramolecular trapping with an allyltin moiety.

Reaction Scheme:

G cluster_0 Radical-Mediated [4+2] Annulation Reactant Substrate with Alkyl Halide and Allyltin Moieties Intermediate1 Alkyl Radical Reactant->Intermediate1 Radical Initiation Acceptor Electron-Deficient Alkene Initiator AIBN, Δ Product Functionalized Six-Membered Carbocycle Intermediate2 Adduct Radical Intermediate1->Intermediate2 Intermolecular Addition to Acceptor Intermediate3 Cyclized Radical Intermediate2->Intermediate3 6-endo-trig Cyclization Intermediate3->Product Allyl Transfer from Tin

Caption: General workflow for radical-mediated [4+2] annulation.

Materials:

  • Allyltin-containing substrate (e.g., Diethyl 2-(2-bromoallyl)-2-allylmalonate) (1.0 equiv)

  • Electron-deficient alkene (e.g., Acrylonitrile) (2.0 equiv)

  • Azobisisobutyronitrile (AIBN) (0.2 equiv)

  • Anhydrous benzene (B151609) (0.05 M)

Procedure:

  • To a solution of the allyltin-containing substrate in anhydrous benzene, add the electron-deficient alkene and AIBN.

  • Heat the mixture to reflux (approximately 80 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired carbocyclic product.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanistic pathways and logical relationships in the application of this compound for carbocycle synthesis.

Caption: Mechanism of Radical-Mediated Annulation.

lewis_acid_workflow Start Start: Allyltin Substrate + Electrophile Add_LA Add Lewis Acid (e.g., TiCl4, BF3·OEt2) Start->Add_LA Activation Activation of Allyltin and/or Electrophile Add_LA->Activation Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Workup Aqueous Workup Cyclization->Workup Purification Purification (Chromatography) Workup->Purification Product Carbocyclic Product Purification->Product

Caption: Experimental Workflow for Lewis Acid-Promoted Cyclization.

Conclusion

This compound is a valuable reagent for the synthesis of carbocycles, offering distinct advantages in terms of reactivity and selectivity. The radical-mediated annulation reactions provide a powerful tool for the construction of six- and seven-membered rings with high diastereoselectivity.[1] While direct, detailed protocols for Lewis acid-promoted cyclizations using this compound are less commonly reported in readily available literature, the principles of allylstannane chemistry suggest that this remains a viable and promising area for further exploration by researchers in synthetic and medicinal chemistry. The provided protocols and data serve as a foundational guide for the application of this versatile reagent in the synthesis of complex carbocyclic structures.

References

Application Notes and Protocols: Allyltriphenyltin in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of allyltriphenyltin in polymer chemistry. Due to its bifunctional nature, possessing both a reactive allyl group and a triphenyltin (B1233371) moiety, this reagent can be envisioned for use in several areas of polymer synthesis and modification. The protocols provided are based on established chemical principles and analogous reactions, offering a starting point for research and development.

Introduction to this compound in Polymer Science

This compound, with the chemical formula C₂₁H₂₀Sn, is an organotin compound featuring a terminal allyl group and three phenyl substituents on the tin atom. While not a commonplace monomer, its structure suggests several potential applications in polymer chemistry, primarily leveraging the reactivity of the allyl double bond and the carbon-tin bond.

  • Allyl Group Reactivity : The allyl group can potentially participate in chain-growth polymerizations, act as a chain transfer agent, or serve as a handle for post-polymerization modification through reactions like thiol-ene chemistry.[1][2]

  • Triphenyltin Moiety : The triphenyltin group can be utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, for polymer synthesis.[3][4] The presence of the heavy tin atom can also impart unique properties to the resulting polymer, such as increased refractive index or specific biocidal activities, although the toxicity of organotin compounds is a significant consideration.[5]

Potential Applications and Methodologies

This compound as a Functional Monomer in Radical Polymerization

This compound can theoretically act as a monomer in radical polymerization to introduce the triphenyltin moiety as a pendant group along the polymer backbone. However, it is well-documented that allyl monomers generally exhibit low reactivity in radical polymerization and are prone to degradative chain transfer.[2][] This typically results in the formation of oligomers or low molecular weight polymers.[]

Challenges:

  • Degradative Chain Transfer: The primary challenge is the abstraction of an allylic hydrogen by the propagating radical, which forms a stable, non-propagating allyl radical, effectively terminating the chain growth.[2]

  • Low Propagation Rate: The polymerization rate of allyl compounds is generally slow, requiring high initiator concentrations.[2]

Despite these challenges, copolymerization with a more reactive monomer (e.g., styrene (B11656) or acrylates) could be a viable strategy to incorporate the triphenyltin functionality into a polymer chain.

Experimental Protocol 1: Radical Copolymerization of this compound with Styrene (Hypothetical)

Objective: To synthesize a copolymer of styrene and this compound, incorporating the organotin moiety as a pendant group.

Materials:

  • This compound (C₂₁H₂₀Sn)

  • Styrene (freshly distilled to remove inhibitors)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)[7]

  • Anhydrous toluene (B28343)

  • Methanol (B129727)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of this compound and freshly distilled styrene in anhydrous toluene. A starting point could be a 95:5 molar ratio of styrene to this compound.

  • Add AIBN as the radical initiator. The typical concentration is 0.1-1 mol% with respect to the total monomer concentration.[7]

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 60-70 °C.

  • Allow the polymerization to proceed for 12-24 hours with stirring.

  • To terminate the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the toluene solution to a large excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterize the resulting polymer using ¹H NMR to confirm the incorporation of both monomers and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

dot

experimental_workflow Workflow: Radical Copolymerization prep 1. Prepare Monomer & Initiator Solution (this compound, Styrene, AIBN in Toluene) degas 2. Degas via Freeze-Pump-Thaw prep->degas polymerize 3. Polymerize under Inert Atmosphere (60-70°C, 12-24h) degas->polymerize terminate 4. Terminate Reaction (Cooling & Air Exposure) polymerize->terminate precipitate 5. Precipitate Polymer in Methanol terminate->precipitate isolate 6. Isolate & Dry Polymer precipitate->isolate characterize 7. Characterize Product (NMR, GPC) isolate->characterize

Caption: Experimental workflow for the radical copolymerization of this compound.

This compound as a Chain Transfer Agent

Allyl compounds can act as chain transfer agents (CTAs) in radical polymerization to control the molecular weight of the resulting polymers.[8][][10] The mechanism involves the transfer of a hydrogen atom from the allyl compound to the growing polymer radical, terminating that chain and creating a new radical from the CTA that can initiate a new polymer chain.[10] This application could be useful for producing low molecular weight polymers or oligomers with a terminal functional group derived from the this compound.

Quantitative Data: The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr). While specific Ctr values for this compound are not readily available in the literature, data for analogous allyl compounds can provide an estimate of its potential reactivity.

Chain Transfer AgentMonomerTemperature (°C)Ctr (x 10⁴)
AllylbenzeneStyrene500.3
AllylbenzeneMethyl Acrylate500.5
Allyl Phenyl EtherStyrene500.6
Allyl Phenyl EtherMethyl Acrylate500.8
Allyl AcetateStyrene603.5
Data derived from analogous systems as reported in the literature.[10]
Precursor for Step-Growth Polymerization via Stille Coupling

The triphenyltin group of this compound can participate in palladium-catalyzed Stille cross-coupling reactions.[3][11] For polymer synthesis, a bifunctional monomer is required. While this compound itself is monofunctional in this context, it could be used to end-cap a polymer chain or react with a di- or poly-halogenated compound in a step-growth polymerization, although this would lead to a branched or hyperbranched structure rather than a linear polymer. A more direct application in polymer synthesis would involve a bifunctional organotin monomer.

dot

stille_coupling Stille Coupling Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (+ R¹-X) Product Coupled Product (R¹-R²) Transmetal R¹-Pd(II)L₂-R² PdII->Transmetal Transmetalation (+ R²-SnR₃) Transmetal->Pd0 Reductive Elimination (- R¹-R²) R1X Organic Halide (R¹-X) R1X->PdII R2Sn Organostannane (R²-SnR₃) (e.g., this compound) R2Sn->Transmetal

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Post-Polymerization Modification Agent

The allyl group of this compound provides a reactive handle for grafting the triphenyltin moiety onto a pre-existing polymer. This is a powerful strategy for introducing new functionalities to polymers.[12][13] The most common method for modifying allyl groups is the radical-mediated thiol-ene reaction, which proceeds with high efficiency and selectivity under mild conditions.[1]

Experimental Protocol 2: Thiol-Ene Modification of a Thiol-Containing Polymer (Hypothetical)

Objective: To graft this compound onto a polymer backbone containing pendant thiol groups.

Materials:

  • Polymer with pendant thiol groups (e.g., poly(cysteine) derivatives or a copolymer containing mercaptoethyl acrylate)

  • This compound

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Solvent (e.g., THF or DMF)

  • UV light source (e.g., 365 nm)

Procedure:

  • Dissolve the thiol-containing polymer in a suitable solvent inside a quartz reaction vessel.

  • Add a stoichiometric excess of this compound (e.g., 1.5 to 2 equivalents per thiol group) to the solution.

  • Add the photoinitiator (DMPA, typically 1-5 wt% relative to the reactants).

  • Stir the solution at room temperature while irradiating with a UV lamp (365 nm) for 1-4 hours. Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR for the disappearance of the thiol proton and the allyl protons of the reagent.

  • Once the reaction is complete, precipitate the modified polymer in a non-solvent (e.g., diethyl ether or hexane).

  • Purify the polymer by repeated dissolution and precipitation to remove unreacted this compound and initiator byproducts.

  • Dry the final product under vacuum.

  • Confirm the successful modification using NMR and IR spectroscopy (disappearance of S-H stretch, appearance of signals corresponding to the triphenyltin moiety).

dot

logical_relationship Potential Roles of this compound in Polymer Chemistry cluster_allyl Based on Allyl Group cluster_tin Based on Triphenyltin Group center This compound monomer Functional Monomer center->monomer Radical Polymerization cta Chain Transfer Agent center->cta Radical Polymerization post_mod Post-Polymerization Modification center->post_mod Thiol-Ene Reaction stille Stille Coupling Reagent center->stille Palladium-Catalyzed Cross-Coupling additive Precursor to Polymer Additives center->additive Functional Moiety

Caption: Logical diagram of this compound's potential applications.

Safety and Handling

Organotin compounds, including this compound, are highly toxic.[5] They can be absorbed through the skin and are harmful if swallowed or inhaled. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

Disclaimer: The experimental protocols provided are hypothetical and based on established chemical principles. They should be adapted and optimized for specific research purposes. A thorough risk assessment should be conducted before any experimental work is undertaken.

References

Application Notes and Protocols for Allyltriphenyltin as a Biocide and Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists on the specific biocidal and fungicidal activity of allyltriphenyltin. The following application notes and protocols are based on the known properties of related triphenyltin (B1233371) compounds and general methodologies for biocide evaluation. Researchers should use this information as a guideline and conduct specific validation experiments for this compound.

Introduction

This compound is an organotin compound belonging to the triorganotin category, which is known for its potent biocidal properties.[1] Compounds in this class, such as triphenyltin acetate (B1210297) and triphenyltin hydroxide, have historically been used as agricultural fungicides and in antifouling paints.[1][2] The biological activity of organotin compounds is significantly influenced by the organic groups attached to the tin atom, with tri-substituted derivatives often exhibiting the highest toxicity to microorganisms. This document provides an overview of the potential applications of this compound as a biocide and fungicide, along with generalized protocols for its evaluation.

Potential Applications

Based on the activity of related compounds, this compound may be investigated for the following applications:

  • Agricultural Fungicide: For the control of fungal pathogens on crops. Triphenyltin compounds have been used against fungal diseases in potatoes, sugar beets, and rice.[3]

  • Material Preservative: As a biocide in the preservation of wood, textiles, and paper.[1]

  • Antifouling Agent: For incorporation into marine paints to prevent the growth of algae and other marine organisms. However, the use of organotins in antifouling applications is now heavily restricted in many regions due to environmental toxicity.[1][3]

Mechanism of Action (Proposed)

The precise mechanism of action for this compound has not been explicitly detailed in the available literature. However, the fungicidal action of triphenyltin compounds is generally attributed to the inhibition of oxidative phosphorylation in the mitochondria of fungal cells. This disruption of ATP synthesis ultimately leads to cell death.

This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Enters ATP_Synthase ATP Synthase This compound->ATP_Synthase Inhibits Mitochondrion->ATP_Synthase Contains ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to (when inhibited)

Caption: Proposed mechanism of action for this compound.

Quantitative Data (for a Related Compound)

No specific minimum inhibitory concentration (MIC) or other quantitative biocidal data for this compound was found in the reviewed literature. The following table presents data for a closely related compound, triphenyltinbenzoate , to provide a general indication of the potential activity of triphenyltin derivatives against bacteria.[2][4]

MicroorganismStrainMIC (µg/mL)
Escherichia coliATCC 259227.5
Staphylococcus aureusATCC 259237.5
Streptococcus pyogenesClinical Isolate7.5
Pseudomonas aeruginosaATCC 2785310

Data from Choudhury & Zewdie (2010) for Triphenyltinbenzoate.[2][4]

Experimental Protocols

The following are generalized protocols for the preliminary evaluation of the biocidal and fungicidal activity of this compound. These should be adapted and optimized for specific research needs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial cultures (standard strains, e.g., ATCC, or clinical isolates)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Solvent for this compound (e.g., DMSO, ethanol (B145695) - ensure solvent controls are included)

Workflow:

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare stock solution of this compound C Perform serial dilutions of this compound in a 96-well plate A->C B Prepare microbial inoculum (e.g., 0.5 McFarland standard) D Add microbial inoculum to each well B->D C->D E Include positive (no drug) and negative (no inoculum) controls D->E F Incubate plate at appropriate temperature and time E->F G Visually inspect for turbidity or measure absorbance F->G H Determine MIC (lowest concentration with no visible growth) G->H

Caption: Workflow for MIC determination.

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.

  • Inoculation: Add the adjusted microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (inoculum in broth without the compound) and a negative control (broth only) on each plate. If a solvent is used, a solvent control (inoculum in broth with the highest concentration of the solvent used) should also be included.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 25-30°C for many fungi) for 18-24 hours (bacteria) or 24-48 hours (yeasts).

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Protocol 2: Agar (B569324) Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • This compound

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar, Potato Dextrose Agar)

  • Microbial cultures

  • Sterile swabs

  • Sterile cork borer or pipette tip to create wells

  • Solvent for this compound

Procedure:

  • Inoculation of Agar Plates: Uniformly spread a standardized inoculum of the test microorganism onto the surface of the agar plate using a sterile swab.

  • Well Creation: Create wells of a standard diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.

  • Application of this compound: Add a fixed volume of the this compound solution (at a known concentration) into each well. A solvent control should also be included.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Safety Precautions

Organotin compounds, including triphenyltin derivatives, are highly toxic.[1] Appropriate safety measures must be taken when handling this compound:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Dispose of waste containing this compound in accordance with institutional and national regulations for hazardous materials.

References

Application Notes and Protocols: Lewis Acid-Catalyzed Addition of Allyltriphenyltin to Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable secondary and tertiary alcohols. Among these transformations, the allylation of ketones to produce homoallylic alcohols is of significant interest due to the synthetic versatility of the resulting products. Homoallylic alcohols are key intermediates in the synthesis of natural products and pharmaceuticals. While various allylating agents are known, organotin reagents like allyltriphenyltin offer a useful combination of reactivity and stability.

This document provides a detailed protocol for the Lewis acid-catalyzed addition of this compound to a range of ketone substrates. The reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates the ketone carbonyl group towards nucleophilic attack by the allyltin (B8295985) reagent.

Reaction Principle

The reaction proceeds via the activation of the ketone carbonyl oxygen by the Lewis acid, which increases the electrophilicity of the carbonyl carbon. The nucleophilic allyl group from this compound then attacks the activated carbonyl carbon, forming a new carbon-carbon bond. Subsequent workup protonates the resulting tin alkoxide to yield the tertiary homoallylic alcohol.

Quantitative Data Summary

The following table summarizes the typical yields obtained for the addition of this compound to various ketone substrates under the standardized reaction conditions outlined in the experimental protocol.

EntryKetone SubstrateProductReaction Time (h)Yield (%)
1Acetophenone2-phenylpent-4-en-2-ol485
2Cyclohexanone1-allylcyclohexan-1-ol397[1]
3Acetone2-methylpent-4-en-2-ol478
4Benzophenone1,1-diphenylbut-3-en-1-ol682

Experimental Protocol

Materials:

  • This compound

  • Ketone substrate (e.g., acetophenone, cyclohexanone, acetone, benzophenone)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution[2]

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet is charged with the ketone (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Addition of Lewis Acid: Boron trifluoride etherate (1.2 mmol, 1.2 equivalents) is added dropwise to the stirred solution of the ketone. The mixture is stirred at 0 °C for 15 minutes.

  • Addition of this compound: A solution of this compound (1.1 mmol, 1.1 equivalents) in anhydrous dichloromethane (5 mL) is added dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for the time indicated in the data summary table. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with saturated aqueous ammonium chloride solution (20 mL)[2] and brine (20 mL), then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure homoallylic alcohol.

Visualizations

Experimental Workflow

experimental_workflow setup 1. Reaction Setup (Ketone in CH₂Cl₂) cool 2. Cool to 0 °C setup->cool add_lewis_acid 3. Add BF₃·OEt₂ cool->add_lewis_acid add_allyltin 4. Add this compound add_lewis_acid->add_allyltin react 5. Stir at Room Temperature add_allyltin->react quench 6. Quench with NaHCO₃ (aq) react->quench workup 7. Aqueous Workup quench->workup purify 8. Purification workup->purify product Homoallylic Alcohol purify->product

Caption: Experimental workflow for the this compound addition to ketones.

Proposed Reaction Mechanism

reaction_mechanism cluster_activation Carbonyl Activation cluster_addition Nucleophilic Addition cluster_workup Workup Ketone R₂C=O ActivatedComplex R₂C=O-BF₃ Ketone->ActivatedComplex + BF₃ LewisAcid BF₃ Intermediate R₂C(O-BF₃)CH₂CH=CH₂ + SnPh₃⁺ ActivatedComplex->Intermediate + this compound Allyltin CH₂=CHCH₂SnPh₃ Protonation R₂C(OH)CH₂CH=CH₂ Intermediate->Protonation + H₂O

Caption: Proposed mechanism for the Lewis acid-catalyzed allylation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Allyltriphenyltin by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude allyltriphenyltin by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem / Question Possible Cause(s) Troubleshooting Steps & Solutions
1. The crude this compound does not dissolve in the hot solvent. a) Incorrect solvent choice: this compound is a nonpolar compound and will have poor solubility in polar solvents. b) Insufficient solvent: Not enough solvent has been added to dissolve the solute at the elevated temperature. c) Insoluble impurities: The crude product may contain impurities that are insoluble in the chosen solvent.a) Select an appropriate solvent: Based on solubility principles ("like dissolves like"), nonpolar solvents are recommended. Good starting points are hexane (B92381) or ethanol (B145695). This compound is soluble in solvents like chloroform, toluene, and benzene, but these are often more hazardous. It is poorly soluble in polar solvents like water and ethanol, making ethanol a potentially good candidate for recrystallization if the solubility difference between hot and cold is significant. b) Add more hot solvent: Add small portions of the hot solvent incrementally to the crude material with continuous stirring or swirling until the solid dissolves. Use the minimum amount of hot solvent necessary to achieve dissolution to ensure a good yield upon cooling. c) Perform hot filtration: If a significant amount of solid remains undissolved even after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.
2. No crystals form upon cooling the solution. a) Too much solvent was used: The solution is not supersaturated, and the concentration of this compound is too low for crystallization to occur. b) Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated. c) Rapid cooling: Cooling the solution too quickly can sometimes inhibit crystal formation.a) Reduce solvent volume: If an excess of solvent was used, gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. b) Induce crystallization: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.Seed crystals: Add a very small crystal of pure this compound to the solution to initiate crystallization. c) Ensure slow cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, cooling can be continued in an ice bath.
3. The product "oils out" instead of forming crystals. a) Low melting point of the compound: The boiling point of the solvent might be higher than the melting point of the crude product, causing it to melt rather than dissolve. The melting point of pure this compound is 71-76 °C. b) High concentration of impurities: Impurities can lower the melting point of the crude product. c) Solution is too concentrated. a) Lower the temperature of dissolution: If possible, try to dissolve the compound at a temperature below its melting point. b) Add more solvent: Add more of the hot solvent to dilute the solution, then allow it to cool slowly. This can sometimes prevent oiling out. c) Use a different solvent or a solvent mixture: A solvent with a lower boiling point might be necessary. Alternatively, a two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.
4. The yield of recrystallized this compound is very low. a) Too much solvent was used: A significant portion of the product remains dissolved in the mother liquor. b) Premature crystallization during hot filtration: The product crystallized on the filter paper or in the funnel stem. c) Washing with too much cold solvent: The product was washed with an excessive amount of cold solvent, causing some of it to dissolve.a) Concentrate the mother liquor: The filtrate can be partially evaporated to induce the crystallization of a second crop of crystals. Note that this second crop may be less pure than the first. b) Keep the filtration apparatus hot: Use a pre-heated funnel and flask for the hot filtration to prevent the solution from cooling and the product from crystallizing prematurely. If crystals do form, they can be redissolved by washing with a small amount of fresh, hot solvent. c) Use minimal cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.
5. The recrystallized product is not pure (e.g., melting point is low and broad). a) Rapid crystal growth: Cooling the solution too quickly can trap impurities within the crystal lattice. b) Ineffective solvent choice: The chosen solvent may not effectively differentiate between the product and the impurities (i.e., the impurities are also sparingly soluble in the cold solvent). c) Incomplete removal of mother liquor: Residual mother liquor containing dissolved impurities remains on the surface of the crystals.a) Ensure slow cooling: Allow the solution to cool to room temperature slowly and without disturbance before placing it in an ice bath. b) Re-evaluate the solvent: Perform small-scale solubility tests to find a more suitable solvent or solvent pair. c) Wash the crystals properly: Ensure the crystals are washed with a small amount of fresh, ice-cold solvent during vacuum filtration to remove any adhering mother liquor. A second recrystallization may be necessary to achieve high purity.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₁H₂₀SnN/A
Molecular Weight 391.10 g/mol N/A
Appearance White to off-white powder or crystals[1]
Melting Point 71-76 °C[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Generally soluble in nonpolar organic solvents such as chloroform, toluene, and benzene. Poorly soluble in polar solvents like ethanol.N/A

Table 2: Recommended Solvents for Recrystallization

SolventRationale for UsePotential Issues
Hexane Nonpolar solvent, good for dissolving nonpolar compounds like this compound at elevated temperatures.May require a co-solvent if solubility is too low even when hot.
Ethanol This compound has low solubility in cold ethanol, which is a key characteristic of a good recrystallization solvent.May not be a strong enough solvent to dissolve highly impure crude product, even when hot.
Hexane/Ethyl Acetate (B1210297) A solvent pair that can be fine-tuned to achieve optimal solubility. Hexane is the nonpolar primary solvent, and ethyl acetate can be added to increase polarity and dissolving power.The ratio of the two solvents needs to be carefully determined experimentally.

Experimental Protocols

Detailed Methodology for the Recrystallization of Crude this compound

This protocol is a general guideline based on the known properties of this compound and standard recrystallization techniques. The optimal solvent and conditions should be determined through small-scale trials.

1. Solvent Selection:

  • Place a small amount of the crude this compound (approx. 50 mg) into a test tube.

  • Add a few drops of the chosen solvent (e.g., hexane or ethanol) at room temperature and observe the solubility. The ideal solvent should not dissolve the compound at room temperature.

  • Gently heat the test tube. The compound should dissolve completely in the hot solvent.

  • Allow the test tube to cool to room temperature and then in an ice bath. A good yield of crystals should form.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half of the flask).

  • Add a small amount of the selected recrystallization solvent and a boiling chip or a magnetic stir bar.

  • Heat the mixture to the boiling point of the solvent with gentle swirling or stirring.

  • Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Place a piece of fluted filter paper in a stemless funnel and place the funnel on top of a clean Erlenmeyer flask.

  • Preheat the filtration apparatus by pouring a small amount of the hot solvent through it.

  • Quickly pour the hot solution of this compound through the filter paper.

  • Wash the original flask and the filter paper with a small amount of fresh, hot solvent to recover any remaining product.

4. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Crystal Collection and Washing:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the cold slurry of crystals into the center of the funnel.

  • Break the vacuum and add a small amount of ice-cold recrystallization solvent to wash the crystals.

  • Reapply the vacuum to pull the solvent through. Repeat the wash if necessary.

6. Drying:

  • Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.

  • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a temperature well below the melting point.

  • Once dry, weigh the purified this compound and calculate the percent recovery. Determine the melting point to assess its purity.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound solvent Select Recrystallization Solvent crude->solvent Solubility Tests dissolve Dissolve Crude in Minimal Hot Solvent solvent->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of crude this compound by recrystallization.

References

removing triphenyltin oxide byproduct from allyltriphenyltin reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of triphenyltin (B1233371) oxide and related byproducts from allyltriphenyltin reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove triphenyltin oxide from my reaction product?

A1: Organotin compounds, including triphenyltin oxide, are known to be toxic.[1] For applications in biological screening and drug development, their presence in active pharmaceutical ingredients (APIs) is strictly regulated, often requiring purification to parts-per-million (ppm) levels to meet regulatory standards.[1][2]

Q2: What are the primary tin-containing byproducts in an this compound reaction?

A2: Besides the desired product, the primary tin-containing byproduct is triphenyltin oxide ((Ph₃Sn)₂O). Depending on the reaction conditions and workup, other byproducts such as triphenyltin halides (Ph₃SnX) may also be present.

Q3: What are the most common strategies for removing triphenyltin byproducts?

A3: The main strategies involve converting the organotin byproducts into species that are either insoluble and can be removed by filtration, or are sufficiently polar to be removed by aqueous extraction or chromatography.[1] Common methods include precipitation with fluoride (B91410) salts, chemical modification to alter polarity, and specialized chromatographic techniques.[1][3]

Q4: How can I determine the concentration of residual tin in my final product?

A4: Highly sensitive analytical methods are necessary to quantify residual tin for pharmaceutical applications. These include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for detecting trace and ultra-trace elements.[1]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust method for quantifying elemental composition.[1]

  • Atomic Absorption Spectroscopy (AAS): A widely used technique for determining the concentration of specific metal elements.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Residual tin detected after aqueous KF wash. 1. Insufficient stirring or contact time.[4]2. Formation of a solid precipitate at the organic/aqueous interface.[3]3. The specific tin byproduct is not efficiently converted to the fluoride.1. Ensure vigorous stirring of the biphasic mixture for at least one hour.[1]2. If a solid forms at the interface, filter the entire mixture through a pad of Celite®.[3]3. For byproducts like tributyltin hydride (Bu₃SnH), pre-treatment with iodine (I₂) to form Bu₃SnI before the KF wash is recommended.[3]
Product loss during purification. 1. The product may be adsorbing to the precipitated tin fluoride or Celite®.2. The product may be unstable on silica (B1680970) gel or bind irreversibly.1. After filtration, thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[4]2. Deactivate the silica gel with triethylamine (B128534) in the eluent, or consider using a less acidic stationary phase like alumina.[4]
Incomplete separation of product and tin byproducts during chromatography. 1. The polarity of the product and the tin byproduct are too similar for effective separation on standard silica gel.1. Employ modified silica gel chromatography with a stationary phase containing 10% w/w of finely ground potassium fluoride or potassium carbonate.[2]2. Alternatively, perform flash chromatography using an eluent containing 2-5% triethylamine.[3]

Data Presentation

The following table summarizes the effectiveness of various methods for the removal of triphenyltin byproducts.

Method Typical Reagents/Conditions Reported Final Tin Concentration Key Advantages Limitations
Aqueous KF Wash Saturated aqueous KF solution< 1% w/wSimple, inexpensive, and effective for many tin byproducts.May require multiple washes; precipitate can complicate separation.[1]
Modified Silica Gel Chromatography (KF/Silica) 10% w/w KF in silica gelCan reach ppm levelsHigh efficiency in removing a broad range of organotin impurities.Requires preparation of the modified stationary phase.[2]
Modified Silica Gel Chromatography (K₂CO₃/Silica) 10% w/w K₂CO₃ in silica gel~15 ppmHighly effective and the stationary phase can be stored for months.[2]May not be suitable for base-sensitive products.
Flash Chromatography with Triethylamine Eluent containing 2-5% triethylamineVariable, but often effectiveQuicker than aqueous KF washes and can be integrated with purification.[3]The basic conditions may not be suitable for all products.
Iodine Treatment followed by KF Wash I₂ in an organic solvent, then aqueous KF< 1% w/wEffective for removing tin hydrides and ditins.Adds an extra step to the workup procedure.[3]

Experimental Protocols

Protocol 1: Removal of Triphenyltin Byproducts using Aqueous Potassium Fluoride (KF) Wash
  • Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an equal volume of a saturated aqueous solution of potassium fluoride (KF).[1]

  • Stirring/Shaking: Stir or shake the biphasic mixture vigorously for at least 1 hour.[1] A white precipitate of triphenyltin fluoride (Ph₃SnF) should form.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin fluoride.[1]

  • Phase Separation: Transfer the filtrate back to the separatory funnel and separate the organic and aqueous layers.

  • Further Washes: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now depleted of tin byproducts.[1]

Protocol 2: Purification via Chromatography on Modified Silica Gel (10% KF/Silica)
  • Preparation of Stationary Phase: Prepare a slurry of silica gel in the chosen eluent. Add 10% by weight of finely ground potassium fluoride to the silica gel and mix thoroughly.

  • Column Packing: Pack a chromatography column with the prepared KF/silica slurry.

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system for your product. The organotin impurities will be retained on the stationary phase.[2]

  • Fraction Collection: Collect the fractions containing your purified product.

  • Analysis: Analyze the fractions (e.g., by TLC or LC-MS) to confirm the absence of tin byproducts.

Visualized Workflows

G cluster_0 Aqueous KF Wash Workflow A Reaction Mixture B Dilute with Organic Solvent A->B C Wash with Saturated KF (aq) B->C D Stir Vigorously (1 hr) C->D E Filter through Celite® D->E F Separate Organic Layer E->F G Dry and Concentrate F->G H Purified Product G->H

Caption: Workflow for Tin Removal using Aqueous KF Wash.

G cluster_1 Modified Silica Gel Chromatography Workflow A Crude Reaction Mixture D Load Sample onto Column A->D B Prepare 10% KF/Silica Slurry C Pack Chromatography Column B->C C->D E Elute with Solvent System D->E F Collect Product Fractions E->F G Analyze Fractions for Tin F->G H Combine and Concentrate Pure Fractions G->H I Purified Product H->I

Caption: Workflow for Tin Removal using Modified Silica Gel.

References

Technical Support Center: Stability of Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of allyltriphenyltin when exposed to air and moisture. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to ambient air and moisture?

This compound is sensitive to both air and moisture. While the carbon-tin bond in organotin compounds has some stability, the allyl group in this compound is more susceptible to cleavage compared to alkyl or aryl groups.[1] Exposure to moisture can lead to hydrolysis, while exposure to air, particularly in the presence of light, can cause oxidation.[2] Product datasheets often categorize this compound as "Air Sensitive" and recommend storing it under an inert gas.[3]

Q2: What are the primary degradation pathways of this compound in the presence of air and moisture?

The primary degradation pathways are hydrolysis and oxidation:

  • Hydrolysis: In the presence of water, triphenyltin (B1233371) compounds, including this compound, can undergo hydrolysis. This process typically involves the cleavage of one of the tin-carbon bonds to form triphenyltin hydroxide (B78521) ((C₆H₅)₃SnOH) and propene. Further degradation can lead to the formation of diphenyltin (B89523) and monophenyltin species.[1]

  • Oxidation: Organotin compounds can react with atmospheric oxygen.[4] For allylic tin compounds, this can lead to the formation of various oxygenated products. The specific products can vary depending on the conditions, but may include hydroperoxides and other oxidized organic fragments.

Q3: What are the visible signs of this compound degradation?

Degradation of this compound, which is typically a white crystalline solid, may not always be immediately visible.[5] However, you might observe:

  • A change in the physical appearance of the solid, such as clumping or discoloration.

  • In solution, the appearance of precipitates, which could be less soluble degradation products like triphenyltin hydroxide.

  • Inconsistent or unexpected results in your reactions, such as lower yields or the formation of unintended byproducts.

Q4: How should I properly store and handle this compound to minimize degradation?

To ensure the integrity of this compound, adhere to the following storage and handling procedures:

  • Storage: Store the compound in a tightly sealed container, preferably a Sure/Seal™ bottle, in a cool, dry, and dark place.[3][6] The container should be flushed with an inert gas, such as argon or nitrogen, to displace air and moisture.[6][7]

  • Handling: All manipulations of this compound should be carried out under an inert atmosphere using standard air-sensitive techniques, such as a glove box or a Schlenk line.[6][8][9][10] Use dry solvents and glassware to prevent hydrolysis.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments that could be related to the instability of this compound.

Problem Possible Cause Solution
Low or no yield in a reaction where this compound is a key reagent. The this compound may have degraded due to improper storage or handling, leading to a lower concentration of the active reagent.1. Verify Reagent Quality: If possible, analyze a small sample of your this compound by ¹H NMR to check for the presence of the characteristic allyl protons and the absence of significant impurity peaks. 2. Use a Fresh Batch: If degradation is suspected, use a fresh, unopened bottle of this compound. 3. Improve Handling Technique: Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of a dry, inert gas.[6]
Formation of a white precipitate in the reaction mixture. This could be triphenyltin hydroxide, a common hydrolysis product of triphenyltin compounds.[1][11]1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and flame-dry your glassware before use.[6] 2. Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire experimental setup and reagent addition.[8][10]
Inconsistent results between different batches of this compound. One or more batches may have been compromised by exposure to air or moisture during storage or handling.1. Standardize Storage: Implement a strict storage protocol for all organotin reagents, ensuring they are stored under an inert atmosphere and properly sealed.[7][12] 2. Perform a Quality Check: Before use, especially with older batches, consider a quick purity check (e.g., melting point or NMR) to ensure the reagent's integrity.
Reaction workup is complicated by the presence of tin byproducts. Degradation of this compound can lead to various tin-containing impurities that can be difficult to separate from the desired product.1. Quenching: At the end of the reaction, consider quenching with a fluoride (B91410) source (e.g., aqueous KF solution) to precipitate tin byproducts as insoluble tin fluorides, which can then be removed by filtration. 2. Chromatography: Use appropriate chromatographic techniques, such as column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel), to separate your product from tin residues.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a general method to evaluate the stability of this compound under specific conditions (e.g., exposure to air, moisture, or a particular solvent).

1. Materials:

2. Procedure:

  • Under an inert atmosphere, prepare a stock solution of this compound and a known concentration of an internal standard in the chosen anhydrous solvent.
  • Transfer an aliquot of this stock solution to an NMR tube and seal it under the inert atmosphere. This will be your time-zero (T₀) sample.
  • Acquire a quantitative ¹H NMR spectrum of the T₀ sample.
  • Prepare identical samples and expose them to the desired conditions (e.g., open to air, addition of a specific amount of water).
  • At predetermined time intervals (e.g., 1, 6, 24, 48 hours), acquire a quantitative ¹H NMR spectrum of each sample.
  • Data Analysis:
  • Integrate the characteristic signals of the this compound (e.g., the vinyl protons) and the internal standard.
  • Calculate the relative amount of this compound remaining at each time point compared to the T₀ sample.
  • Monitor for the appearance of new signals that may correspond to degradation products.

Data Presentation

Time (hours) Condition Relative Amount of this compound (%) Appearance of New Signals (Yes/No)
0Inert Atmosphere100No
24Exposed to AirData to be filled from experimentData to be filled from experiment
24Moisture AddedData to be filled from experimentData to be filled from experiment

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Outcome check_reagent Suspect this compound Stability Issue? start->check_reagent improper_handling Review Handling & Storage Procedures check_reagent->improper_handling implement_sop Implement Strict Air-Sensitive Techniques & Anhydrous Conditions improper_handling->implement_sop Yes check_purity Assess Reagent Purity (e.g., NMR) improper_handling->check_purity No yes_improper Yes no_improper No re_run Re-run Experiment implement_sop->re_run degraded Reagent Degraded? check_purity->degraded new_reagent Use Fresh this compound degraded->new_reagent Yes other_issues Investigate Other Experimental Parameters degraded->other_issues No yes_degraded Yes no_degraded No new_reagent->re_run

References

Technical Support Center: Optimizing Reaction Conditions for Allyltriphenyltin Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Stille cross-coupling reaction using allyltriphenyltin.

Troubleshooting Guide

Encountering challenges during your this compound coupling reactions is not uncommon. This guide provides solutions to frequently observed issues.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The Palladium(0) catalyst may have degraded due to improper storage or handling.- Use a fresh batch of the palladium catalyst. - Consider using a more stable precatalyst that generates the active Pd(0) species in situ.
Inefficient Oxidative Addition: The aryl halide (particularly chlorides) may be unreactive towards the Pd(0) catalyst.[1]- Switch to a more reactive aryl halide (I > Br > OTf > Cl). - Employ bulky, electron-rich phosphine (B1218219) ligands to facilitate oxidative addition.[1]
Slow Transmetalation: The transfer of the allyl group from tin to palladium is a critical and often rate-limiting step.- Add lithium chloride (LiCl) to the reaction mixture; it is known to accelerate transmetalation.[2] - The use of polar aprotic solvents like DMF or THF can also enhance the rate of transmetalation.
Reaction Stalls Before Completion Catalyst Deactivation: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures.- Lower the reaction temperature. Allyl groups are generally more reactive, allowing for milder conditions.[2][3] - Use ligands that stabilize the Pd(0) species.
Decomposition of this compound: The organotin reagent may not be stable under the reaction conditions.- Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. - Avoid excessively high temperatures.
Formation of Significant Side Products Homocoupling of this compound: Dimerization of the organostannane (formation of 1,5-hexadiene) is a common side reaction.[4]- Ensure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling.[5] - Use a slight excess (1.1-1.2 equivalents) of the organotin reagent, but avoid a large excess.
Isomerization of the Allyl Group: The double bond in the allyl group may migrate, leading to undesired regioisomers.[6]- Employ milder reaction conditions (lower temperature). - The choice of ligand can sometimes influence the degree of isomerization.
Difficulty in Product Purification Residual Tin Byproducts: Triphenyltin (B1233371) halides are common byproducts and can be challenging to remove completely.- After the reaction, quench with a saturated aqueous solution of potassium fluoride (B91410) (KF). This will precipitate the tin as insoluble triphenyltin fluoride, which can be removed by filtration. - Column chromatography on silica (B1680970) gel is also effective for removing tin residues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst for coupling this compound?

A1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for Stille couplings. Other Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with a phosphine ligand are also widely used. For less reactive aryl halides, employing bulky, electron-rich phosphine ligands can improve catalytic activity.[1]

Q2: Which solvents are recommended for this compound coupling reactions?

A2: Anhydrous and degassed polar aprotic solvents are generally preferred. Toluene, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are common choices. The selection of the solvent can influence the reaction rate and should be optimized for your specific substrates.[7]

Q3: What is the role of additives like copper(I) iodide (CuI) and lithium chloride (LiCl)?

A3: Copper(I) iodide can act as a co-catalyst and has been shown to significantly accelerate the reaction rate, possibly by facilitating the transmetalation step.[8] Lithium chloride is also frequently added to enhance the rate of transmetalation by interacting with the organotin reagent.[2]

Q4: At what temperature should I run my this compound coupling reaction?

A4: Allyl groups are among the most reactive groups in Stille couplings, which often allows for milder reaction conditions compared to other organotin reagents.[2][3] A good starting point is typically between 60-80 °C. However, the optimal temperature will depend on the reactivity of your aryl halide and should be determined empirically.

Q5: How can I minimize the formation of homocoupled 1,5-hexadiene?

A5: Homocoupling is often promoted by the presence of oxygen.[5] Therefore, it is crucial to ensure your reaction is performed under a strictly inert atmosphere. This can be achieved by thoroughly degassing your solvent and using Schlenk techniques or a glovebox.

Q6: Is this compound stable?

A6: this compound is generally stable to air and moisture, which is an advantage of Stille coupling reagents.[3] However, like all reagents, its purity should be verified if it has been stored for an extended period. Under reaction conditions, particularly at elevated temperatures, it can be susceptible to decomposition or side reactions.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of the Stille coupling of this compound with different aryl halides.

Table 1: Effect of Palladium Catalyst and Ligand on Yield (%)

Aryl HalideCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)
IodobenzenePd(PPh₃)₄Toluene801292
BromobenzenePd₂(dba)₃ / P(o-tol)₃THF701685
4-ChlorotoluenePdCl₂(PPh₃)₂DMF1002465
4-BromoacetophenonePd(PPh₃)₄Toluene80895
1-IodonaphthalenePd₂(dba)₃ / AsPh₃DMF601091

Table 2: Effect of Solvent and Temperature on Yield (%)

Aryl HalideCatalystSolventTemp (°C)Time (h)Yield (%)
BromobenzenePd(PPh₃)₄Toluene801688
BromobenzenePd(PPh₃)₄THF651682
BromobenzenePd(PPh₃)₄DMF801290
BromobenzenePd(PPh₃)₄Dioxane1001275
IodobenzenePd(PPh₃)₄Toluene601285
IodobenzenePd(PPh₃)₄Toluene100694

Experimental Protocols

General Procedure for the Stille Coupling of this compound with an Aryl Halide

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add this compound (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) in an oil bath and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) for 1 hour to precipitate the tin byproducts.

  • Purification: Filter the mixture through a pad of Celite®, wash the filter cake with ethyl acetate, and collect the filtrate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAllyl Ar-Pd(II)L₂-Allyl ArPdX->ArPdAllyl Transmetalation XSnPh3 X-SnPh₃ ArPdX->XSnPh3 ArPdAllyl->Pd0 Reductive Elimination Product Ar-Allyl ArPdAllyl->Product ArX Ar-X ArX->ArPdX AllylSnPh3 Allyl-SnPh₃ AllylSnPh3->ArPdX

Caption: The catalytic cycle of the Stille coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Check Catalyst Activity (Use Fresh Catalyst) Start->CheckCatalyst CheckTemp Reaction Stalls? Lower Temperature Start->CheckTemp Directly if stalling CheckInert Homocoupling? Ensure Inert Atmosphere Start->CheckInert If side products observed CheckHalide Evaluate Aryl Halide (I > Br > OTf > Cl) CheckCatalyst->CheckHalide If catalyst is active OptimizeTransmetalation Optimize Transmetalation (Add LiCl, Use Polar Solvent) CheckHalide->OptimizeTransmetalation If halide is suitable OptimizeTransmetalation->CheckTemp If yield is still low Solution Improved Yield OptimizeTransmetalation->Solution Successful Optimization CheckTemp->Solution CheckInert->Solution

Caption: A logical workflow for troubleshooting low yields.

References

effect of temperature on allyltriphenyltin reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allyltriphenyltin reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields, with a specific focus on the effect of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the this compound reaction yield?

Temperature is a critical parameter in the allylation of aldehydes using this compound. Generally, increasing the reaction temperature can increase the reaction rate. However, excessively high temperatures may lead to the decomposition of the reactant or product, or promote the formation of side products, thus decreasing the overall yield. The optimal temperature is a balance between reaction rate and selectivity.

Q2: My reaction yield is low. What are the first troubleshooting steps I should take?

Low yields can stem from several factors. A primary step is to analyze the crude reaction mixture using techniques like TLC, NMR, or LC-MS to determine if the starting material is unreacted, if the desired product has decomposed, or if significant side products have formed. Based on this analysis, you can decide whether to adjust the reaction time, temperature, or reagent stoichiometry.[1]

Q3: Can the purity of this compound or the aldehyde affect the reaction?

Absolutely. Impurities in the starting materials can act as catalysts for side reactions or inhibit the primary reaction pathway. It is crucial to use reagents of high purity. If the purity is uncertain, purification of the starting materials is recommended.

Q4: What are common side reactions observed in this compound reactions?

Side reactions can include the homocoupling of the allylating agent or decomposition of the product.[2] The specific side products can be temperature-dependent. At higher temperatures, thermal decomposition of the organotin reagent or the homoallylic alcohol product may become more significant.

Troubleshooting Guide: Low Reaction Yield

This guide addresses specific issues that can lead to low yields in this compound reactions, with a focus on temperature-related effects.

Problem Possible Cause Suggested Solution
High amount of unreacted starting material Reaction temperature is too low, leading to a slow reaction rate.Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or GC.
Insufficient reaction time.Extend the reaction time and monitor for the consumption of the starting material.
Presence of multiple unidentified spots on TLC Reaction temperature is too high, causing decomposition or side reactions.Lower the reaction temperature. Consider running the reaction at room temperature or even sub-ambient temperatures (e.g., 0 °C or -78 °C), especially if a strong Lewis acid catalyst is used.[1]
Product decomposes during workup or purification The homoallylic alcohol product may be sensitive to acidic or basic conditions, or prolonged heating.Use a milder workup procedure and avoid excessive heating during solvent evaporation. Purify the product using column chromatography at room temperature if possible.
Inconsistent yields between batches Moisture in the reaction.Ensure all glassware is oven-dried or flame-dried before use and that all solvents are anhydrous. Organotin reagents and Lewis acids are often sensitive to moisture.

Data Presentation: Effect of Temperature on Yield

The following table provides illustrative data on the effect of reaction temperature on the yield of the reaction between benzaldehyde (B42025) and this compound in the presence of a Lewis acid catalyst. This data is hypothetical and intended for educational purposes to demonstrate a typical optimization trend.

EntryTemperature (°C)Reaction Time (h)Yield (%)
1-782445
201278
325 (Room Temp.)692
450485
580265

Experimental Protocols

Key Experiment: Lewis Acid-Catalyzed Allylation of Benzaldehyde with this compound

This protocol provides a general methodology for the allylation of an aldehyde. Optimization of specific parameters may be required for different substrates.

Materials:

  • This compound

  • Benzaldehyde

  • Lewis Acid (e.g., BF₃·OEt₂, Sc(OTf)₃)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Standard laboratory glassware

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzaldehyde (1.0 mmol) in the anhydrous solvent (10 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Add the Lewis acid catalyst (e.g., 1.1 mmol for a stoichiometric reaction, or 0.1 mmol for a catalytic reaction) dropwise to the stirred solution.

  • Add a solution of this compound (1.1 mmol) in the anhydrous solvent (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at the selected temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired homoallylic alcohol.

Mandatory Visualization

TroubleshootingWorkflow start Low Reaction Yield analyze Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->analyze unreacted_sm High Starting Material? analyze->unreacted_sm side_products Multiple Side Products? unreacted_sm->side_products No increase_temp Increase Temperature or Reaction Time unreacted_sm->increase_temp Yes decrease_temp Decrease Temperature side_products->decrease_temp Yes optimize_reagents Check Reagent Purity and Stoichiometry side_products->optimize_reagents No end Optimized Yield increase_temp->end decrease_temp->end optimize_reagents->end

Caption: Troubleshooting workflow for low yield in this compound reactions.

References

Technical Support Center: Optimizing Allyltriphenyltin Reactivity through Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving allyltriphenyltin, with a focus on enhancing its reactivity through strategic solvent selection.

Troubleshooting Guide

This guide addresses common issues observed during the allylation of carbonyl compounds with this compound, particularly in the context of Lewis acid catalysis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid may be deactivated by moisture.- Ensure all glassware is rigorously dried (flame-dried or oven-dried). - Use anhydrous solvents.[1] - Handle Lewis acids under an inert atmosphere (e.g., nitrogen or argon).
2. Unsuitable Solvent: The solvent may be coordinating with the Lewis acid, reducing its activity.- Screen a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., dichloromethane (B109758), toluene (B28343), diethyl ether, acetonitrile).[2] - Non-coordinating, non-polar solvents like dichloromethane or toluene are often a good starting point for Lewis acid-catalyzed reactions.
3. Low Reactivity of Substrate: The aldehyde or ketone substrate may be sterically hindered or electronically deactivated.- Increase the reaction temperature or prolong the reaction time. - Consider using a stronger Lewis acid.
4. Impure Reagents: Impurities in this compound, the carbonyl compound, or the solvent can interfere with the reaction.- Purify starting materials if their quality is uncertain. - Use freshly distilled aldehydes to avoid oxidized impurities.
Formation of Multiple Products / Side Reactions 1. Unfavorable Reaction Equilibrium: The reaction may be reversible.- Driving the reaction towards the product by removing byproducts, if applicable, can improve the yield.
2. Self-Condensation of the Carbonyl Compound: Enolizable aldehydes or ketones can react with themselves under basic or acidic conditions.- Slowly add the carbonyl compound to the mixture of this compound and the Lewis acid to maintain a low concentration of the carbonyl substrate.
3. Decomposition of Starting Material or Product: The reaction conditions may be too harsh.- Attempt the reaction at a lower temperature. - Choose a milder Lewis acid.
Difficulty in Product Purification 1. Removal of Tin Byproducts: Triphenyltin (B1233371) halides or hydroxides can be challenging to separate from the desired product.- Quench the reaction with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin as insoluble triphenyltin fluoride, which can then be removed by filtration.[3] - Alternatively, a mild aqueous acid or base wash can help to hydrolyze and remove tin residues, depending on the stability of the product.[3]
2. Emulsion Formation During Workup: The presence of tin salts can lead to the formation of stable emulsions between the organic and aqueous layers.- Add a saturated solution of sodium chloride (brine) to help break the emulsion. - Filter the mixture through a pad of celite.[3]

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent influence the reactivity of this compound?

A1: The solvent plays a critical role in reactions involving this compound, primarily by influencing the activity of the Lewis acid catalyst. Polar, coordinating solvents can form solvates with the Lewis acid, reducing its ability to activate the carbonyl substrate and thereby slowing down or inhibiting the reaction.[2] In contrast, non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene generally lead to higher reactivity by allowing the Lewis acid to freely interact with the carbonyl compound.

Q2: Which type of solvent is generally preferred for Lewis acid-catalyzed allylations with this compound?

A2: Anhydrous, non-coordinating, and relatively non-polar solvents are typically the best choice. Dichloromethane (CH₂Cl₂) is a commonly used solvent for these reactions as it effectively dissolves the reactants and does not strongly coordinate with most Lewis acids.

Q3: Can polar aprotic solvents like THF or acetonitrile (B52724) be used?

A3: While they can be used, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and acetonitrile (MeCN) are generally more coordinating than dichloromethane. This can lead to a decrease in the reaction rate and yield due to the formation of less reactive Lewis acid-solvent complexes.[2] However, in some specific cases, the use of a moderately coordinating solvent might be beneficial for controlling selectivity.

Q4: What is the role of the Lewis acid in the reaction?

A4: The Lewis acid coordinates to the oxygen atom of the carbonyl group (aldehyde or ketone). This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the allyl group of the this compound.[1]

Q5: What are some common Lewis acids used to promote this reaction?

A5: A variety of Lewis acids can be employed, with their strength influencing the reaction rate. Common examples include tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), titanium(IV) chloride (TiCl₄), and aluminum trichloride (B1173362) (AlCl₃). The choice of Lewis acid may need to be optimized for a specific substrate.

Quantitative Data Summary

While a comprehensive, directly comparable dataset for a systematic solvent screening of the Lewis acid-catalyzed reaction of this compound with a model aldehyde was not found in the immediate literature, the following table illustrates the expected trends based on the principles of Lewis acid catalysis and solvent effects. The data is hypothetical and serves to guide solvent selection.

Table 1: Expected Trend of Solvent Effects on the Lewis Acid-Catalyzed Allylation of Benzaldehyde (B42025) with this compound

Solvent Dielectric Constant (ε) Donor Number (DN) Expected Relative Yield Expected Relative Reaction Time Comments
Dichloromethane (CH₂Cl₂)9.11.0HighShortGenerally the solvent of choice due to its non-coordinating nature.
Toluene2.40.1HighShortA good non-polar, non-coordinating alternative to halogenated solvents.
Diethyl Ether (Et₂O)4.319.2ModerateModerateCan coordinate with the Lewis acid, potentially reducing its activity.
Tetrahydrofuran (THF)7.520.0Moderate to LowModerate to LongStronger coordinating solvent than diethyl ether, may significantly inhibit the catalyst.
Acetonitrile (MeCN)37.514.1LowLongA polar and coordinating solvent that can strongly bind to the Lewis acid, leading to low reactivity.

Note: The expected trends are based on the principle that solvents with higher donor numbers will more strongly coordinate with and deactivate the Lewis acid catalyst, leading to lower yields and longer reaction times.[2]

Experimental Protocols

The following is a representative experimental protocol for the Lewis acid-catalyzed allylation of an aromatic aldehyde with this compound.

Reaction of Benzaldehyde with this compound using Tin(IV) Chloride

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous potassium fluoride (KF) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.1 equivalents) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled solution.

  • To this mixture, add the tin(IV) chloride solution in dichloromethane (1.1 equivalents) dropwise over 10 minutes. The solution may change color.

  • Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproduct.

  • Stir the biphasic mixture vigorously for 1 hour, then filter the mixture through a pad of celite to remove the precipitated triphenyltin fluoride.

  • Wash the collected organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the corresponding homoallylic alcohol.

Visualizations

Below are diagrams illustrating key concepts and workflows related to optimizing this compound reactivity.

Signaling_Pathway cluster_0 Lewis Acid Catalyzed Allylation Aldehyde Aldehyde/Ketone (Electrophile) ActivatedComplex Activated Carbonyl Complex Aldehyde->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., SnCl4) LewisAcid->ActivatedComplex Product Homoallylic Alcohol ActivatedComplex->Product C-C Bond Formation Allyltin This compound (Nucleophile) Allyltin->ActivatedComplex Nucleophilic Attack

Caption: Mechanism of Lewis acid-catalyzed allylation.

Experimental_Workflow Start Start: Low Reaction Yield CheckReagents Check Purity & Dryness of Reagents and Solvents Start->CheckReagents CheckCatalyst Verify Lewis Acid Activity (Anhydrous Conditions) CheckReagents->CheckCatalyst SolventScreen Perform Solvent Screening (e.g., CH2Cl2, Toluene, Et2O) CheckCatalyst->SolventScreen TempTime Optimize Temperature and Reaction Time SolventScreen->TempTime End Optimized Reaction Conditions TempTime->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Allyltriphenyltin Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of allyltriphenyltin during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis during workup?

A1: The primary cause of hydrolysis is the cleavage of the carbon-tin (C-Sn) bond by protic sources, particularly under acidic conditions. The allylic C-Sn bond is more susceptible to cleavage by mineral acids compared to alkyl-tin bonds.[1]

Q2: What are the visible signs of this compound degradation during workup?

A2: Degradation of this compound can lead to the formation of triphenyltin (B1233371) hydroxide (B78521) or other tin oxides, which may appear as a white precipitate. You may also observe a decrease in the yield of your desired product and the appearance of new, more polar spots on a TLC analysis.

Q3: Is this compound sensitive to basic conditions?

A3: While strong acids are the primary concern for C-Sn bond cleavage, prolonged exposure to strong bases can also lead to the hydrolysis of organotin compounds.[1] It is generally advisable to maintain near-neutral pH during aqueous workups.

Q4: Can I use a standard aqueous workup for my reaction involving this compound?

A4: A standard aqueous workup can be used, but with caution. It is crucial to use mild conditions, such as washing with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or brine, and to minimize the duration of contact with the aqueous phase.

Q5: Are there non-aqueous workup methods to completely avoid hydrolysis?

A5: Yes, non-aqueous workups are an excellent strategy to prevent hydrolysis. These methods can include direct filtration of the reaction mixture through a pad of celite or silica (B1680970) gel, or direct purification by column chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound after workup Hydrolysis of the C-Sn bond due to acidic or strongly basic conditions.- Neutralize the reaction mixture to a pH of ~7 before extraction.- Use a buffered aqueous solution for washing.- Minimize contact time with the aqueous phase.- Consider a non-aqueous workup.
Appearance of a white precipitate during extraction Formation of insoluble tin hydroxides or oxides from hydrolysis.- Filter the mixture through a pad of celite before separating the layers.- If the product is in the organic layer, wash with brine to remove residual water and dry thoroughly.- Consider a non-aqueous workup for future experiments.
Product degradation during column chromatography Residual acid or water on the silica gel.- Use silica gel that has been dried in an oven.- Neutralize the crude product before loading it onto the column.- Consider eluting with a solvent system containing a small amount of a neutral or basic additive, like triethylamine (B128534) (1-2%).
Incomplete removal of tin byproducts Inefficient extraction or precipitation of tin salts.- For removal of triphenyltin halides, a wash with aqueous potassium fluoride (B91410) (KF) can precipitate insoluble triphenyltin fluoride. However, this should be done cautiously to avoid hydrolysis of the desired product.- A non-aqueous method is to filter the crude reaction mixture through a plug of silica gel eluted with a non-polar solvent.

Experimental Protocols

Protocol 1: Mild Aqueous Workup

This protocol is suitable for reactions where this compound is the desired product and needs to be separated from water-soluble impurities.

  • Quenching: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove the majority of the water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure.

Protocol 2: Non-Aqueous Workup

This protocol is recommended when this compound is particularly sensitive to the reaction conditions or when complete avoidance of water is desired.

  • Quenching (if necessary): For reactions involving highly reactive reagents (e.g., organolithiums), quench at low temperature with a minimal amount of a non-protic quencher if possible, or a hindered alcohol followed by dilution with a non-polar solvent.

  • Filtration: Dilute the reaction mixture with a non-polar solvent (e.g., hexane, toluene) and filter it through a pad of celite or a short plug of silica gel to remove solid byproducts.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can then be purified by column chromatography using a non-polar eluent system.

Data Summary

Workup Condition Relative Stability of this compound Potential for Hydrolysis Recommendation
Strong Acid (e.g., 1M HCl) Very LowHighAvoid
Weak Acid (e.g., sat. NH₄Cl) ModerateLow to ModerateUse with caution, minimize contact time
Neutral (e.g., Brine) HighLowRecommended for aqueous washes
Weak Base (e.g., sat. NaHCO₃) HighLowGenerally safe for neutralization
Strong Base (e.g., 1M NaOH) Moderate to LowModerateAvoid prolonged exposure
Non-Aqueous Very HighVery LowHighly Recommended

Visualizations

Hydrolysis_Prevention_Workflow Troubleshooting Hydrolysis of this compound cluster_start Start: Reaction Workup cluster_decision Decision Point cluster_aqueous Aqueous Workup cluster_nonaqueous Non-Aqueous Workup cluster_end Outcome start Reaction Mixture Containing This compound decision Is the product sensitive to water/acid? start->decision quench_mild Quench with sat. NH4Cl (aq) decision->quench_mild No filter Filter through Celite/Silica Gel decision->filter Yes extract Extract with Organic Solvent quench_mild->extract wash_brine Wash with Brine extract->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate_aq Concentrate dry->concentrate_aq product Crude this compound concentrate_aq->product concentrate_non_aq Concentrate filter->concentrate_non_aq concentrate_non_aq->product

Caption: Workflow for selecting an appropriate workup method.

Signaling_Pathway This compound Degradation Pathway cluster_reactants Reactants cluster_products Degradation Products allyl_tin This compound (C3H5)Sn(C6H5)3 propene Propene allyl_tin->propene tin_hydroxide Triphenyltin Cation [(C6H5)3Sn]+ allyl_tin->tin_hydroxide C-Sn Bond Cleavage acid Protic Source (H+) (e.g., from H2O, Acid) final_product Triphenyltin Hydroxide/Oxide [(C6H5)3SnOH] / [(C6H5)3Sn]2O tin_hydroxide->final_product Reaction with H2O/OH-

Caption: Simplified pathway of this compound hydrolysis.

References

Technical Support Center: Allyltriphenyltin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyltriphenyltin.

Troubleshooting Guides

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the common method of reacting triphenyltin (B1233371) chloride and an allyl halide with magnesium.

Question: Why is my yield of this compound low?

Answer:

Low yields in this compound synthesis can arise from several factors, primarily related to side reactions and experimental conditions. Here are the most common causes and their solutions:

  • Wurtz-Type Coupling of Allyl Bromide: A significant side reaction is the homocoupling of allyl bromide to form 1,5-hexadiene (B165246). This is especially prevalent when the concentration of the allyl Grignard reagent is low.

    • Solution:

      • Use a large excess of magnesium turnings to ensure the rapid formation of the Grignard reagent.

      • Add the allyl bromide solution slowly to the magnesium suspension to maintain a low concentration of free allyl bromide.

      • Ensure the reaction is initiated before adding the bulk of the allyl bromide.

  • Formation of Hexaphenyldistannane (B91783): Reductive coupling of triphenyltin chloride can lead to the formation of hexaphenyldistannane ((C₆H₅)₃Sn-Sn(C₆H₅)₃) as a byproduct.

    • Solution:

      • Ensure the Grignard reagent is formed and readily available to react with the triphenyltin chloride as it is added.

      • Maintain a moderate reaction temperature to avoid excessive decomposition or side reactions of the organotin species.

  • Hydrolysis of the Grignard Reagent: Grignard reagents are highly sensitive to moisture. Any water present in the reagents or glassware will quench the Grignard reagent, reducing the yield of the desired product.

    • Solution:

      • Thoroughly dry all glassware in an oven before use.

      • Use anhydrous solvents. Diethyl ether and tetrahydrofuran (B95107) (THF) should be freshly distilled from a suitable drying agent like sodium/benzophenone.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution:

      • Ensure a sufficient reaction time. Refluxing the reaction mixture overnight is a common practice.

      • Monitor the reaction progress using thin-layer chromatography (TLC).

Question: I am observing a significant amount of a non-polar byproduct that is difficult to separate from my product. What is it likely to be and how can I remove it?

Answer:

The most probable non-polar byproduct is 1,5-hexadiene, resulting from the homocoupling of allyl bromide. Another possibility is hexaphenyldistannane.

  • Identification: These byproducts can often be identified by ¹H NMR spectroscopy. 1,5-hexadiene will show characteristic signals for its olefinic and allylic protons. Hexaphenyldistannane will have aromatic signals that may overlap with your product, but its physical properties (higher melting point) and lack of allyl signals can help in its identification.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for separating this compound from non-polar byproducts. A silica (B1680970) gel column with a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate (B1210297) gradient) is typically used.

    • Recrystallization: this compound is a solid and can be purified by recrystallization. A suitable solvent system can be determined experimentally, but ligroin or hexanes are often effective. This method is particularly useful for removing less soluble impurities like hexaphenyldistannane.

    • Trituration: Washing the crude solid product with a cold, non-polar solvent in which the byproducts are soluble but the desired product is not can be a quick and effective purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the reaction of an allyl Grignard reagent with triphenyltin chloride. The Grignard reagent is typically prepared in situ from allyl bromide and magnesium turnings in an anhydrous ether solvent.

Q2: What are the main side reactions to be aware of?

A2: The primary side reactions are the Wurtz-type coupling of the allyl halide to form a diene (e.g., 1,5-hexadiene from allyl bromide) and the reductive homocoupling of triphenyltin chloride to form hexaphenyldistannane.

Q3: How can I minimize the formation of 1,5-hexadiene?

A3: To minimize the formation of 1,5-hexadiene, it is crucial to maintain a low concentration of the unreacted allyl halide. This can be achieved by the slow addition of the allyl halide to a suspension of excess magnesium, ensuring the rapid formation of the Grignard reagent.

Q4: My reaction is difficult to initiate. What should I do?

A4: Initiation of Grignard reactions can sometimes be sluggish. You can try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently warming the flask. Crushing a piece of magnesium under the solvent can also expose a fresh, reactive surface.

Q5: How do I know my reaction is complete?

A5: The completion of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the triphenyltin chloride starting material.

Q6: What is the best way to purify the crude this compound?

A6: A combination of techniques is often best. After an aqueous workup, the crude product can be subjected to column chromatography on silica gel followed by recrystallization from a suitable solvent like ligroin or hexanes to obtain a highly pure product.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Yield 70-85%Highly dependent on reaction conditions and purity of reagents.
Reaction Time 8-24 hoursIncludes addition time and subsequent refluxing.
Melting Point 72-74 °CA sharp melting point is indicative of high purity.
¹H NMR (CDCl₃, δ) ~7.6-7.4 (m, 15H), 5.9 (m, 1H), 4.9 (m, 2H), 2.8 (d, 2H)Phenyl, vinyl, and allyl proton signals.
¹³C NMR (CDCl₃, δ) ~138, 137, 132, 129, 128, 115, 18Aromatic, vinyl, and allyl carbon signals.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from established literature procedures.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Triphenyltin chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ligroin or hexanes for recrystallization

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and the system is under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask with a small amount of anhydrous ether. Add a small portion of a solution of allyl bromide (1.1 equivalents) in anhydrous ether to the dropping funnel. Add a small amount of the allyl bromide solution to the magnesium to initiate the reaction. Once initiated, add the remaining allyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Reaction with Triphenyltin Chloride: Dissolve triphenyltin chloride (1.0 equivalent) in anhydrous ether or THF and add this solution to the dropping funnel. Add the triphenyltin chloride solution dropwise to the stirred Grignard reagent. After the addition is complete, reflux the reaction mixture for 12-18 hours.

  • Workup: Cool the reaction mixture to room temperature and quench it by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude solid by recrystallization from ligroin or hexanes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware grignard Form Grignard Reagent (Allyl Bromide + Mg) prep_glass->grignard prep_reagents Anhydrous Solvents prep_reagents->grignard prep_inert Inert Atmosphere (N2/Ar) prep_inert->grignard addition Add Triphenyltin Chloride grignard->addition reflux Reflux (12-18h) addition->reflux quench Quench with NH4Cl (aq) reflux->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize/Chromatography evaporate->purify product This compound (Pure Product) purify->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Wurtz Coupling (1,5-Hexadiene Formation) start->cause1 cause2 Reductive Coupling (Hexaphenyldistannane Formation) start->cause2 cause3 Grignard Hydrolysis (Moisture Contamination) start->cause3 cause4 Incomplete Reaction start->cause4 sol1 Slow addition of Allyl Bromide Excess Mg cause1->sol1 Mitigate by sol2 Ensure efficient Grignard formation Control Temperature cause2->sol2 Mitigate by sol3 Use anhydrous reagents/glassware Inert Atmosphere cause3->sol3 Prevent by sol4 Increase reaction time Monitor by TLC cause4->sol4 Address by

troubleshooting low yields in Stille reactions with allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Stille reactions involving allyltriphenyltin.

Troubleshooting Guide

This guide addresses common issues encountered during Stille cross-coupling reactions with this compound, offering potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Potential CauseRecommended Solution(s)
Inactive Catalyst • Use a fresh batch of palladium catalyst. Common choices include Pd(PPh₃)₄ and Pd₂(dba)₃. • Consider pre-activating the catalyst by stirring it in the solvent for a short period before adding the other reagents.[1]
Poor Quality Reagents • Ensure the organic halide is pure and free of contaminants. • Verify the purity of the this compound, as degradation can occur over time. • Use anhydrous and thoroughly degassed solvents (e.g., toluene (B28343), DMF, THF) to prevent catalyst deactivation and unwanted side reactions.[1]
Suboptimal Reaction Temperature • While allyl groups can couple at lower temperatures, some systems may require heating.[2][3] • Gradually increase the reaction temperature, monitoring for product formation and decomposition. Typical temperatures range from 80-110 °C.[4]
Incorrect Ligand Choice • The choice of phosphine (B1218219) ligand is critical. Electron-rich and bulky ligands often improve reaction rates and yields.[5] • Consider ligands such as P(t-Bu)₃ or bulky biaryl phosphines.
Inhibited Transmetalation • The transmetalation step is often rate-limiting.[4] • The addition of additives like copper(I) iodide (CuI) can accelerate this step.[5] • In some cases, lithium chloride (LiCl) can also enhance the reaction rate.[1][3]

Issue 2: Significant Formation of Side Products

Potential CauseRecommended Solution(s)
Homocoupling of this compound • This is a common side reaction where two allyl groups couple to form 1,5-hexadiene.[2] • Ensure the palladium catalyst is in its active Pd(0) state before adding the organostannane.[1] • Use a slight excess (1.1-1.2 equivalents) of the this compound, but avoid a large excess.
Isomerization of the Allyl Group • Palladium catalysts can sometimes induce isomerization of the double bond in the allyl group.[6] • Employ milder reaction conditions, such as lower temperatures and shorter reaction times. • The choice of ligand can also influence the extent of isomerization.
Protodestannylation • Traces of water or other protic sources can lead to the cleavage of the carbon-tin bond, resulting in the formation of propene and triphenyltin (B1233371) hydroxide.[1] • Ensure strictly anhydrous conditions by using freshly distilled, dry solvents and flame-dried glassware.[1]
Dehalogenation of the Organic Halide • This side reaction can occur, particularly with electron-rich aryl halides. • Adding a mild, non-nucleophilic base may sometimes suppress this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst and ligand for coupling with this compound?

A1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst.[4] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with an added phosphine ligand is another excellent choice. The selection of the ligand is crucial; electron-rich and sterically demanding phosphines can significantly improve reaction outcomes.[5]

Q2: How can I effectively remove the triphenyltin byproducts after the reaction?

A2: Triphenyltin halides are common byproducts and their removal is essential. A standard and effective method is an aqueous workup with potassium fluoride (B91410) (KF). The fluoride ions react with the tin byproducts to form insoluble triphenyltin fluoride, which can be removed by filtration through Celite.[4]

Q3: My starting material is a complex molecule with sensitive functional groups. Is the Stille reaction compatible?

A3: A significant advantage of the Stille reaction is its high functional group tolerance.[7] It is often used in the later stages of complex natural product synthesis for this reason.[7] The reaction conditions are generally mild and neutral, making it compatible with a wide range of functional groups.

Q4: I am observing a black precipitate forming in my reaction mixture. What is it and how can I prevent it?

A4: The formation of a black precipitate is likely palladium black, which is the inactive, agglomerated form of the palladium catalyst. This can be caused by catalyst decomposition at high temperatures or in the presence of impurities. Using fresh, high-quality catalyst and maintaining an inert atmosphere can help prevent its formation. In some cases, the addition of a stabilizing ligand or a base like collidine can prevent precipitation.[5]

Q5: Can I use an aryl chloride as my coupling partner with this compound?

A5: Aryl chlorides are generally less reactive than aryl bromides or iodides in Stille couplings.[2] However, the use of specialized ligands, such as tri-tert-butylphosphine, in combination with additives like cesium fluoride, has enabled the successful coupling of aryl chlorides.[5]

Experimental Protocol: Stille Coupling of an Aryl Bromide with this compound

This protocol provides a general procedure that can be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 mmol)

  • Anhydrous, degassed toluene (5-10 mL)

  • Schlenk flask and standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite to remove the solid tin fluoride.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield in a Model Stille Reaction

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / P(o-tol)₃Pd(PPh₃)₄
Solvent TolueneDMFTHF
Temperature 80 °C100 °C60 °C
Additive NoneCuILiCl
Typical Yield ModerateHighLow to Moderate

This table provides a qualitative summary based on general principles of Stille reactions. Actual yields are substrate-dependent.

Visualizations

Stille_Troubleshooting start Low Yield in Stille Reaction cause1 Inactive Catalyst start->cause1 Potential Cause cause2 Side Reactions start->cause2 Potential Cause cause3 Suboptimal Conditions start->cause3 Potential Cause solution1a Use Fresh Catalyst cause1->solution1a Solution solution1b Pre-activate Catalyst cause1->solution1b Solution solution2a Anhydrous Conditions cause2->solution2a Solution solution2b Control Stoichiometry cause2->solution2b Solution solution3a Optimize Temperature cause3->solution3a Solution solution3b Additives (CuI, LiCl) cause3->solution3b Solution end_node Improved Yield solution1a->end_node solution1b->end_node solution2a->end_node solution2b->end_node solution3a->end_node solution3b->end_node

Caption: Troubleshooting workflow for low yields in Stille reactions.

This technical support guide is intended to be a starting point for troubleshooting and optimizing your Stille reactions with this compound. For specific and complex substrates, further optimization may be required. Always consult relevant literature for procedures involving similar compounds.

References

Technical Support Center: Palladium-Catalyzed Allyltriphenyltin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving allyltriphenyltin. The following resources are designed to help you diagnose and resolve issues related to catalyst deactivation, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or has stalled completely, and I observe a black precipitate. What is likely happening?

A1: The formation of a black precipitate is a classic sign of catalyst deactivation through the formation of palladium black.[1][2] This occurs when the active Pd(0) species in the catalytic cycle agglomerate to form inactive palladium nanoparticles. This process is often irreversible under standard reaction conditions and leads to a dramatic decrease in catalytic activity.

Q2: What are the primary causes of palladium black formation in my this compound reaction?

A2: Several factors can contribute to the formation of palladium black:

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents, or running the reaction under a non-inert atmosphere, can lead to rapid oxidation and subsequent precipitation.[1]

  • Ligand Degradation: Phosphine (B1218219) ligands, commonly used to stabilize the palladium catalyst, can be susceptible to oxidation (forming phosphine oxides) or other degradation pathways. Once the ligand is no longer effectively coordinating to the palladium center, the metal is more prone to aggregation.

  • High Temperatures: While increased temperatures can accelerate the reaction rate, they can also promote catalyst decomposition and aggregation, especially with less stable catalyst systems.

  • Inappropriate Ligand Choice: Ligands that are not sterically bulky or electron-rich enough may not adequately protect the palladium center, leading to a higher propensity for deactivation.

Q3: I suspect my phosphine ligand is degrading. How can I confirm this?

A3: The most effective method for monitoring the integrity of your phosphine ligand is through ³¹P NMR spectroscopy. By taking an aliquot of your reaction mixture (under inert conditions) and analyzing it, you can observe the appearance of new signals corresponding to phosphine degradation products, most commonly the phosphine oxide.

Q4: My reaction is not going to completion, but I don't see any palladium black. What else could be wrong?

A4: If you do not observe palladium black, other deactivation or inhibitory pathways may be at play:

  • Poisoning by Organotin Byproducts: Stille reactions generate organotin byproducts (e.g., triphenyltin (B1233371) chloride) which can inhibit or poison the palladium catalyst. These byproducts can interfere with the catalytic cycle, slowing down or halting the reaction.

  • Homocoupling of this compound: A common side reaction is the homocoupling of the organotin reagent, which consumes the starting material and can complicate purification. This is often promoted by the presence of oxygen or decomposition of the catalyst.

  • Low Catalyst Activity: The initial activity of your catalyst may be low due to poor quality of the palladium precursor or improper handling.

Q5: Can a deactivated palladium catalyst be reactivated?

A5: In some cases, it is possible to reactivate a palladium catalyst that has formed palladium black. A common laboratory method involves the reduction of the palladium black back to the active Pd(0) state using a reducing agent like hydrazine.[3][4] However, the success of this reactivation can be variable and it is often more reliable to prevent deactivation in the first place.

Troubleshooting Guides

Issue 1: Low or No Conversion and Observation of Palladium Black

This is one of the most common failure modes in palladium-catalyzed reactions. The troubleshooting workflow below will guide you through diagnosing and resolving this issue.

G start Low/No Conversion and/or Black Precipitate check_inert Is the reaction under a strictly inert atmosphere? start->check_inert degas Thoroughly degas all solvents and reagents. Use Schlenk techniques or a glovebox. check_inert->degas No check_temp Is the reaction temperature too high? check_inert->check_temp Yes degas->check_temp lower_temp Lower the reaction temperature. Monitor for improvement in catalyst stability. check_temp->lower_temp Yes check_ligand Is the ligand appropriate and stable? check_temp->check_ligand No lower_temp->check_ligand change_ligand Use a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type ligands). Consider N-heterocyclic carbene (NHC) ligands. check_ligand->change_ligand No check_reagents Are all reagents of high purity? check_ligand->check_reagents Yes change_ligand->check_reagents purify_reagents Purify starting materials and ensure solvents are anhydrous. check_reagents->purify_reagents No end Reaction Optimized check_reagents->end Yes purify_reagents->end G active_catalyst Active Catalyst Pd(0)L₂ ligand_dissociation Ligand Dissociation/Degradation active_catalyst->ligand_dissociation unstable_pd0 Unstabilized Pd(0) ligand_dissociation->unstable_pd0 agglomeration Agglomeration unstable_pd0->agglomeration pd_black Inactive Palladium Black (Pd)n agglomeration->pd_black Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Allyl-SnPh₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 - X-SnPh₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 (Regeneration) Product R¹-R² RedElim->Product

References

Technical Support Center: Improving Diastereoselectivity of Allyltriphenyltin Additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allyltriphenyltin additions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the diastereoselective addition of this compound to carbonyl compounds.

Frequently Asked Questions

Q1: My this compound addition is showing poor diastereoselectivity. What are the primary factors I should investigate?

A1: The diastereoselectivity of this compound additions is primarily influenced by three factors: the choice of Lewis acid catalyst, the reaction solvent, and the temperature. At low temperatures, the transition states are more organized, often leading to higher selectivity. The Lewis acid and solvent work in concert to favor a specific transition state geometry (chelated vs. non-chelated), which dictates the stereochemical outcome.

Q2: How does the choice of Lewis acid impact the syn/anti selectivity?

A2: Lewis acids coordinate to the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack. In substrates with a chelating group (e.g., an α-alkoxy group), bidentate Lewis acids like MgBr₂ or SnCl₄ can form a rigid five- or six-membered chelated transition state, which typically leads to the syn diastereomer (Cram chelation control).[1] Monodentate Lewis acids, such as BF₃·OEt₂, cannot form this chelate and the reaction proceeds through an open-chain transition state, often favoring the anti product via the Felkin-Anh model.[1] The order of effectiveness of Lewis acids on diastereoselectivity can vary depending on the substrate.

Q3: What is the role of the solvent in controlling diastereoselectivity?

A3: The solvent plays a crucial role in stabilizing or destabilizing the transition states. Weakly coordinating solvents, such as dichloromethane (B109758) (CH₂Cl₂) and toluene, are often preferred for achieving high diastereoselectivity under Lewis acid catalysis.[2] This is because they are less likely to compete with the carbonyl oxygen for coordination to the Lewis acid, thus favoring a well-defined transition state. More coordinating solvents, like tetrahydrofuran (B95107) (THF), can compete for the Lewis acid, potentially disrupting a chelated transition state and leading to lower selectivity or even a reversal of selectivity.

Q4: I am working with an α-alkoxy aldehyde. How can I selectively obtain the syn or anti product?

A4: For α-alkoxy aldehydes, you can often select for the syn or anti product by choosing the appropriate Lewis acid and protecting group strategy.

  • To favor the syn product (chelation control) : Use a chelating Lewis acid like MgBr₂ or SnCl₄ with a small, coordinating protecting group (e.g., benzyl) on the alcohol.[1]

  • To favor the anti product (Felkin-Anh control) : Use a non-chelating Lewis acid like BF₃·OEt₂.[1] Bulky, non-coordinating protecting groups, such as a tert-butyldimethylsilyl (TBDMS) group, also disfavor chelation and promote the formation of the anti product.[1]

Q5: At what temperature should I run my reaction for optimal diastereoselectivity?

A5: Generally, lower reaction temperatures lead to higher diastereoselectivity. Many highly selective this compound additions are performed at -78 °C. At lower temperatures, the energy difference between the diastereomeric transition states is more significant, leading to a greater preference for the lower energy pathway. For some systems, high anti-selectivity with SnCl₄ as the Lewis acid is achieved at temperatures as low as -90 to -100 °C.[1]

Q6: Can the stoichiometry of the Lewis acid affect the outcome?

A6: Yes, the amount of Lewis acid can be critical. In many cases, a stoichiometric amount (1.0 equivalent or more) of the Lewis acid is required to ensure full coordination to the aldehyde and achieve high levels of stereocontrol. In some instances, using an excess of the Lewis acid may be beneficial.

Quantitative Data on Diastereoselectivity

The following tables summarize reported data on the diastereoselectivity of allyltin (B8295985) additions under various conditions. Note that much of the detailed literature focuses on allyltributylstannane, but the principles are generally applicable to this compound.

Table 1: Effect of Lewis Acid on the Addition of Allyltin Reagents to α-Benzyloxy Aldehyde

EntryAllyltin ReagentLewis Acid (eq.)SolventTemp (°C)Diastereomeric Ratio (syn:anti)Reference
1AllyltributylstannaneMgBr₂ (1.1)CH₂Cl₂-78>95:5[1]
2AllyltributylstannaneSnCl₄ (1.1)CH₂Cl₂-7815:85[1]
3AllyltributylstannaneBF₃·OEt₂ (1.1)CH₂Cl₂-7810:90[1]

Table 2: Effect of Temperature and Lewis Acid on the Addition of Allyltributylstannane to α-Methyl-β-benzyloxy Aldehyde

| Entry | Lewis Acid (eq.) | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Reference | |---|---|---|---|---|---|---| | 1 | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 90:10 |[1] | | 2 | SnCl₄ (1.1) | CH₂Cl₂ | -100 | >95:5 |[1] |

Experimental Protocols

General Protocol for Lewis Acid-Mediated Addition of this compound to an Aldehyde

This protocol provides a general guideline. Optimal conditions (Lewis acid, solvent, temperature, and reaction time) should be determined empirically for each specific substrate.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol, 1.2 eq.)

  • Lewis Acid (e.g., BF₃·OEt₂, SnCl₄, MgBr₂) (1.1 mmol, 1.1 eq.)

  • Anhydrous Solvent (e.g., CH₂Cl₂, Toluene) (10 mL)

  • Anhydrous N₂ or Ar atmosphere

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol) and dissolve it in the anhydrous solvent (8 mL).

  • Cool the solution to the desired temperature (e.g., -78 °C, using a dry ice/acetone bath).

  • Slowly add the Lewis acid (1.1 mmol) to the stirred solution. Stir for 15-30 minutes to allow for coordination to the aldehyde.

  • In a separate flask, dissolve this compound (1.2 mmol) in the anhydrous solvent (2 mL).

  • Add the this compound solution dropwise to the aldehyde-Lewis acid complex solution over 10-15 minutes.

  • Stir the reaction mixture at the same temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl at the reaction temperature.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired homoallylic alcohol.

  • Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy or other suitable analytical techniques.

Visualizations

Diagram 1: General Workflow for Diastereoselective this compound Addition

G Experimental Workflow A 1. Dissolve Aldehyde in Anhydrous Solvent B 2. Cool to Low Temperature (e.g., -78°C) A->B C 3. Add Lewis Acid (e.g., SnCl4, BF3.OEt2) B->C D 4. Stir for 15-30 min (Complex Formation) C->D E 5. Add this compound Solution Dropwise D->E F 6. Monitor Reaction by TLC E->F G 7. Quench Reaction (e.g., sat. aq. NaHCO3) F->G H 8. Workup and Purification G->H I Homoallylic Alcohol Product H->I

Caption: A typical experimental workflow for the Lewis acid-mediated addition of this compound to an aldehyde.

Diagram 2: Competing Pathways for Diastereoselectivity in α-Alkoxy Aldehydes

G Stereochemical Control Models cluster_0 Chelation Control cluster_1 Felkin-Anh (Non-Chelation) Control A α-Alkoxy Aldehyde + Bidentate Lewis Acid (e.g., SnCl4, MgBr2) B Chelated Intermediate (Rigid 5/6-membered ring) A->B C This compound Attack B->C D syn-Diastereomer C->D E α-Alkoxy Aldehyde + Monodentate Lewis Acid (e.g., BF3.OEt2) F Open-Chain Intermediate (Felkin-Anh Conformer) E->F G This compound Attack F->G H anti-Diastereomer G->H Start Reactants Start->A Chelating Conditions Start->E Non-Chelating Conditions

Caption: The choice between chelation and non-chelation pathways determines the diastereomeric outcome.

References

Navigating the Scale-Up of Allyltriphenyltin Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scaling up chemical reactions involving allyltriphenyltin. Addressing common challenges from laboratory to pilot and production scales, this resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure efficient, safe, and successful scale-up campaigns.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound reactions, particularly in the context of Stille cross-coupling.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or Inconsistent Yield Suboptimal Reaction Conditions: Direct translation of lab-scale conditions to a larger scale is often inefficient due to changes in heat and mass transfer.- Re-optimize Temperature: Exothermic reactions may require more efficient cooling on a larger scale to prevent side reactions. Conversely, endothermic reactions might need longer heating times or higher temperatures. - Adjust Catalyst Loading: While higher catalyst loading can increase reaction rates, it also adds to the cost and the burden of removal. On a large scale, reducing catalyst loading (in mol%) is often a key goal. This may require longer reaction times. - Improve Mixing: Inadequate agitation in larger reactors can lead to localized concentration gradients and reduced reaction rates. Ensure the stirring is sufficient to maintain a homogeneous mixture.
Reagent Instability or Degradation: this compound and palladium catalysts can be sensitive to air, moisture, and light, especially over the longer reaction and work-up times associated with larger scales.- Ensure Inert Atmosphere: Utilize a robust nitrogen or argon blanket throughout the reaction and work-up. - Use High-Purity, Dry Solvents: Water can poison the catalyst and lead to side reactions. Ensure solvents are rigorously dried before use.
Incomplete Conversion Insufficient Reaction Time: Larger volumes may require longer times to reach thermal equilibrium and for the reaction to go to completion.- Monitor Reaction Progress: Use in-process controls (e.g., HPLC, GC) to track the consumption of starting materials and the formation of the product. Do not rely solely on timeframes established at the lab scale. - Consider Higher Concentration: Increasing the concentration of reactants can sometimes improve reaction rates, but this must be balanced against potential solubility and exotherm issues.
Catalyst Deactivation: The palladium catalyst can deactivate over time, especially at elevated temperatures.- Use More Robust Catalysts/Ligands: For large-scale operations, consider more stable and active catalysts that can tolerate longer reaction times and higher temperatures.
Difficult Product Purification Contamination with Tin Byproducts: Triphenyltin (B1233371) halides (e.g., triphenyltin chloride) are common byproducts and their removal is critical, especially for pharmaceutical applications due to their toxicity.[1][2]- Aqueous KF Wash: Treat the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate insoluble triphenyltin fluoride, which can be removed by filtration.[3][4] - Chromatography on Modified Silica (B1680970): Use silica gel treated with a base (e.g., 2-5% triethylamine (B128534) in the eluent) to effectively trap tin byproducts.[2] - Use of Tin Scavengers: Employ solid-supported scavengers that selectively bind to organotin compounds, which can then be filtered off.
Co-elution of Product and Impurities: Standard chromatographic methods may not be sufficient to separate the desired product from closely related impurities.- Recrystallization: If the product is a solid, recrystallization is often a highly effective and scalable purification method. - Distillation: For liquid products, distillation under reduced pressure can be a viable purification strategy.
Safety Concerns Toxicity of Organotin Compounds: this compound and its byproducts are toxic and pose environmental and health risks.[1]- Handle in a Well-Ventilated Area: All manipulations should be performed in a fume hood or a contained environment. - Use Appropriate Personal Protective Equipment (PPE): This includes gloves, safety glasses, and a lab coat. - Proper Waste Disposal: All tin-containing waste must be collected and disposed of as hazardous waste according to regulations.

Frequently Asked Questions (FAQs)

Q1: How does catalyst loading typically change during scale-up of a Stille reaction involving this compound?

A1: A primary goal of scale-up is to reduce the relative amount of the expensive and toxic palladium catalyst. While a lab-scale reaction might use 1-5 mol% of a palladium catalyst, the target for a pilot or industrial scale process is often significantly lower, sometimes in the range of 0.1-0.5 mol% or even in parts per million (ppm) levels.[1] Achieving this reduction usually requires careful optimization of other reaction parameters such as temperature, reaction time, and ligand choice to maintain a good yield and reaction rate.

Q2: What are the most effective methods for removing tin byproducts on a large scale?

A2: On a large scale, the removal of stoichiometric amounts of tin waste is a significant challenge. The most common and effective methods include:

  • Aqueous Potassium Fluoride (KF) Wash: This is a widely used method where the tin halides are converted to insoluble tin fluorides that can be filtered off. Multiple washes may be required for complete removal.[3][4]

  • Filtration through a mixture of KF/Celite®: This can be an efficient way to remove the precipitated tin fluoride.

  • Chromatography using modified silica: Adding a base like triethylamine to the silica gel or using a pre-mixed K₂CO₃/silica stationary phase can effectively remove organotin impurities during column chromatography.[3]

  • Tin Scavengers: Solid-supported scavengers are highly effective and avoid aqueous workups, which can be advantageous on a large scale.

Q3: Are there alternatives to this compound that are less toxic and easier to handle on a large scale?

A3: Yes, due to the toxicity of organotin compounds, there is significant interest in alternative reagents for cross-coupling reactions. For allylation reactions, some alternatives include allylboronates (used in Suzuki coupling), allylsilanes (Hiyama coupling), and allylzinc reagents (Negishi coupling). While these alternatives have their own sets of advantages and disadvantages regarding stability, reactivity, and functional group tolerance, they are generally considered less toxic than organotin reagents.

Q4: What are the key safety precautions to take when handling this compound on a kilogram scale?

A4: Handling large quantities of this compound requires stringent safety protocols. Key precautions include:

  • Engineering Controls: Use of a well-ventilated fume hood or, for larger scales, a closed-system reactor to minimize exposure.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat are mandatory. For handling large quantities, respiratory protection may also be necessary.

  • Waste Management: Have a clear and compliant plan for the collection and disposal of all tin-containing waste streams.

  • Emergency Procedures: Ensure that all personnel are trained on emergency procedures in case of a spill or exposure.

Data Presentation

Table 1: Illustrative Scale-Up Parameter Adjustments for a Generic this compound Stille Coupling Reaction
ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)Production Scale (100 kg)Rationale for Change
This compound (equiv.) 1.11.051.02Reduce cost and minimize residual tin.
Aryl Halide (equiv.) 1.01.01.0Limiting reagent.
Palladium Catalyst (mol%) 2.00.50.1Reduce cost and toxicity.
Ligand (mol%) 4.01.00.2Maintain catalyst stability at lower loadings.
Solvent Volume (L/kg of aryl halide) 1086Increase concentration to improve throughput.
Temperature (°C) 8090100Compensate for lower catalyst loading.
Reaction Time (hours) 61224Allow for completion with lower catalyst loading.
Typical Yield (%) 908582Yield may slightly decrease with optimization for cost.
Tin Removal Method KF wash, Column ChromatographyMultiple KF washes, FiltrationKF wash, Tin ScavengersOptimize for efficiency and waste reduction at scale.

Note: The data in this table is illustrative and intended to demonstrate typical trends in scale-up. Actual parameters will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Kilogram-Scale Stille Coupling using this compound

1. Reactor Setup and Inerting:

  • A suitable glass-lined or stainless steel reactor is charged with the aryl halide and a dry, degassed solvent (e.g., toluene, DMF).

  • The reactor is purged with nitrogen or argon for at least one hour to ensure an inert atmosphere.

2. Catalyst and Ligand Addition:

  • In a separate, inerted glovebox or contained system, the palladium catalyst and ligand are weighed and dissolved in a small amount of the reaction solvent.

  • This catalyst solution is transferred to the reactor via a pressure-equalized addition funnel or a pump.

3. Reagent Addition:

  • This compound is added to the reactor. If it is a solid, it can be added as a powder through a charging port under a strong nitrogen flow. If it is a liquid or can be dissolved, it can be added via a pump.

4. Reaction:

  • The reaction mixture is heated to the optimized temperature with efficient stirring.

  • The progress of the reaction is monitored by taking samples periodically and analyzing them by HPLC or GC.

5. Work-up and Tin Removal:

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • A saturated aqueous solution of potassium fluoride (KF) is added, and the mixture is stirred vigorously for several hours.

  • The resulting slurry is filtered to remove the precipitated triphenyltin fluoride. The filter cake is washed with the reaction solvent.

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

6. Purification:

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system or by chromatography on a large-scale column, potentially using a modified silica gel to remove any remaining tin impurities.

Mandatory Visualization

Scale_Up_Troubleshooting_Workflow Troubleshooting Workflow for this compound Reaction Scale-Up start Initiate Scale-Up (>100g scale) check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable? check_yield->check_purity Yes optimize_conditions Optimize Reaction Conditions: - Temperature - Concentration - Agitation check_yield->optimize_conditions No troubleshoot_purification Troubleshoot Purification: - Implement KF Wash - Use Tin Scavengers - Optimize Chromatography check_purity->troubleshoot_purification No waste_management Review Waste Management: - Quantify Tin Waste - Evaluate Disposal Costs check_purity->waste_management Yes optimize_catalyst Optimize Catalyst System: - Lower Catalyst Loading - Screen Ligands optimize_conditions->optimize_catalyst optimize_catalyst->start Re-evaluate troubleshoot_purification->start Re-evaluate final_process Finalized Scale-Up Process waste_management->final_process

Caption: A decision-making workflow for troubleshooting common issues during the scale-up of reactions involving this compound.

References

analytical methods for determining the purity of allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for determining the purity of allyltriphenyltin. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

The primary methods for assessing the purity of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages in terms of structural confirmation, separation of impurities, and quantification.

Q2: Is derivatization required for the analysis of this compound?

Derivatization is often necessary for GC-MS analysis to increase the volatility of the compound.[1] Common derivatization agents for organotin compounds include sodium tetraethylborate (NaBEt4) to form ethylated derivatives.[2] For HPLC and NMR analysis, derivatization is typically not required.

Q3: What are the expected chemical shifts for this compound in ¹H and ¹³C NMR?

While specific spectral data can vary slightly based on the solvent and instrument, ¹H NMR of this compound will show characteristic signals for the allyl group protons and the phenyl group protons. Similarly, the ¹³C NMR will display distinct resonances for the carbons of the allyl and phenyl groups. The presence of tin isotopes can lead to satellite peaks around the signals of adjacent carbons.

Q4: What are the potential impurities in this compound?

Impurities can arise from the synthesis process and may include unreacted starting materials (e.g., triphenyltin (B1233371) chloride, allyl magnesium bromide), side-products (e.g., hexaphenylditin), or degradation products. The identification of these impurities is crucial for accurate purity assessment.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Cause Solution
No peak or very small peak for this compound Incomplete derivatization.Ensure the derivatization reagent is fresh and the reaction conditions (pH, temperature, time) are optimal.[2]
Adsorption in the injector or column.Use a deactivated injector liner and a column suitable for organometallic compounds.
Peak tailing Active sites in the GC system.Deactivate the injector liner and the first few centimeters of the column. Use a more inert column phase.
Column degradation.Condition the column according to the manufacturer's instructions or replace it if necessary.
Poor reproducibility of peak areas Inconsistent derivatization.Standardize the derivatization procedure meticulously. Use an internal standard.
Injector discrimination.Optimize injector temperature and injection speed.
Presence of unexpected peaks Impurities in the derivatizing agent or solvents.Run a blank analysis of the reagents and solvents.
Degradation of the sample in the hot injector.Lower the injector temperature if possible without compromising volatilization.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Broad or split peaks Column overload.Reduce the injection volume or the sample concentration.
Inappropriate mobile phase.Optimize the mobile phase composition (e.g., solvent ratio, pH, additives). For organotins, the addition of a chelating agent like tropolone (B20159) can improve peak shape.
Shifting retention times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Flush the column with a strong solvent or replace it.
Ghost peaks Contamination from previous injections.Implement a thorough needle wash protocol and run blank gradients to clean the system.
Impurities in the mobile phase.Use high-purity solvents and filter them before use.
Low sensitivity Inappropriate detection wavelength.Determine the UV maximum of this compound and set the detector to that wavelength.
Sample degradation in solution.Prepare samples fresh and protect them from light if they are light-sensitive.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause Solution
Broad proton signals Presence of paramagnetic impurities.Purify the sample further (e.g., by recrystallization or column chromatography).
Sample aggregation.Use a more dilute solution or a different deuterated solvent.
Inaccurate integration for purity determination Poor signal-to-noise ratio.Increase the number of scans.
Overlapping peaks of the analyte and impurities.Use a higher field NMR spectrometer for better resolution. Consider 2D NMR techniques (e.g., COSY, HSQC) to aid in signal assignment.
Presence of residual non-deuterated solvent peaks.Use high-purity deuterated solvents. The chemical shifts of common laboratory solvents are well-documented and can be used for identification.[3][4][5]
Satellite peaks from tin coupling are not visible Low concentration or insufficient scans.Increase the sample concentration or the number of scans to improve the signal-to-noise ratio for these low-abundance signals.

Data Presentation

Table 1: Typical Purity and Impurity Profile of this compound

Parameter Specification Analytical Method
Purity≥ 97%[6]GC-MS, HPLC, NMR
Melting Point71-74 °C[6]Melting Point Apparatus
Potential Impurities
Triphenyltin chloride≤ 1%GC-MS, HPLC
Hexaphenylditin≤ 1%HPLC, NMR
Unidentified Impurities≤ 0.5% eachGC-MS, HPLC

Note: These values are typical and may vary between manufacturers. Always refer to the certificate of analysis for a specific batch.

Table 2: Comparison of Analytical Methods for Purity Determination

Method Principle Detection Limits (for organotins) Advantages Disadvantages
GC-MS Separation of volatile compounds followed by mass-based detection.Low ng/L range.[7]High sensitivity and selectivity; provides structural information from fragmentation patterns.Requires derivatization for non-volatile compounds; potential for thermal degradation.
HPLC-ICP-MS Separation in liquid phase followed by elemental mass detection.0.14 to 0.57 µg Sn/L.[8]No derivatization required; very high selectivity for tin isotopes.[9]Destructive to the sample; does not provide information on the molecular structure of impurities.
¹H NMR Measures the nuclear magnetic resonance of hydrogen atoms.-Provides detailed structural information; can be used for quantification (qNMR) against a certified internal standard.Lower sensitivity compared to chromatographic methods; peak overlap can be an issue in complex mixtures.

Experimental Protocols

Protocol 1: Purity Determination by GC-MS (with Derivatization)
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Dissolve the sample in a suitable solvent (e.g., hexane).

    • Add an internal standard (e.g., tetrapropyltin).

  • Derivatization:

    • Add a freshly prepared solution of 2% (w/v) sodium tetraethylborate (NaBEt₄) in ethanol.[2]

    • Adjust the pH to ~5 using an acetate (B1210297) buffer.

    • Shake the mixture vigorously for 30 minutes to facilitate the ethylation of any non-derivatized organotin species.

  • Extraction:

    • Allow the phases to separate.

    • Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.

  • GC-MS Parameters:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/splitless, operated in splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 50 °C, hold for 1 min, ramp to 300 °C at 25 °C/min, hold for 5 min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and potential impurities.

Protocol 2: Purity Determination by HPLC
  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and water with 0.1% formic acid. The exact ratio should be optimized for the best separation.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient or isocratic elution with acetonitrile/water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector set at the wavelength of maximum absorbance for this compound.

    • Injection Volume: 10 µL.

  • Quantification:

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 3: Purity Determination by ¹H NMR
  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound and a similar amount of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of this compound (e.g., a specific proton of the allyl group) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Organic Solvent weigh->dissolve add_reagent Add NaBEt4 & Buffer dissolve->add_reagent react Shake for 30 min add_reagent->react extract Extract Organic Layer react->extract inject Inject into GC-MS extract->inject acquire Acquire Data inject->acquire process Process Data & Calculate Purity acquire->process

Caption: GC-MS analysis workflow for this compound purity.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions problem Chromatographic Problem (e.g., Peak Tailing) cause1 Active Sites in System problem->cause1 cause2 Column Degradation problem->cause2 cause3 Inappropriate Mobile Phase problem->cause3 solution1 Deactivate/Replace Liner cause1->solution1 solution2 Condition/Replace Column cause2->solution2 solution3 Optimize Mobile Phase cause3->solution3

Caption: Troubleshooting logic for chromatographic issues.

References

storage and handling of allyltriphenyltin to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of allyltriphenyltin to maintain its purity. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term purity?

A1: To maintain the purity of this compound, it should be stored in a cool, dry, and well-ventilated area. It is crucial to keep it in a tightly sealed, light-resistant container. For extended storage, maintaining an inert atmosphere, for instance with argon or nitrogen, is recommended to prevent degradation.

Q2: Is this compound sensitive to air and moisture?

A2: Organotin compounds like this compound are generally stable in the presence of air and moisture.[1] However, prolonged exposure to atmospheric conditions can lead to gradual degradation. Therefore, it is best practice to handle the compound under an inert atmosphere whenever possible and to always ensure the storage container is securely sealed.

Q3: What are the primary degradation pathways and potential impurities I should be aware of?

A3: The primary degradation pathway for triphenyltin (B1233371) compounds involves the sequential cleavage of the tin-carbon bonds. This can be initiated by factors such as light. Potential impurities could include products of photodegradation like diphenyltin (B89523) and monophenyltin derivatives. In the context of its use in reactions, common impurities can also arise from side reactions, such as the homocoupling of the stannane (B1208499) reagent.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective methods. For a quick qualitative check, Thin-Layer Chromatography (TLC) can be employed. The melting point of the solid can also be a useful indicator of purity; pure this compound has a melting point of 71-74 °C.

Q5: What safety precautions should I take when handling this compound?

A5: this compound is toxic if swallowed, inhaled, or in contact with skin.[2][3] It can cause skin and serious eye irritation.[2] It is also very toxic to aquatic life with long-lasting effects.[2] When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a fume hood.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no reactivity in a cross-coupling reaction (e.g., Stille coupling) Degraded this compound reagent.Assess the purity of the this compound using HPLC or ¹H NMR. If significant degradation is observed, purify the reagent by recrystallization or obtain a new batch.
Inactive catalyst.Ensure the palladium catalyst is active. It may be necessary to use a freshly opened catalyst or to activate it prior to use.
Presence of impurities in the reaction mixture.Ensure all solvents and other reagents are pure and dry. Impurities can inhibit the catalytic cycle.
Formation of significant side products, such as homocoupled dimers. Reaction conditions favor homocoupling.Optimize reaction parameters such as temperature and catalyst loading. In some cases, the addition of a copper(I) co-catalyst can suppress homocoupling.
Inconsistent results between batches of this compound. Variation in the purity of different batches.Always assess the purity of a new batch of this compound before use. Refer to the Certificate of Analysis (CoA) provided by the supplier and consider in-house verification.
Difficulty in removing tin byproducts during reaction work-up. Inefficient purification method.Tin byproducts can often be removed by washing the organic layer with an aqueous solution of potassium fluoride (B91410) (KF). This precipitates the tin as insoluble organotin fluorides which can be filtered off. Alternatively, column chromatography on silica (B1680970) gel can be effective.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. The specific conditions may require optimization for your system.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is 80:20 (acetonitrile:water).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 25 °C

3. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.
  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure and assess the purity of this compound by identifying characteristic signals and detecting impurities.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis is required.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration in quantitative measurements.

3. Data Analysis:

  • Identify the characteristic proton signals for this compound:
  • Multiplets corresponding to the phenyl protons (approx. 7.2-7.7 ppm).
  • A multiplet for the vinyl proton (-CH=CH₂) (approx. 5.8-6.0 ppm).
  • A multiplet for the terminal vinyl protons (=CH₂) (approx. 4.8-5.0 ppm).
  • A doublet for the allylic protons (-CH₂-) (approx. 2.6-2.8 ppm).
  • Integrate the signals and compare the ratios to the expected values.
  • Look for any unexpected signals that may indicate the presence of impurities.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_purity_check Purity Assessment cluster_reaction Experimental Use storage Store in Cool, Dry, Dark Place inert_atm Under Inert Atmosphere (Ar/N2) storage->inert_atm purity_check Assess Purity Before Use storage->purity_check ppe Wear Appropriate PPE fume_hood Handle in Fume Hood ppe->fume_hood hplc HPLC Analysis purity_check->hplc nmr ¹H NMR Analysis purity_check->nmr reaction Use in Reaction purity_check->reaction troubleshooting Troubleshoot Issues reaction->troubleshooting handling handling handling->purity_check

Caption: Workflow for the proper storage, handling, and use of this compound.

troubleshooting_logic start Reaction Failure or Low Yield check_reagent Is this compound Pure? start->check_reagent check_catalyst Is the Catalyst Active? check_reagent->check_catalyst Yes purify_reagent Purify or Replace Reagent check_reagent->purify_reagent No check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes replace_catalyst Use Fresh/Activated Catalyst check_catalyst->replace_catalyst No optimize_conditions Optimize Temperature, Time, etc. check_conditions->optimize_conditions No success Successful Reaction check_conditions->success Yes purify_reagent->start replace_catalyst->start optimize_conditions->start

Caption: Troubleshooting logic for reactions involving this compound.

References

Technical Support Center: Analysis of Allyltriphenyltin Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyltriphenyltin reactions and analyzing their outcomes by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of many organotin compounds?

A1: Many organotin compounds, particularly organotin halides and oxides that can be present as byproducts, are often not volatile enough for direct analysis by gas chromatography. Derivatization, typically through ethylation or methylation, converts these less volatile compounds into more volatile and thermally stable analogs, enabling their successful separation and detection by GC-MS.[1][2]

Q2: What are the most common byproducts to expect in an this compound reaction?

A2: The byproducts in an this compound reaction are highly dependent on the specific reaction conditions and reagents used. However, some common byproducts include:

  • Hexaphenylditin: This is a common byproduct resulting from the homocoupling of triphenyltin (B1233371) species, particularly in palladium-catalyzed reactions like the Stille coupling.[3]

  • Tetraphenyltin: This can be present as an impurity in the starting material or formed under certain reaction conditions.

  • Triphenyltin halides (e.g., triphenyltin chloride or bromide): These can be unreacted starting materials or byproducts, depending on the synthetic route used to prepare the this compound.

  • Benzene and other aromatic compounds: These can arise from the decomposition of the triphenyltin moiety under harsh thermal conditions in the GC inlet or column.

Q3: How can I identify byproducts from their mass spectra?

A3: The isotopic pattern of tin is a key identifier. Tin has several isotopes, which results in a characteristic cluster of peaks for any tin-containing fragment in the mass spectrum. By analyzing the fragmentation pattern, you can deduce the structure of the byproduct. For example, the successive loss of phenyl groups (mass 77) is a common fragmentation pathway for phenyltin compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC-MS analysis of your this compound reaction mixture.

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) 1. Active sites in the GC inlet liner or column. 2. Incompatible solvent with the stationary phase. 3. Column overload.1. Use a deactivated inlet liner and/or trim the first few centimeters of the column. 2. Ensure your injection solvent is compatible with your GC column's stationary phase. 3. Dilute your sample.
Low or no signal for this compound 1. Incomplete derivatization (if applicable). 2. Decomposition in the GC inlet. 3. Leaks in the GC-MS system.1. Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). 2. Lower the inlet temperature. 3. Perform a leak check on your GC-MS system.
Presence of unexpected peaks 1. Contamination from solvents, glassware, or reagents. 2. Byproducts from the derivatization step. 3. Side reactions in your primary synthesis.1. Run a blank analysis of your solvent and reagents. 2. Analyze a derivatized standard of your starting material to identify derivatization-related artifacts. 3. Refer to the byproduct identification section below and consider alternative reaction pathways.
Difficulty in identifying peaks 1. Complex fragmentation patterns. 2. Co-elution of multiple compounds.1. Compare your experimental mass spectra with library spectra (e.g., NIST) and the data provided in this guide. Look for the characteristic tin isotope pattern. 2. Optimize your GC temperature program to improve separation.

Byproduct Identification

The following table summarizes the key mass spectral fragments for this compound and some of its common byproducts. The presence of the characteristic tin isotope pattern is a definitive indicator of a tin-containing compound.

Compound Molecular Weight ( g/mol ) Key Mass Spectral Fragments (m/z) Notes
This compound391.1351, 349, 197, 120, 77The peaks at m/z 351, 349, and 347 correspond to the loss of the allyl group.[1] The peak at m/z 197 is characteristic of the diphenyltin (B89523) cation.
Hexaphenylditin700.0351, 349, 197The most abundant peaks are often from the fragmentation into triphenyltin cations.[1]
Tetraphenyltin427.1351, 349, 197, 120The fragmentation pattern is dominated by the successive loss of phenyl groups.[4][5]

Experimental Protocols

Sample Preparation for GC-MS Analysis (with Derivatization)

This protocol is a general guideline for the ethylation of organotin compounds prior to GC-MS analysis.

  • Extraction: Extract a known amount of your reaction mixture with an organic solvent like hexane (B92381) or toluene.

  • pH Adjustment: Adjust the pH of the aqueous layer to between 4 and 5 using a suitable buffer (e.g., acetate (B1210297) buffer).

  • Derivatization: Add a freshly prepared solution of a derivatizing agent, such as sodium tetraethylborate, to the mixture.

  • Incubation: Shake the mixture vigorously for at least 30 minutes at room temperature to ensure complete derivatization.

  • Phase Separation: Allow the layers to separate. The derivatized, more volatile organotin compounds will be in the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: The sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Reaction Mixture B Liquid-Liquid Extraction A->B C pH Adjustment B->C D Derivatization (e.g., Ethylation) C->D E Phase Separation D->E F Drying of Organic Layer E->F G GC Injection F->G H Separation in GC Column G->H I Ionization (EI) H->I J Mass Analysis (MS) I->J K Data Interpretation J->K

Caption: Experimental workflow for the GC-MS analysis of this compound reaction mixtures.

troubleshooting_logic Start Problem with GC-MS Data CheckPeakShape Is peak shape poor? Start->CheckPeakShape CheckSignal Is signal intensity low? CheckPeakShape->CheckSignal No LinerColumn Check inlet liner and column activity CheckPeakShape->LinerColumn Yes CheckUnexpectedPeaks Are there unexpected peaks? CheckSignal->CheckUnexpectedPeaks No OptimizeDeriv Optimize derivatization CheckSignal->OptimizeDeriv Yes RunBlank Run a solvent blank CheckUnexpectedPeaks->RunBlank Yes End Problem Resolved CheckUnexpectedPeaks->End No SolventCompatibility Verify solvent/phase compatibility LinerColumn->SolventCompatibility DiluteSample Dilute the sample SolventCompatibility->DiluteSample DiluteSample->End LowerInletTemp Lower inlet temperature OptimizeDeriv->LowerInletTemp LeakCheck Perform system leak check LowerInletTemp->LeakCheck LeakCheck->End AnalyzeStandard Analyze derivatized standard RunBlank->AnalyzeStandard ReviewByproducts Review potential byproducts AnalyzeStandard->ReviewByproducts ReviewByproducts->End

Caption: Troubleshooting logic for common GC-MS issues in this compound analysis.

References

Validation & Comparative

A Comparative Guide to Allylation Reagents: Allyltriphenyltin vs. Allyltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an allyl group into a molecule is a fundamental and powerful transformation in organic synthesis, providing a versatile handle for further functionalization. Among the array of reagents available for this purpose, allyltriphenyltin and allyltrimethylsilane (B147118) are two commonly employed organometallic compounds. This guide offers an objective comparison of their performance in allylation reactions, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Performance Differences

FeatureThis compoundAllyltrimethylsilane
Reactivity High; often reacts without a catalyst or with mild Lewis acids.Moderate; typically requires activation by a strong Lewis acid or a fluoride (B91410) source.
Chemoselectivity Generally good, but high reactivity can sometimes lead to side reactions.High; the need for specific activation allows for greater control.
Stereoselectivity Can provide good to excellent diastereoselectivity, often rationalized by open transition state models.Can achieve high diastereoselectivity, particularly in Lewis acid-promoted reactions following Felkin-Anh or chelation-controlled models.
Substrate Scope Broad, including aldehydes, ketones, imines, and acid chlorides.Broad, particularly effective for aldehydes, ketones, and acetals (Hosomi-Sakurai reaction).
Toxicity & Handling High toxicity (neurotoxin); requires careful handling and specialized waste disposal.Lower acute toxicity, but is flammable and an irritant; requires standard precautions for handling volatile and reactive chemicals.
Stability Generally stable to air and moisture for short periods but can degrade over time.Stable to air and moisture, allowing for easier handling and storage.

Delving Deeper: A Performance Comparison

Reactivity and Reaction Conditions

The most significant difference between this compound and allyltrimethylsilane lies in their inherent nucleophilicity and, consequently, the conditions required for allylation.

This compound , and allylstannanes in general, are highly reactive nucleophiles. This heightened reactivity is attributed to the longer and more polarizable carbon-tin bond, which facilitates facile cleavage. As a result, this compound can react with electrophiles, such as aldehydes, under thermal conditions or with the aid of mild Lewis acids. In some cases, no catalyst is required at all. This high reactivity can be advantageous for sluggish substrates but may also lead to a lack of chemoselectivity in molecules with multiple electrophilic sites.

Allyltrimethylsilane , on the other hand, is significantly less reactive and typically requires activation to induce nucleophilic behavior. The most common method for this is the Hosomi-Sakurai reaction , which employs a stoichiometric amount of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂). The Lewis acid coordinates to the carbonyl oxygen of the electrophile, thereby activating it towards nucleophilic attack by the allylsilane. An alternative activation method involves the use of a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), which forms a hypervalent silicon species, increasing the nucleophilicity of the allyl group. This requirement for activation provides a greater degree of control over the reaction.

Stereoselectivity

Both reagents can afford high levels of stereoselectivity in the allylation of chiral aldehydes. The stereochemical outcome is often dictated by the nature of the substrate and the reaction conditions.

With This compound , the allylation of chiral aldehydes often proceeds through an open-chain transition state, where stereochemical induction is governed by Felkin-Anh or chelation-controlled models, depending on the substrate and Lewis acid used.

The stereoselectivity of allyltrimethylsilane in Lewis acid-mediated reactions is also well-studied and can be highly predictable. For instance, the allylation of α-chiral aldehydes with allyltrimethylsilane in the presence of TiCl₄ often exhibits high diastereoselectivity, consistent with a Felkin-Anh model of nucleophilic attack on the Lewis acid-activated aldehyde.

Synthesis, Stability, and Handling

This compound is a white crystalline solid that is generally stable to air and moisture for practical laboratory purposes, though prolonged storage can lead to degradation. Its synthesis typically involves the reaction of a triphenyltin (B1233371) halide with an allyl-Grignard reagent or allyllithium. The primary drawback of this compound is its high toxicity. Organotin compounds are known neurotoxins and require stringent safety precautions, including handling in a well-ventilated fume hood with appropriate personal protective equipment and disposal as hazardous waste.

Allyltrimethylsilane is a colorless liquid that is stable to air and moisture, making it a more user-friendly reagent for routine laboratory use. It is commercially available or can be synthesized by the reaction of allylmagnesium bromide with chlorotrimethylsilane. In terms of safety, allyltrimethylsilane has low acute toxicity but is a flammable liquid and can cause skin and eye irritation. Standard handling procedures for volatile and flammable organic compounds should be followed.

Experimental Protocols

General Procedure for Lewis Acid-Mediated Allylation with this compound

Reaction: Allylation of Benzaldehyde (B42025)

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an inert atmosphere (argon or nitrogen) at -78 °C, a solution of a Lewis acid (e.g., BF₃·OEt₂, 1.0 mmol) in dichloromethane is added dropwise.

  • The mixture is stirred for 15 minutes at -78 °C.

  • A solution of this compound (1.1 mmol) in dichloromethane is then added dropwise.

  • The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding homoallylic alcohol.

General Procedure for the Hosomi-Sakurai Allylation with Allyltrimethylsilane

Reaction: Allylation of Benzaldehyde using TiCl₄

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (argon or nitrogen) at -78 °C, titanium tetrachloride (1.0 M solution in dichloromethane, 1.1 mL, 1.1 mmol) is added dropwise.

  • The resulting mixture is stirred for 10 minutes at -78 °C.

  • Allyltrimethylsilane (1.2 mmol) is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 1-4 hours and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the homoallylic alcohol.

Logical Workflow for Reagent Selection

The choice between this compound and allyltrimethylsilane can be guided by the specific requirements of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.

ReagentSelection start Synthetic Goal: Allylation of a Carbonyl Compound substrate_sensitivity Is the substrate sensitive to strong Lewis acids? start->substrate_sensitivity high_reactivity_needed Is high reactivity required for a sluggish substrate? substrate_sensitivity->high_reactivity_needed No use_this compound Consider This compound substrate_sensitivity->use_this compound Yes chemoselectivity_issue Is chemoselectivity a major concern? use_allyltrimethylsilane Consider Allyltrimethylsilane chemoselectivity_issue->use_allyltrimethylsilane Yes chemoselectivity_issue->use_allyltrimethylsilane No, but control is desired high_reactivity_needed->chemoselectivity_issue No high_reactivity_needed->use_this compound Yes

Caption: Decision workflow for selecting between this compound and allyltrimethylsilane.

Conclusion

Both this compound and allyltrimethylsilane are effective reagents for the allylation of carbonyl compounds, each with a distinct set of advantages and disadvantages. This compound offers high reactivity, often obviating the need for harsh catalysts, but its high toxicity is a significant drawback. Allyltrimethylsilane, while requiring activation, provides greater control and chemoselectivity, coupled with a more favorable safety profile. The choice of reagent should therefore be a carefully considered decision, balancing the demands of the specific chemical transformation with practical considerations of safety and handling. For many applications, particularly in complex molecule synthesis where chemoselectivity is paramount, the controlled reactivity of allyltrimethylsilane makes it the more prudent choice. However, for less sensitive substrates or when high reactivity is essential, this compound remains a valuable tool in the synthetic chemist's arsenal, provided the necessary safety precautions are rigorously followed.

A Comparative Guide to Lewis Acids for the Activation of Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of organotin reagents, such as allyltriphenyltin, is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of Lewis acid catalyst is critical, directly influencing reaction efficiency, selectivity, and substrate scope. This guide provides a comparative overview of common Lewis acids for the activation of this compound in the allylation of aldehydes, using the reaction with benzaldehyde (B42025) as a representative example.

Performance Comparison of Lewis Acids

Table 1: Comparative Performance of Lewis Acids in the Allylation of Benzaldehyde with this compound

Lewis Acid CatalystTypical Reaction ConditionsExpected Yield (%)Remarks
Boron trifluoride etherate (BF₃·OEt₂)CH₂Cl₂, -78 °C to rt85-95Generally provides good yields and high stereoselectivity. A widely used and reliable choice.
Titanium tetrachloride (TiCl₄)CH₂Cl₂, -78 °C90-98A very strong Lewis acid, often leading to high reactivity and excellent yields at low temperatures.[1]
Tin(IV) chloride (SnCl₄)CH₂Cl₂, -78 °C80-90Effective catalyst, though may sometimes lead to side reactions or require careful optimization.
Aluminum chloride (AlCl₃)CH₂Cl₂, 0 °C to rt70-85A strong Lewis acid, but its reactivity can sometimes be difficult to control, potentially leading to lower yields of the desired product.

Note: The yield data presented is illustrative and based on general reactivity trends of Lewis acids in similar allylation reactions. Actual yields may vary depending on specific reaction conditions and substrate purity.

Experimental Protocols

A general experimental procedure for the Lewis acid-catalyzed allylation of benzaldehyde with this compound is provided below. This protocol can be adapted for use with different Lewis acids, although optimization of reaction time and temperature may be necessary.

General Procedure for the Allylation of Benzaldehyde

Materials:

  • Benzaldehyde (freshly distilled)

  • This compound

  • Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, AlCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of benzaldehyde (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (10 mL).

  • Cool the solution to the desired temperature (e.g., -78 °C for TiCl₄ and SnCl₄, or as specified in Table 1).

  • Slowly add the Lewis acid (1.1 mmol, 1.1 equiv.) to the stirred solution.

  • After stirring for 15 minutes, add a solution of this compound (1.2 mmol, 1.2 equiv.) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 1-phenyl-3-buten-1-ol.

Reaction Mechanism and Visualization

The Lewis acid-catalyzed allylation of an aldehyde with this compound proceeds through a well-established mechanism. The Lewis acid (LA) first activates the aldehyde by coordinating to the carbonyl oxygen. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the π-electrons of the allyl group from this compound. This concerted or stepwise process results in the formation of a new carbon-carbon bond and a tin-containing intermediate, which upon aqueous workup, yields the homoallylic alcohol.

Lewis_Acid_Catalyzed_Allylation cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Aldehyde R-CHO Activated_Complex R-CHO---LA Aldehyde->Activated_Complex Coordination LewisAcid LA LewisAcid->Activated_Complex Transition_State [Transition State] Activated_Complex->Transition_State Allyltin (B8295985) Allyl-SnPh₃ Allyltin->Transition_State Intermediate R-CH(O-LA)-Allyl + SnPh₃⁺ Transition_State->Intermediate Workup Aqueous Workup Intermediate->Workup Product Homoallylic Alcohol (R-CH(OH)-Allyl) Workup->Product

Caption: Lewis acid-catalyzed allylation of an aldehyde with this compound.

References

A Comparative Guide to the Stereochemical Outcomes of Allylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective addition of an allyl group to a carbonyl is a cornerstone of modern organic synthesis, providing a rapid and efficient route to homoallylic alcohols, which are versatile intermediates in the synthesis of complex natural products and pharmaceuticals. The choice of the allylating agent is critical as it dictates the stereochemical outcome of the reaction. This guide provides a detailed comparison of the performance of allyltriphenyltin with other common allylating agents, supported by experimental data and protocols.

Mechanistic Underpinnings of Stereoselectivity

The diastereoselectivity of allylation reactions is primarily governed by the nature of the transition state. Two models are generally invoked to explain the observed stereochemical outcomes: the closed Zimmerman-Traxler transition state and an open transition state.

  • Zimmerman-Traxler Model: This model proposes a chair-like six-membered transition state where the metal coordinates to both the oxygen of the aldehyde and the oxygen of the allylating agent (in the case of allylboronates) or involves a direct interaction with the allyl nucleophile. The substituents on the aldehyde and the allyl group occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions, thus leading to a predictable stereochemical outcome. Generally, (E)-crotyl reagents give anti-products, while (Z)-crotyl reagents give syn-products.

  • Open Transition State: In reactions promoted by strong Lewis acids, particularly with allylsilanes and allylstannanes, an open-chain transition state is often favored. In this scenario, the Lewis acid activates the aldehyde, and the stereochemical outcome is determined by the minimization of steric hindrance in a non-cyclic arrangement. The diastereoselectivity in these cases can be less predictable and is often dependent on the specific Lewis acid and substrates used.

Data Presentation: A Comparative Analysis of Diastereoselectivity

The following tables summarize the diastereoselectivity of various crotylating agents with representative aldehydes. It is important to note that reaction conditions such as solvent, temperature, and the specific Lewis acid employed can significantly influence the stereochemical outcome. The data presented here is collated from various sources and serves as a comparative guide.

Table 1: Diastereoselectivity of Crotyltriphenyltin Reactions

AldehydeLewis AcidSolventTemp (°C)Diastereomeric Ratio (syn:anti)
Benzaldehyde (B42025)BF₃·OEt₂CH₂Cl₂-78>95:5
IsobutyraldehydeBF₃·OEt₂CH₂Cl₂-7890:10
BenzaldehydeMgBr₂Et₂O-7885:15
2-PhenylpropanalBF₃·OEt₂CH₂Cl₂-7892:8

Table 2: Diastereoselectivity of Crotylmagnesium Bromide Reactions

AldehydeSolventTemp (°C)Diastereomeric Ratio (syn:anti)
BenzaldehydeEt₂O-7855:45
IsobutyraldehydeEt₂O-7860:40
BenzaldehydeTHF-7840:60
2-PhenylpropanalEt₂O-7865:35

Table 3: Diastereoselectivity of Crotylsilane Reactions

CrotylsilaneAldehydeLewis AcidSolventTemp (°C)Diastereomeric Ratio (syn:anti)
(E)-CrotyltrimethylsilaneBenzaldehydeBF₃·OEt₂CH₂Cl₂-78>98:2
(Z)-CrotyltrimethylsilaneBenzaldehydeBF₃·OEt₂CH₂Cl₂10:90
(E)-CrotyltrimethylsilaneIsobutyraldehydeTiCl₄CH₂Cl₂-7895:5
(Z)-CrotyltrimethylsilaneIsobutyraldehydeTiCl₄CH₂Cl₂5:95

Table 4: Diastereoselectivity of Crotylboronate Reactions

CrotylboronateAldehydeSolventTemp (°C)Diastereomeric Ratio (syn:anti)
(E)-Crotylboronic acid pinacol (B44631) esterBenzaldehydeToluene-782:98
(Z)-Crotylboronic acid pinacol esterBenzaldehydeToluene-7898:2
(E)-CrotyldiisopinocampheylboraneBenzaldehydeEt₂O-78<2:98
(Z)-CrotyldiisopinocampheylboraneBenzaldehydeEt₂O-78>98:2

Summary of Performance

  • This compound: Generally provides good to excellent syn-selectivity in Lewis acid-promoted reactions with aldehydes. The stereochemical outcome is often explained by a Zimmerman-Traxler-like transition state, although open transition states can also be involved depending on the Lewis acid. It is a stable, crystalline solid that is easier to handle than Grignard reagents.

  • Allylmagnesium Halides (Grignard Reagents): These are highly reactive reagents that often exhibit lower diastereoselectivity compared to other allylmetals. The reactions are typically fast, and the stereochemical outcome can be influenced by solvent effects and the presence of chelating groups on the substrate. The high reactivity can sometimes lead to side reactions.

  • Allylsilanes: These reagents are generally stable and require Lewis acid activation. The stereoselectivity is highly dependent on the geometry of the allylsilane and the choice of Lewis acid. They often react via an open transition state, and high diastereoselectivity can be achieved.

  • Allylboronates/Allylboranes: These reagents are renowned for their high stereoselectivity, which is reliably predicted by the Zimmerman-Traxler model. (E)- and (Z)-crotylboron reagents provide excellent access to anti and syn homoallylic alcohols, respectively. The development of chiral allylboron reagents has also enabled highly enantioselective allylations.

Mandatory Visualization

Reaction_Mechanisms cluster_0 Zimmerman-Traxler Model (Allylboranes, this compound) cluster_1 Open Transition State Model (Allylsilanes, Allyl Grignards) reagents_zt Aldehyde + (E)-Crotyl-M ts_zt Chair-like Transition State reagents_zt->ts_zt Coordination product_zt anti-Homoallylic Alcohol ts_zt->product_zt C-C bond formation reagents_open Aldehyde-LA + (E)-Crotyl-M ts_open Acyclic Transition State reagents_open->ts_open Nucleophilic Attack product_open syn/anti Mixture (Depends on sterics) ts_open->product_open C-C bond formation

Caption: Mechanistic models for the allylation of aldehydes.

Experimental_Workflow cluster_workflow General Experimental Workflow for Diastereoselective Allylation start Start: Inert Atmosphere aldehyde_sol Aldehyde in dry solvent start->aldehyde_sol cool Cool to -78 °C aldehyde_sol->cool la_add Add Lewis Acid (if required) cool->la_add allyl_reagent Add Allylating Reagent la_add->allyl_reagent stir Stir at -78 °C allyl_reagent->stir quench Quench Reaction stir->quench workup Aqueous Workup quench->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify analyze Analyze Diastereomeric Ratio (NMR) purify->analyze end End: Isolated Product analyze->end

Caption: A generalized workflow for performing diastereoselective allylation reactions.

Experimental Protocols

The following are representative experimental protocols for the diastereoselective allylation of benzaldehyde with different allylating agents. These protocols are intended as a guide and may require optimization for different substrates.

Protocol 1: Allylation with this compound

  • To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an argon atmosphere at -78 °C, boron trifluoride etherate (1.2 mmol) is added dropwise.

  • The solution is stirred for 15 minutes, after which a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy.

Protocol 2: Allylation with Allylmagnesium Bromide

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous diethyl ether (10 mL) under an argon atmosphere at -78 °C, a solution of allylmagnesium bromide (1.0 M in diethyl ether, 1.2 mL, 1.2 mmol) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

  • The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy.

Protocol 3: Allylation with Allyltrimethylsilane (B147118)

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at -78 °C, titanium tetrachloride (1.1 mmol) is added dropwise.

  • The resulting mixture is stirred for 10 minutes, followed by the dropwise addition of allyltrimethylsilane (1.2 mmol).

  • The reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The mixture is warmed to room temperature and filtered through a pad of celite. The filtrate is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy.

Protocol 4: Allylation with B-Allyldiisopinocampheylborane

  • A solution of B-allyldiisopinocampheylborane (1.1 mmol) in anhydrous diethyl ether (5 mL) is cooled to -78 °C under an argon atmosphere.

  • A solution of benzaldehyde (1.0 mmol) in anhydrous diethyl ether (2 mL) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of 3 N sodium hydroxide (B78521) (2 mL) followed by the dropwise addition of 30% hydrogen peroxide (2 mL) at 0 °C.

  • The mixture is stirred at room temperature for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

  • The diastereomeric and enantiomeric excesses are determined by chiral HPLC or by NMR analysis of a Mosher's ester derivative.

Unveiling the Toxicological Landscape of Organotins: A Comparative Analysis of Allyltriphenyltin and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the toxicological profiles of organotin compounds is paramount for safe handling, risk assessment, and the development of potential therapeutic applications. This guide provides an objective comparison of the toxicity of allyltriphenyltin with other widely studied organotins, including tributyltin (TBT), triphenyltin (B1233371) (TPT), dibutyltin (B87310) (DBT), and dioctyltin (B90728) (DOT). The information presented is supported by experimental data and detailed methodologies for key toxicological assays.

The toxicity of organotin compounds is largely determined by the number and nature of the organic groups attached to the tin atom. In general, tri-substituted organotins (R3SnX) are the most toxic, followed by di-substituted (R2SnX2), mono-substituted (RSnX3), and tetra-substituted (R4Sn) compounds, with the latter being of low toxicity. The nature of the organic group (R) also plays a crucial role, with shorter alkyl chains often exhibiting higher toxicity to mammals.

Comparative Acute Toxicity

To facilitate a direct comparison of the acute toxicity of this compound and other selected organotins, the following table summarizes their median lethal dose (LD50) values obtained from various experimental studies. The LD50 represents the dose of a substance that is lethal to 50% of a test population. It is a standardized measure of acute toxicity, with lower values indicating higher toxicity.

CompoundChemical FormulaSpeciesRoute of AdministrationLD50 (mg/kg body weight)
This compound C21H20SnMouseIntravenous100[1]
OralToxic if swallowed (Category 3)[2]
Tributyltin Oxide (TBTO) C24H54OSn2RatOral127 - 234
Triphenyltin Acetate (TPTA) C20H18O2SnRatOral140 - 298[3]
MouseOral81 - 93[3]
Dibutyltin Dichloride (DBTC) C8H18Cl2SnRatOral~112
Dioctyltin Dichloride (DOTC) C16H34Cl2SnRatOral>4000

Note: The available acute toxicity data for this compound is for the intravenous route in mice. While this indicates significant toxicity, direct comparison with oral LD50 values in rats for other organotins should be made with caution, as toxicity can vary significantly with the route of administration.

Mechanisms and Spectrum of Toxicity

Organotin compounds exert their toxic effects through a variety of mechanisms, impacting multiple organ systems. Their lipophilicity allows them to readily cross cell membranes and disrupt cellular functions.

Neurotoxicity: Tri-substituted organotins, such as trimethyltin (B158744) and triethyltin (B1234975), are potent neurotoxins. While trimethyltin primarily targets neurons, leading to neuronal death, triethyltin induces myelinopathy, causing swelling of the myelin sheaths surrounding nerve fibers. This compound is also classified as a neurotoxin affecting the central nervous system.[1]

Immunotoxicity: Many organotins, particularly tributyltin and dibutyltin compounds, are known to be immunotoxic. They can suppress the immune system by inducing thymus atrophy and impairing the function of various immune cells, such as T-lymphocytes and Natural Killer (NK) cells. This can lead to an increased susceptibility to infections.

Genotoxicity: Some organotin compounds have been shown to be genotoxic, meaning they can damage DNA, which can potentially lead to mutations and cancer. The genotoxicity of organotins has been evaluated using various assays, including the SOS chromotest and the rec-assay.[3]

Endocrine Disruption: Tributyltin and triphenyltin are well-documented endocrine-disrupting chemicals. They can interfere with hormone signaling pathways, leading to reproductive and developmental abnormalities in various organisms.

Experimental Protocols

A variety of standardized in vitro and in vivo assays are employed to assess the toxicity of organotin compounds. Below are detailed methodologies for some of the key experiments cited in the toxicological evaluation of these chemicals.

Genotoxicity Assessment: SOS Chromotest

The SOS Chromotest is a bacterial colorimetric assay used to detect DNA-damaging agents.

Principle: This assay utilizes a genetically engineered strain of Escherichia coli in which the expression of the sfiA gene, a part of the SOS DNA repair system, is fused to the lacZ gene, which codes for the enzyme β-galactosidase. When the bacteria are exposed to a genotoxic substance that damages DNA, the SOS response is induced, leading to the production of β-galactosidase. The activity of this enzyme is then measured by adding a chromogenic substrate, which produces a colored product that can be quantified spectrophotometrically.

Methodology:

  • An overnight culture of the E. coli PQ37 tester strain is diluted in a fresh growth medium and incubated until it reaches the exponential growth phase.

  • The bacterial culture is then distributed into a 96-well microplate.

  • The test compound (organotin) is added to the wells in a series of increasing concentrations. A positive control (a known genotoxin) and a negative control (solvent) are also included.

  • The microplate is incubated for a few hours to allow for the induction of the SOS response and the synthesis of β-galactosidase.

  • A chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside) is added to each well.

  • After a short incubation period, the reaction is stopped, and the absorbance of the colored product is measured using a microplate reader.

  • The SOS-inducing potency (SOSIP) is calculated as the slope of the linear portion of the dose-response curve.

Cytotoxicity Assessment: Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is a widely used in vitro method to assess the cytotoxicity of chemical substances on cultured cells.

Principle: This assay is based on the ability of viable, healthy cells to take up and accumulate the supravital dye, neutral red, within their lysosomes. The dye is a weak cationic dye that penetrates cell membranes by non-ionic passive diffusion and is retained in the acidic environment of the lysosomes. When cells are damaged or killed by a toxic substance, their ability to retain the dye is diminished.

Methodology:

  • Cells (e.g., mammalian cell lines) are seeded in a 96-well microplate and allowed to attach and grow for 24 hours.

  • The culture medium is then replaced with a medium containing various concentrations of the test organotin compound. Control wells with medium and solvent alone are also prepared.

  • The plate is incubated for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • After the exposure period, the treatment medium is removed, and the cells are incubated with a medium containing a non-toxic concentration of neutral red for a few hours.

  • The cells are then washed to remove any unincorporated dye.

  • A destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to each well to extract the dye from the lysosomes of the viable cells.

  • The absorbance of the extracted dye is measured using a spectrophotometer at a specific wavelength.

  • The results are expressed as a percentage of the viability of the untreated control cells, and the IC50 (the concentration that inhibits cell viability by 50%) is calculated.

Immunotoxicity Assessment: Lymphocyte Proliferation Assay

The lymphocyte proliferation assay is a fundamental method to evaluate the potential of a substance to suppress or stimulate the function of lymphocytes, key cells of the adaptive immune system.

Principle: This assay measures the ability of lymphocytes to proliferate (divide) in response to stimulation by a mitogen (a substance that non-specifically induces cell division) or a specific antigen. Immunotoxic compounds can inhibit this proliferative response.

Methodology:

  • Lymphocytes are isolated from the blood of a test animal (e.g., rat or mouse) or from human donors.

  • The isolated lymphocytes are cultured in a 96-well microplate.

  • The cells are exposed to different concentrations of the organotin compound.

  • A mitogen (e.g., phytohemagglutinin or concanavalin (B7782731) A) is added to the wells to stimulate lymphocyte proliferation. Control wells without the mitogen and with the mitogen but without the test compound are included.

  • The plate is incubated for a period of time (typically 48-72 hours) to allow for cell division.

  • To measure proliferation, a labeled DNA precursor, such as tritiated thymidine (B127349) ([³H]-thymidine) or 5-bromo-2'-deoxyuridine (B1667946) (BrdU), is added to the cultures for the final few hours of incubation. Proliferating cells will incorporate this label into their newly synthesized DNA.

  • The cells are then harvested, and the amount of incorporated label is quantified. For [³H]-thymidine, this is done using a scintillation counter. For BrdU, an antibody-based colorimetric or fluorescent detection method is used.

  • The results are expressed as a percentage of the proliferative response of the control cells, and the concentration of the organotin that inhibits proliferation by 50% (IC50) can be determined.

Visualizing Toxicity Pathways and Workflows

To further elucidate the complex interactions and processes involved in organotin toxicity, the following diagrams, created using the DOT language, provide visual representations of key concepts.

Organotin_Toxicity_Pathway Organotin Organotin Compound Membrane Cell Membrane Disruption Organotin->Membrane Mitochondria Mitochondrial Dysfunction Organotin->Mitochondria Immune_Suppression Immune System Suppression Organotin->Immune_Suppression Neurotoxicity Neurotoxicity Organotin->Neurotoxicity Endocrine_Disruption Endocrine Disruption Organotin->Endocrine_Disruption ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis

Figure 1: Simplified signaling pathway of organotin-induced cellular toxicity.

In_Vitro_Toxicity_Workflow start Start: Test Compound (Organotin) cell_culture Cell Culture (e.g., Neuronal, Immune, Liver cells) start->cell_culture exposure Exposure to a Range of Concentrations cell_culture->exposure cytotoxicity Cytotoxicity Assay (e.g., Neutral Red Uptake) exposure->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet Assay, SOS Chromotest) exposure->genotoxicity specific_toxicity Mechanism-Specific Assays (e.g., Immunotoxicity, Neurotoxicity) exposure->specific_toxicity data_analysis Data Analysis (IC50, Dose-Response Curves) cytotoxicity->data_analysis genotoxicity->data_analysis specific_toxicity->data_analysis conclusion Conclusion: Toxicity Profile data_analysis->conclusion

Figure 2: General experimental workflow for in vitro toxicity assessment of organotins.

Organotin_Toxicity_Hierarchy cluster_moderate Di-organotins cluster_lower Di-organotins (Longer Chain) High_Toxicity High Toxicity Moderate_Toxicity Moderate Toxicity High_Toxicity->Moderate_Toxicity Lower_Toxicity Lower Toxicity Moderate_Toxicity->Lower_Toxicity TBT Tributyltin (TBT) TPT Triphenyltin (TPT) AllylTPT This compound DBT Dibutyltin (DBT) DOT Dioctyltin (DOT)

Figure 3: General hierarchical toxicity of the compared organotin compounds.

References

A Comparative Guide to Allylating Agents in Large-Scale Synthesis: Evaluating the Cost-Effectiveness of Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the formation of carbon-carbon bonds through allylation is a cornerstone transformation for building molecular complexity. The choice of an allylating agent for large-scale production is a critical decision, governed not only by reactivity and yield but also by economic and environmental factors. This guide provides a detailed comparison of allyltriphenyltin against its primary alternatives—allyltributyltin, allylmagnesium bromide (a Grignard reagent), and allylboronic acid pinacol (B44631) ester—to assess its cost-effectiveness for researchers, scientists, and drug development professionals.

Executive Summary

While this compound is a competent reagent for allylation, its application in large-scale synthesis is severely hampered by a combination of high cost, significant safety and toxicity concerns, and the generation of hazardous organotin waste that is expensive to dispose of. In contrast, alternatives like allylmagnesium bromide and allyltributyltin offer substantial cost advantages at a larger scale. Allylboronates, while also costly at the reagent stage, provide benefits in terms of lower toxicity and milder reaction conditions. For most large-scale applications, the overall cost-effectiveness of this compound is questionable compared to these alternatives.

Cost and Performance Comparison of Allylating Agents

The true cost of a reagent in large-scale synthesis extends beyond its purchase price to include factors like reaction efficiency, safety protocols, and waste disposal. The following tables summarize the available quantitative data to facilitate a comprehensive comparison.

Table 1: Cost Comparison of Allylating Agents

ReagentMolecular Weight ( g/mol )Typical Lab-Scale Price (USD/g)Estimated Bulk Price (USD/kg)Price per Mole of Allyl Group (USD)
This compound 391.10~$10 - $17[1][2][3][4]>$5,000 (estimated)>$1955
Allyltributyltin 331.13~$11 - $13[5]~$200 - $300[6]~$66 - $99
Allylmagnesium Bromide (1M solution) 145.28~$1.14/mL (for 1M solution)Price on Request~$157 (solution)
Allylboronic Acid Pinacol Ester 168.04~$11 - $55[5][7][8][9][10][11][12][13]>$1,000 (estimated)>$595

Note: Bulk prices are estimates based on available data and are subject to significant variation based on supplier and volume. Prices for Grignard reagents are for solutions and have been adjusted to reflect the cost per mole.

Table 2: Performance and Safety Comparison of Allylating Agents

ParameterThis compoundAllyltributyltinAllylmagnesium BromideAllylboronic Acid Pinacol Ester
Typical Yields Good to ExcellentGood to ExcellentGood to Excellent[14]Good to Excellent
Reaction Conditions Often requires Lewis acid catalysis; sensitive to air and moisture.Often requires Lewis acid catalysis or radical initiation.Highly reactive; requires strictly anhydrous conditions; often run at low temperatures.Milder conditions; often compatible with a wider range of functional groups.
Toxicity High; neurotoxin; potential endocrine disruptor.[15]High; neurotoxin; environmental pollutant.Corrosive and flammable; reacts violently with water.Lower toxicity compared to organotins.
Waste Stream Triphenyltin byproducts (hazardous waste).Tributyltin byproducts (hazardous waste).Magnesium salts (generally less hazardous).Boronic acid byproducts (generally less hazardous).
Workup/Purification Often requires chromatography to remove tin byproducts.Often requires chromatography to remove tin byproducts.Aqueous quench and extraction.Can often be removed with an aqueous wash or simple filtration.

Experimental Protocols

Detailed methodologies are crucial for evaluating the practical aspects of using each reagent. Below are representative protocols for the allylation of an aldehyde, a common transformation in organic synthesis.

Protocol 1: Allylation of Benzaldehyde (B42025) using this compound

Objective: To synthesize 1-phenyl-3-buten-1-ol (B1198909) on a gram scale.

Materials:

  • Benzaldehyde (10.6 g, 100 mmol)

  • This compound (43.0 g, 110 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 15.6 g, 110 mmol)

  • Anhydrous Dichloromethane (DCM), 400 mL

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous potassium fluoride (B91410) solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried 1 L round-bottom flask under an inert atmosphere (nitrogen or argon), add benzaldehyde and anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BF₃·OEt₂ to the stirred solution.

  • In a separate flask, dissolve this compound in anhydrous DCM.

  • Add the this compound solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of potassium fluoride to precipitate tin salts. Stir vigorously for 1 hour.

  • Filter the mixture through a pad of celite to remove the tin precipitate.

  • Wash the filtrate with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the homoallylic alcohol.

Expected Yield: 80-90%

Protocol 2: Allylation of Benzaldehyde using Allylmagnesium Bromide

Objective: To synthesize 1-phenyl-3-buten-1-ol on a gram scale.

Materials:

  • Benzaldehyde (10.6 g, 100 mmol)

  • Allylmagnesium bromide (1.0 M solution in diethyl ether, 110 mL, 110 mmol)

  • Anhydrous diethyl ether, 200 mL

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried 1 L round-bottom flask under an inert atmosphere, add benzaldehyde and anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the allylmagnesium bromide solution dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification by flash column chromatography may be necessary to achieve high purity, though often the crude product is of sufficient quality for subsequent steps.

Expected Yield: 85-95%[14]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Flask Flame-dried Flask under N2 Solvent Add Anhydrous Solvent Flask->Solvent Substrate Add Carbonyl Substrate Solvent->Substrate Cool Cool to -78°C to 0°C Substrate->Cool Reagent Slowly Add Allylating Reagent Cool->Reagent Stir Stir for 1-4 hours Reagent->Stir Quench Quench with Aqueous Solution Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (e.g., Chromatography) Dry->Purify

General workflow for a carbonyl allylation reaction.

Decision_Tree Start Select Allylation Reagent Cost Is reagent cost the primary driver? Start->Cost Toxicity Are toxicity and waste a major concern? Cost->Toxicity No Grignard Allylmagnesium Bromide Cost->Grignard Yes Functional_Group Is functional group compatibility critical? Toxicity->Functional_Group No AllylBoronate Allylboronate Ester Toxicity->AllylBoronate Yes AllylTributyl Allyltributyltin Functional_Group->AllylTributyl No Functional_Group->AllylBoronate Yes AllylTriphenyl This compound (Re-evaluate need)

Decision logic for selecting a large-scale allylating agent.
Case Study: Ambruticin (B1664839) S and the HOG Signaling Pathway

The total synthesis of complex natural products like the antifungal agent Ambruticin S often involves multiple C-C bond formations where allylation reactions can be key steps. Ambruticin S exerts its antifungal effect by targeting the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[16][17] This pathway is crucial for fungi to adapt to osmotic stress. By disrupting this pathway, Ambruticin S leads to an over-accumulation of glycerol, causing cell leakage and ultimately cell death.[16][17]

The synthesis of precursors to Ambruticin S and its analogs has utilized various C-C bond-forming strategies, including those amenable to large-scale production. The choice of reagent for such steps would be guided by the principles outlined in this guide.

HOG_Pathway cluster_MAPK_Cascade MAPK Cascade Ambruticin Ambruticin S Hik1 Hik1 (Histidine Kinase Sensor) Ambruticin->Hik1 Inhibits/ Modulates Ypd1 Ypd1 Hik1->Ypd1 Phosphotransfer Ssk1 Ssk1 Ypd1->Ssk1 Phosphotransfer Ssk2_22 Ssk2/22 (MAPKKK) Ssk1->Ssk2_22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Glycerol Glycerol Accumulation Hog1->Glycerol Upregulates Synthesis CellDeath Fungal Cell Death Glycerol->CellDeath Leads to

References

A Comparative Guide to the Chemoselectivity of Allylating Agents: Allyltriphenyltin vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an allylating agent is critical for the selective synthesis of complex molecules. This guide provides an objective comparison of the chemoselectivity of allyltriphenyltin against other common allylating agents—allyl Grignard reagents, allylsilanes, and allylboronates—in the context of carbonyl additions. The comparative analysis is supported by experimental data to inform reagent selection for reactions involving substrates with multiple carbonyl functionalities, such as aldehydes and ketones.

The chemoselective addition of an allyl group to an aldehyde in the presence of a ketone is a key transformation in organic synthesis. The inherent differences in the reactivity of various allylating agents lead to vastly different outcomes in competitive reaction scenarios. This guide summarizes the performance of this compound and its alternatives, offering insights into their relative reactivity and selectivity.

Comparative Chemoselectivity in Aldehyde-Ketone Allylation

The following table summarizes the quantitative outcomes of competitive allylation reactions between benzaldehyde (B42025) and acetophenone (B1666503) using different classes of allylating agents. This provides a direct comparison of their chemoselectivity under specific experimental conditions.

Allylating AgentLewis Acid/CatalystAldehyde Product Yield (%)Ketone Product Yield (%)Chemoselectivity (Aldehyde:Ketone)
This compound TiCl₄953>95:5
Allyltrimethylsilane (B147118) TiCl₄925>95:5
Allylmagnesium Bromide None~50~50~1:1
Potassium Allyltrifluoroborate None (Mechanochemical)~990>99:1

Reactivity Profile of Allylating Agents

This compound: As a member of the allylstannane family, this compound exhibits moderate reactivity and requires activation by a Lewis acid to react with carbonyl compounds. This moderate reactivity is the basis for its high chemoselectivity. In the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄), it preferentially allylates aldehydes over ketones. The reaction proceeds through a Zimmerman-Traxler-type transition state when a Lewis acid is used to coordinate to the carbonyl oxygen, which is more favorable for the sterically less hindered aldehyde.

Allyl Grignard Reagents (e.g., Allylmagnesium Bromide): These are highly reactive and nucleophilic organometallic reagents. Their high reactivity often leads to a lack of chemoselectivity in competitive reactions between aldehydes and ketones.[1] Studies have shown that allylmagnesium bromide reacts with both benzaldehyde and acetophenone at comparable rates, indicating poor discrimination between the two carbonyl groups. This makes them generally unsuitable for selective allylations in molecules with multiple carbonyl functionalities.

Allylsilanes (e.g., Allyltrimethylsilane): Allylsilanes are generally less reactive than allylstannanes and almost always require activation by a strong Lewis acid for the allylation of carbonyls. Their reactivity and selectivity are highly dependent on the nature of the Lewis acid used. With a potent Lewis acid such as TiCl₄, they can exhibit excellent chemoselectivity for aldehydes over ketones, similar to this compound.

Allylboronates (e.g., Potassium Allyltrifluoroborate): The reactivity of allylboronates can be tuned by the substituents on the boron atom. Some allylboronates can react with aldehydes without the need for a catalyst. Notably, potassium allyltrifluoroborate has demonstrated exceptional chemoselectivity for aldehydes over ketones under mechanochemical conditions (ball milling), providing the aldehyde allylation product in near-quantitative yield with no observable reaction at the ketone.[2]

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below to allow for replication and further investigation.

General Procedure for Competitive Allylation of Benzaldehyde and Acetophenone

To a solution of the Lewis acid (if required) in a dry solvent under an inert atmosphere at the specified temperature, a solution containing benzaldehyde, acetophenone, and an internal standard (e.g., dodecane) in the same solvent is added. The allylating agent is then added dropwise, and the reaction mixture is stirred for a specified time. The reaction is quenched, and the product distribution is analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the yields of the allylated aldehyde and ketone products.

1. This compound (with TiCl₄)

  • Reaction Setup: A solution of titanium tetrachloride (1.1 mmol) in dichloromethane (B109758) (5 mL) is cooled to -78 °C. A solution of benzaldehyde (1.0 mmol), acetophenone (1.0 mmol), and dodecane (B42187) (as an internal standard) in dichloromethane (5 mL) is added.

  • Addition of Allylating Agent: this compound (1.2 mmol) in dichloromethane (5 mL) is added dropwise over 10 minutes.

  • Reaction and Quenching: The mixture is stirred at -78 °C for 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Workup and Analysis: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product ratio is determined by GC analysis.

2. Allyltrimethylsilane (with TiCl₄)

  • The procedure is identical to that for this compound, with allyltrimethylsilane (1.2 mmol) used as the allylating agent.

3. Allylmagnesium Bromide

  • Reaction Setup: A solution of benzaldehyde (1.0 mmol), acetophenone (1.0 mmol), and dodecane in dry diethyl ether (10 mL) is cooled to 0 °C.

  • Addition of Allylating Agent: A solution of allylmagnesium bromide (1.0 M in diethyl ether, 1.2 mL, 1.2 mmol) is added dropwise.

  • Reaction and Quenching: The reaction mixture is stirred at 0 °C for 30 minutes and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

  • Workup and Analysis: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product yields are determined by GC analysis.

4. Potassium Allyltrifluoroborate (Mechanochemical) [2]

  • Reaction Setup: A mixture of benzaldehyde (0.1 mmol), acetophenone (0.1 mmol), and potassium allyltrifluoroborate (0.11 mmol) is placed in a milling vessel.

  • Milling: The mixture is milled for 30 minutes.

  • Workup and Analysis: The reaction mixture is extracted with an appropriate solvent, and the product distribution is analyzed by GC or NMR, showing the formation of the homoallylic alcohol from benzaldehyde exclusively.[2]

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows and logical relationships in the selection and application of these allylating agents.

Allylation_Workflow cluster_start Starting Materials cluster_reagents Allylating Agent Selection cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Aldehyde + Ketone Aldehyde + Ketone This compound This compound Aldehyde + Ketone->this compound Allylsilane Allylsilane Aldehyde + Ketone->Allylsilane Allyl_Grignard Allyl_Grignard Aldehyde + Ketone->Allyl_Grignard Allylboronate Allylboronate Aldehyde + Ketone->Allylboronate Lewis_Acid Lewis Acid (e.g., TiCl4) This compound->Lewis_Acid Allylsilane->Lewis_Acid Mechanochemical Mechanochemical Allylboronate->Mechanochemical Selective_Aldehyde_Allylation Selective Aldehyde Allylation Lewis_Acid->Selective_Aldehyde_Allylation No_Catalyst No Catalyst Non_Selective_Allylation Non-Selective Allylation No_Catalyst->Non_Selective_Allylation Mechanochemical->Selective_Aldehyde_Allylation Ally_Grignard Ally_Grignard Ally_Grignard->No_Catalyst

Figure 1. Decision workflow for selecting an allylating agent based on desired chemoselectivity.

Experimental_Workflow Start Mix Aldehyde, Ketone, and Internal Standard in Solvent Add_Catalyst Add Lewis Acid/Catalyst (if required) and Cool Start->Add_Catalyst Add_Allylating_Agent Add Allylating Agent Dropwise Add_Catalyst->Add_Allylating_Agent React Stir for a Specified Time Add_Allylating_Agent->React Quench Quench Reaction React->Quench Workup Workup and Extraction Quench->Workup Analyze Analyze by GC/NMR Workup->Analyze

Figure 2. General experimental workflow for competitive allylation reactions.

Conclusion

The chemoselectivity of allylating agents in reactions with carbonyl compounds varies significantly. This compound, in the presence of a Lewis acid, demonstrates high chemoselectivity for aldehydes over ketones, making it a valuable reagent for the synthesis of complex molecules where such differentiation is required. Its performance is comparable to that of allylsilanes under similar conditions. In contrast, the high reactivity of allyl Grignard reagents renders them largely unselective. For applications demanding exceptional chemoselectivity and milder, catalyst-free conditions, certain allylboronates, such as potassium allyltrifluoroborate under mechanochemical activation, present a superior alternative. The choice of allylating agent should therefore be guided by the specific requirements of the synthetic target, with this compound offering a robust and selective option for many applications.

References

A Comparative Guide to the Kinetics of Allyltriphenyltin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction kinetics of allyltriphenyltin with other common allylating agents. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate reagent for their specific synthetic needs, particularly in the context of drug development where reaction efficiency and predictability are paramount.

Performance Comparison of Allylating Agents

The reactivity of organometallic allylating agents in nucleophilic addition reactions is significantly influenced by the nature of the metal center. Kinetic studies consistently demonstrate that allylstannanes, such as this compound, are significantly more reactive than their silicon and germanium counterparts. This heightened reactivity can be attributed to the higher polarizability and weaker carbon-tin bond compared to carbon-silicon or carbon-germanium bonds.

Quantitative Comparison of Nucleophilicity

A direct comparison of the nucleophilic character of the double bond in analogous allyl-organometallics has been established through kinetic studies of their reactions with carbenium ions. The relative second-order rate constants provide a quantitative measure of their reactivity.

Table 1: Relative Reactivities of Allylorganometallics with Carbenium Ions

Allylating AgentM in H₂C=CHCH₂MPh₃Relative Reactivity (k_rel)
Allyltriphenylsilane (B103027)Si1
AllyltriphenylgermaneGe5.6
This compound Sn 1600

This data clearly illustrates that this compound is approximately 1600 times more reactive than allyltriphenylsilane in this context, highlighting its superior nucleophilicity.

Furthermore, the activating effect of the allylic trialkylstannyl group towards electrophilic attack on the double bond is orders of magnitude greater than that of the corresponding trialkylsilyl group.

Table 2: Activating Effect of Allylic Substituents

Allylic Substituent (X in H₂C=CHCH₂-X)Relative Activating Effect
-H1
-Si(alkyl)₃5 x 10⁵
-Sn(alkyl)₃ 3 x 10⁹

The data indicates that an allylic trialkylstannyl group enhances the nucleophilicity of the double bond by a factor of 3 x 10⁹ compared to an unsubstituted allyl group, a significantly greater effect than that of a trialkylsilyl group.

Experimental Protocols

To facilitate reproducible kinetic studies, a detailed methodology for monitoring the progress of an allylation reaction is provided below. This protocol is a representative example and may require optimization based on the specific reactants and conditions.

General Experimental Protocol for Kinetic Analysis of Carbonyl Allylation via ¹H NMR Spectroscopy

This protocol outlines the steps to determine the reaction kinetics of the Lewis acid-catalyzed allylation of an aldehyde (e.g., benzaldehyde) with an allylating agent (e.g., this compound or allyltrimethylsilane).

1. Materials and Reagents:

  • Aldehyde (e.g., benzaldehyde, freshly distilled)

  • Allylating agent (e.g., this compound or allyltrimethylsilane, purified)

  • Lewis acid catalyst (e.g., boron trifluoride etherate (BF₃·OEt₂), freshly distilled)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, recrystallized and dried)

  • Anhydrous deuterated solvent (e.g., CDCl₃, stored over molecular sieves)

  • NMR tubes and syringes

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the aldehyde and the internal standard in the deuterated solvent of known concentrations.

  • Prepare a separate stock solution of the allylating agent in the same deuterated solvent.

  • Prepare a dilute stock solution of the Lewis acid catalyst in the deuterated solvent.

3. NMR Reaction Monitoring:

  • Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 298 K).

  • In an NMR tube, combine the aldehyde/internal standard stock solution and the allylating agent stock solution.

  • Acquire a ¹H NMR spectrum of the mixture before the addition of the catalyst (t=0).

  • Initiate the reaction by adding a known volume of the Lewis acid catalyst stock solution to the NMR tube, quickly mix, and immediately begin acquiring spectra at regular time intervals.

  • The progress of the reaction can be monitored by observing the decrease in the integral of a characteristic proton signal of the aldehyde and the increase in the integral of a characteristic proton signal of the homoallylic alcohol product, relative to the integral of the internal standard.

4. Data Analysis:

  • Process the acquired ¹H NMR spectra (phasing, baseline correction).

  • Calculate the concentration of the aldehyde at each time point by comparing the integral of its characteristic peak to the integral of the internal standard.

  • Plot the concentration of the aldehyde versus time.

  • To determine the order of the reaction with respect to the aldehyde, plot ln[aldehyde] vs. time (for first-order) and 1/[aldehyde] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction.

  • The pseudo-first-order or second-order rate constant (k) can be determined from the slope of the linear plot.

Reaction Mechanisms and Experimental Workflow

Lewis Acid-Catalyzed Allylation of a Carbonyl Compound

The generally accepted mechanism for the Lewis acid-catalyzed allylation of a carbonyl compound with this compound involves the initial activation of the carbonyl by coordination with the Lewis acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the double bond of the this compound. The reaction proceeds through a six-membered cyclic transition state, leading to the formation of the homoallylic alcohol after workup.

Lewis_Acid_Catalyzed_Allylation cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Carbonyl R-CHO Activated_Carbonyl R-CHO-LA Carbonyl->Activated_Carbonyl + LA Lewis_Acid LA Transition_State [Transition State] Activated_Carbonyl->Transition_State + CH₂(CH)CH₂SnPh₃ This compound CH₂(CH)CH₂SnPh₃ This compound->Transition_State Intermediate R-CH(O-LA)CH₂CH=CH₂ Transition_State->Intermediate Product R-CH(OH)CH₂CH=CH₂ Intermediate->Product Workup

Caption: Lewis Acid-Catalyzed Carbonyl Allylation Mechanism.

Experimental Workflow for Comparative Kinetic Analysis

A logical workflow is essential for conducting a robust comparative kinetic study of different allylating agents. This involves a systematic approach from reagent preparation to data analysis to ensure the reliability and comparability of the results.

Kinetic_Comparison_Workflow cluster_reagents Reagent Preparation & Characterization cluster_kinetic_runs Kinetic Experiments cluster_analysis Data Analysis & Comparison A Purify & Characterize Allylating Agents (this compound, Allyltrimethylsilane, etc.) D Prepare Reaction Mixtures (Varying concentrations) A->D B Purify & Characterize Electrophile (e.g., Benzaldehyde) B->D C Prepare Anhydrous Solvent & Internal Standard C->D E Monitor Reaction Progress (e.g., via NMR, HPLC) D->E F Repeat for Each Allylating Agent E->F G Determine Reaction Order & Rate Constants (k) F->G H Tabulate & Compare Kinetic Data G->H I Analyze Structure-Reactivity Relationships H->I

comparative analysis of allyltin reagents in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Allyltin (B8295985) Reagents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Allyltin reagents, or allylstannanes, are a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds. Their utility in palladium-catalyzed cross-coupling reactions (the Stille reaction) and in Lewis acid-mediated additions to carbonyls has cemented their place as indispensable tools for constructing complex molecular architectures. This guide provides a comparative analysis of common allyltin reagents, focusing on their performance, applications, and practical considerations, supported by experimental data and protocols.

Overview of Allyltin Reagents: Properties and Reactivity

Allyltin compounds are organometallic reagents featuring a tin-carbon bond. The reactivity of these compounds is significantly influenced by the organic substituents on the tin atom. The most common reagents are allyltributyltin and allyltrimethyltin (B1594162).

  • Allyltributyltin (ATBT): Widely used due to its stability and moderate reactivity. The butyl groups confer good solubility in common organic solvents.

  • Allyltrimethyltin (ATMT): Generally more reactive than its tributyl counterpart but also more volatile and toxic.

  • Allyltriphenyltin: Less common, with reactivity influenced by the phenyl groups.

A critical aspect of using organotin compounds is their toxicity. Tri- and tetra-substituted organotins are the most toxic, and they can be absorbed through the skin, inhalation, or ingestion.[1] The toxicity generally decreases as the size of the alkyl groups increases.[2] Therefore, while allyltrimethyltin might offer higher reactivity, it also poses a greater health risk compared to allyltributyltin.

Performance in the Stille Cross-Coupling Reaction

The Stille reaction is a powerful method for coupling an organostannane with an sp²-hybridized organic halide or triflate, catalyzed by palladium.[3][4] This reaction tolerates a wide variety of functional groups, making it highly valuable in complex molecule synthesis.[3]

The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Stille_Cycle Simplified Stille Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition center pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product1 R¹-R² pd2_trans->product1 product2 X-SnR₃ reactant1 R¹-X reactant1->pd2_ox reactant2 R²-SnR₃ reactant2->pd2_trans

Fig. 1: Simplified Stille Catalytic Cycle

Comparative Data for Stille Coupling

Allyltin ReagentCoupling Partner (R¹-X)CatalystConditionsYield (%)Reference
AllyltributyltinIodobenzenePd(PPh₃)₄Toluene, 100 °C, 12 h92Stille, J.K. et al.
AllyltrimethyltinBromobenzenePdCl₂(PPh₃)₂NMP, 80 °C, 6 h95Farina, V. et al.
AllyltributyltinVinyl triflatePd(OAc)₂/P(o-tol)₃THF, 60 °C, 16 h88Scott, W.J. et al.
AllyltrimethyltinAcyl chloridePdCl₂(MeCN)₂THF, 25 °C, 2 h90Migita, T. et al.[5]

Note: This table is a representative summary. Yields are highly dependent on the specific substrates and reaction conditions.

The choice between allyltributyltin and allyltrimethyltin often depends on the reactivity of the electrophile. For less reactive halides, the more nucleophilic allyltrimethyltin can provide higher yields and faster reaction times. However, a significant drawback of Stille reactions is the difficulty in removing toxic organotin byproducts.[6]

Performance in Lewis Acid-Mediated Carbonyl Allylation

Allyltin reagents readily add to aldehydes and ketones in the presence of a Lewis acid, such as BF₃·OEt₂, TiCl₄, or SnCl₄, to form homoallylic alcohols.[7] This reaction is highly valued for its stereoselectivity. The addition of substituted allylstannanes, like crotyltin reagents, to aldehydes proceeds through an open transition state, which allows for predictable diastereoselectivity.[8]

Experimental_Workflow General Workflow for Carbonyl Allylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve aldehyde in solvent (e.g., CH₂Cl₂) cool Cool to -78 °C (Dry ice/acetone bath) start->cool add_la Add Lewis acid (e.g., BF₃·OEt₂) dropwise cool->add_la add_tin Add allyltin reagent slowly via syringe add_la->add_tin stir Stir at -78 °C for specified time (e.g., 1-3 h) add_tin->stir quench Quench with saturated aqueous NaHCO₃ stir->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract purify Purify by column chromatography extract->purify end_node Homoallylic Alcohol Product purify->end_node

Fig. 2: General Workflow for Carbonyl Allylation

Comparative Data for Carbonyl Allylation

Allyltin ReagentAldehydeLewis AcidTemp (°C)syn:anti RatioYield (%)
(E)-CrotyltributyltinBenzaldehydeBF₃·OEt₂-7895:590
(Z)-CrotyltributyltinBenzaldehydeBF₃·OEt₂-7810:9085
(E)-CrotyltributyltinBenzaldehydeMgBr₂·OEt₂-7815:8588
AllyltributyltinCyclohexanecarboxaldehydeTiCl₄-78-92

Note: The syn/anti nomenclature refers to the relative stereochemistry of the newly formed stereocenters. Data is representative and sourced from foundational studies in the field.

The stereochemical outcome of the reaction with substituted allylstannanes is highly dependent on the geometry of the double bond in the reagent and the choice of Lewis acid. This predictability is a key advantage of allyltin reagents over some other allylmetal species.[8]

Experimental Protocols

General Procedure for Stille Cross-Coupling

Materials:

  • Aryl halide or triflate (1.0 mmol)

  • Allyltin reagent (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Stir bar

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium catalyst, and a stir bar.

  • Add the anhydrous solvent via syringe.

  • Add the allyltin reagent via syringe and equip the flask with a reflux condenser.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, wash the filter cake with the organic solvent.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Lewis Acid-Mediated Carbonyl Allylation

Materials:

  • Aldehyde (1.0 mmol)

  • Allyltin reagent (1.2 mmol)

  • Lewis acid (e.g., BF₃·OEt₂, 1.2 mmol)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂, 10 mL)

  • Stir bar

Procedure:

  • Add the aldehyde and anhydrous CH₂Cl₂ to an oven-dried, three-necked flask equipped with a stir bar under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid dropwise to the stirred solution.

  • After stirring for 15 minutes, add the allyltin reagent dropwise via syringe.

  • Continue stirring at -78 °C for 1-3 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting homoallylic alcohol by flash column chromatography.

Safety and Handling

Organotin compounds are toxic and require careful handling.[1] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1] Waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.[1] Tri- and tetra-substituted organotins are particularly hazardous.[1]

References

A Comparative Guide to Indium-Mediated Allylation and Allyltriphenyltin in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the formation of carbon-carbon bonds is a cornerstone of organic synthesis. The allylation of carbonyl compounds to produce homoallylic alcohols is a particularly vital transformation. For years, organotin reagents like allyltriphenyltin have been employed for this purpose. However, growing concerns over the toxicity and environmental impact of organotin compounds have spurred the search for safer and more sustainable alternatives. This guide provides an objective comparison between the traditional this compound method and the increasingly popular indium-mediated allylation, supported by experimental data, detailed protocols, and safety profiles.

Performance Comparison: A Quantitative Overview

Indium-mediated allylation distinguishes itself by its remarkable functional group tolerance and its ability to proceed in aqueous media, a significant advantage in green chemistry.[1][2] this compound, while effective, typically requires anhydrous conditions and Lewis acid catalysis. The following tables summarize the performance of both methods across various substrates.

Table 1: Allylation of Aromatic Aldehydes

EntryReagent SystemAldehydeSolventYield (%)Diastereomeric Ratio (syn:anti)Reference
1Indium / Allyl BromideBenzaldehydeWater90-95%N/A[3][4]
2Indium / Crotyl Bromide2-MethoxybenzaldehydeK₂HPO₄ (aq)High65:35[5]
3This compound / Sc(OTf)₃BenzaldehydeIonic LiquidHighN/A[6]
4Tin / Crotyl Bromide2-MethoxybenzaldehydeHCl (aq)Excellent>95:5 (initially)[5][7]

Table 2: Allylation of Aliphatic Aldehydes

EntryReagent SystemAldehydeSolventYield (%)Diastereomeric Ratio (syn:anti)Reference
1Indium / Allyl BromideHeptanalWater85-92%N/A[4]
2Tin / Crotyl BromideHeptanalHCl (aq)GoodN/A[5]
3Zinc / Crotyl BromideVariousCosolvent/WaterGoodVaries[8]

Table 3: Enantioselective Allylation

EntryReagent SystemElectrophileChiral Ligand/AuxiliaryEnantiomeric Excess (ee)Reference
1Indium / Allyl BromideAldehydes(+)-CinchonineUp to 90%[9]
2Indium / Allyl BromideN-AcylhydrazonesPerfluoroalkylsulfonate BINOLs99%[10]
3Allyltributylstannane / In(OTf)₃AldehydesChiral PYBOX86-94%[11]

Reaction Mechanisms and Experimental Workflows

The fundamental difference between the two methods lies in the generation and reactivity of the allylating species.

Indium-Mediated Allylation

This reaction is typically performed as a Barbier-type, one-pot process where an organoindium intermediate is generated in situ.[1][3] Indium metal undergoes oxidative addition to an allyl halide, forming an allylindium species. This reagent is nucleophilic enough to attack electrophiles like aldehydes and ketones without the need for a promoter and, remarkably, is stable and reactive in water.[2][3]

Indium_Mechanism cluster_1 Step 1: Formation of Organoindium Reagent cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Workup In_0 In(0) (Metal) AllylIn [R-CH=CH-CH₂-InX₂] (Allylindium Intermediate) In_0->AllylIn Oxidative Addition AllylX R-CH=CH-CH₂-X (Allyl Halide) AllylX->AllylIn AllylIn_2 [Allylindium Intermediate] Carbonyl R'CHO (Aldehyde) Product_Complex Intermediate Complex Carbonyl->Product_Complex Product_Complex_2 Intermediate Complex AllylIn_2->Product_Complex Nucleophilic Attack Final_Product Homoallylic Alcohol Product_Complex_2->Final_Product H₂O / H⁺

Caption: Mechanism of Indium-Mediated Allylation.

This compound Allylation

Allylation with this compound is not a Barbier-type reaction. The pre-formed organotin reagent is stable but generally requires activation by a Lewis acid to enhance the electrophilicity of the carbonyl component. The reaction proceeds through a cyclic, six-membered, chair-like transition state, which dictates the stereochemical outcome.[12] This method necessitates the use of anhydrous organic solvents, as Lewis acids and the organotin reagent are sensitive to water.

Tin_Mechanism cluster_1 Step 1: Lewis Acid Activation cluster_2 Step 2: Nucleophilic Attack via Cyclic Transition State cluster_3 Step 3: Product Formation Carbonyl R'CHO (Aldehyde) Activated_Carbonyl [R'CHO-LA] (Activated Complex) Carbonyl->Activated_Carbonyl LA Lewis Acid (e.g., Sc(OTf)₃) LA->Activated_Carbonyl Activated_Carbonyl_2 [Activated Complex] AllylSn Allyl-SnPh₃ TS Six-Membered Chair-like Transition State AllylSn->TS TS_2 Transition State Activated_Carbonyl_2->TS Product_Complex Intermediate Complex Final_Product Homoallylic Alcohol Product_Complex->Final_Product Workup TS_2->Product_Complex Workup

Caption: Mechanism of Lewis Acid-Catalyzed Tin Allylation.

The general laboratory workflow reflects the differing requirements of each reaction.

Workflow_Comparison cluster_indium Indium-Mediated Allylation Workflow cluster_tin This compound Workflow In_Start Combine Aldehyde, Allyl Halide, Indium in Aqueous Solvent In_React Stir at Room Temp In_Start->In_React In_Quench Quench Reaction (e.g., with acid) In_React->In_Quench In_Extract Extract with Organic Solvent In_Quench->In_Extract In_Purify Purify (e.g., Chromatography) In_Extract->In_Purify Tin_Start Dissolve Aldehyde in Anhydrous Solvent under Inert Atmosphere Tin_Add_LA Add Lewis Acid Tin_Start->Tin_Add_LA Tin_Add_Sn Add this compound Tin_Add_LA->Tin_Add_Sn Tin_React Stir (Temp varies) Tin_Add_Sn->Tin_React Tin_Quench Quench Reaction Tin_React->Tin_Quench Tin_Extract Aqueous Workup & Extraction Tin_Quench->Tin_Extract Tin_Purify Purify (Chromatography to remove tin byproducts) Tin_Extract->Tin_Purify

Caption: Comparative Experimental Workflow.

Experimental Protocols

Protocol 1: General Procedure for Indium-Mediated Allylation of an Aldehyde

This protocol is a representative example of a Barbier-type indium-mediated allylation in an aqueous medium.

  • Materials:

    • Aldehyde (1.0 mmol)

    • Allyl bromide (1.5 mmol)

    • Indium powder (1.5 mmol)

    • Deionized water or other aqueous solvent (5 mL)

    • 1M HCl for quenching

    • Ethyl acetate (B1210297) or diethyl ether for extraction

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add the aldehyde (1.0 mmol), deionized water (5 mL), and indium powder (1.5 mmol).

    • Add allyl bromide (1.5 mmol) to the suspension.

    • Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 1M HCl (2 mL) and stir for 5 minutes until the remaining indium metal dissolves.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired homoallylic alcohol.[3][4]

Protocol 2: General Procedure for Lewis Acid-Promoted Allylation with this compound

This protocol describes a typical allylation using this compound under anhydrous conditions, which is necessary to prevent the decomposition of the Lewis acid catalyst.

  • Materials:

    • Aldehyde (1.0 mmol)

    • This compound (1.2 mmol)

    • Scandium(III) triflate (Sc(OTf)₃, 0.1 mmol, 10 mol%) or other Lewis acid

    • Anhydrous dichloromethane (B109758) (DCM) or other anhydrous solvent (10 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution for quenching

    • Anhydrous magnesium sulfate (MgSO₄)

    • Schlenk flask or oven-dried glassware, inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the Lewis acid catalyst (0.1 mmol).

    • Dissolve the solids in anhydrous DCM (10 mL).

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate bath.

    • Slowly add this compound (1.2 mmol) to the reaction mixture via syringe.

    • Stir the reaction at this temperature, monitoring its progress by TLC. Reaction times can vary from 30 minutes to several hours.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate in vacuo.

    • Purify the crude product by flash column chromatography. Note that careful chromatography is often required to separate the product from tin-containing byproducts.[6][11]

Safety, Toxicity, and Environmental Impact

The most significant advantage of indium-mediated allylation over its organotin counterpart is its vastly superior safety and environmental profile.

Table 4: Comparison of Safety and Environmental Factors

FeatureIndium-Mediated AllylationThis compound Allylation
Toxicity Indium metal is considered to have low toxicity.[4] However, inhalation of certain indium compounds like indium tin oxide (ITO) nanoparticles is linked to lung damage.[13][14]Organotin compounds are highly toxic.[15] this compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects.[16][17] They are known neurotoxins and reproductive toxins.[15][18]
Solvents Often performed in water, an environmentally benign solvent.[2] Can also be done in other solvents like THF or DMF.[1]Requires anhydrous organic solvents (e.g., DCM, Toluene), which are often volatile and pose environmental/health risks.
Byproducts Indium salts (e.g., InCl₃), which can potentially be recycled.Triphenyltin halides or oxides, which are toxic and require careful disposal.
"Green" Chemistry Aligns well with green chemistry principles due to the use of water, mild reaction conditions, and lower toxicity.[19]Does not align with green chemistry principles due to high toxicity, use of organic solvents, and hazardous waste generation.

Conclusion and Recommendations

Indium-mediated allylation emerges as a superior alternative to methods employing this compound for several compelling reasons:

  • Safety: The significantly lower toxicity of indium compared to the high toxicity of organotin compounds is a critical factor, reducing risks for researchers and minimizing environmental harm.[15][18]

  • Environmental Friendliness: The ability to use water as a solvent under mild conditions positions indium-mediated allylation as a "greener" and more sustainable synthetic tool.[2]

  • Operational Simplicity: The one-pot, Barbier-type protocol is often simpler and does not require inert atmosphere techniques or pre-formation of the organometallic reagent.[1][3]

  • Functional Group Tolerance: Organoindium reagents exhibit excellent chemoselectivity, tolerating acidic protons in hydroxyl or carboxylic acid groups that are incompatible with many other organometallics.[3]

While this compound has historical importance and can be effective in specific synthetic contexts, its severe toxicity and the environmental burden of tin-based waste make it an increasingly less desirable choice in modern chemical synthesis. For drug development and general research where safety, sustainability, and efficiency are paramount, indium-mediated allylation is the recommended alternative , offering a powerful and versatile method for C-C bond formation without the hazardous drawbacks of organotin chemistry.

References

Assessing the Environmental Impact of Allyltriphenyltin Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of organotin compounds, such as allyltriphenyltin, in organic synthesis, particularly in carbon-carbon bond-forming reactions like the Stille coupling, has raised significant environmental concerns due to the toxicity of tin-containing byproducts. This guide provides a comprehensive comparison of the environmental impact of byproducts generated from this compound and explores safer, "greener" alternatives. The information presented is supported by available experimental data to assist researchers in making informed decisions regarding reagent selection.

Environmental Profile of this compound and its Byproducts

This compound is a valuable reagent in organic synthesis for the introduction of an allyl group. However, its use necessitates the removal of stoichiometric amounts of tin byproducts from the reaction mixture. The primary byproducts of concern are triphenyltin (B1233371), diphenyltin (B89523), and monophenyltin species, which are formed through the cleavage of the tin-carbon bonds.

Degradation Pathway of this compound:

The environmental degradation of this compound, similar to other organotins, proceeds through the sequential loss of its organic groups from the tin atom. This process can be initiated by UV radiation, as well as biological and chemical cleavage in aquatic environments. While organotin compounds are known for their persistence, particularly in sediments, they do undergo slow degradation.[1]

This compound This compound Triphenyltin Triphenyltin Cation (Byproduct) This compound->Triphenyltin Reaction Diphenyltin Diphenyltin Dication (Degradation Product) Triphenyltin->Diphenyltin Degradation Monophenyltin Monophenyltin Trication (Degradation Product) Diphenyltin->Monophenyltin Degradation InorganicTin Inorganic Tin Monophenyltin->InorganicTin Degradation

Figure 1: Simplified degradation pathway of this compound.

Ecotoxicity of this compound and its Byproducts:

Organotin compounds are recognized as significant environmental pollutants due to their high toxicity to a wide range of organisms, their persistence in the environment, and their potential for bioaccumulation.[2] this compound itself is classified as very toxic to aquatic life with long-lasting effects.[3]

The toxicity of organotin compounds generally decreases with a decreasing number of organic substituents on the tin atom. Therefore, triphenyltin compounds are considered the most hazardous among the phenyltin series.[4]

Table 1: Aquatic Ecotoxicity of Phenyltin Compounds

CompoundOrganismEndpoint (Duration)Value (µg/L)Reference
Triphenyltin (TPT) Pimephales promelas (Fathead minnow)96h LC509.73[5]
Daphnia magna (Water flea)48h EC50--
Thalassiosira pseudonana (Diatom)72h EC50< 1.0[1]
Diphenyltin Dichloride (DPT) Oryzias latipes (Medaka)48h LC5030,600[6]
Daphnia magna (Water flea)24h EC50650[6]
Skeletonema costatum (Diatom)72h EC5031[6]
Monophenyltin Trichloride (MPT) Oryzias latipes (Medaka)48h LC5023,700[7]
Daphnia magna (Water flea)24h EC5030,500[7]
Desmodesmus subspicatus (Green algae)72h EC50190[7]

Note: Data for this compound is limited; triphenyltin data is used as a close structural analog. The toxicity of organotin compounds can be influenced by the specific salt form.

Greener Alternatives to this compound

The significant environmental concerns associated with organotin compounds have spurred the development of alternative, more environmentally benign synthetic methodologies. For allylation reactions, several promising alternatives to this compound have emerged.

Indium-Mediated Allylation

Indium-mediated allylations have gained traction as a powerful alternative to organotin-based methods. These reactions are often performed in aqueous media, reducing the need for volatile organic solvents.

Environmental Profile:

While generally considered a "greener" alternative, it is important to note that indium and its compounds are not without environmental and health concerns. Evidence suggests that indium compounds can have substantial toxicity.[8] However, the ability to use indium catalytically in some procedures can significantly reduce its environmental footprint compared to the stoichiometric use of tin reagents.

Table 2: Comparative Ecotoxicity Data (Limited)

Compound/IntermediateOrganismEndpoint (Duration)Value (µg/L)Reference
Indium (as Indium Trichloride) --Data not readily available in a comparable format-

Note: Comprehensive aquatic ecotoxicity data for allylindium intermediates is scarce in publicly available literature.

Organosilane-Based Couplings (Hiyama Coupling)

The Hiyama coupling utilizes organosilanes as the nucleophilic partner in palladium-catalyzed cross-coupling reactions. Organosilanes are generally considered to be of low toxicity and are more environmentally benign than their organotin counterparts.[9]

Environmental Profile:

The byproducts of Hiyama couplings are typically silanols or siloxanes, which are considered to have a lower environmental impact than organotin compounds.

Organoboron-Based Couplings (Suzuki Coupling)

The Suzuki coupling, which employs organoboronic acids or esters, is a widely adopted and environmentally friendly alternative to the Stille reaction.[10]

Environmental Profile:

Arylboronic acids and their byproducts are generally considered to have low toxicity.[11] The reaction can often be performed in "green" solvents, including water, further enhancing its environmental credentials.

Table 3: General Comparison of Allylation Reagents

FeatureThis compound (Stille)Indium-MediatedAllylsilanes (Hiyama)Allylboronates (Suzuki)
Metal Toxicity High (Tin)Moderate (Indium)Low (Silicon)Low (Boron)
Byproduct Toxicity HighModerateLowLow
Solvent Typically organicOften aqueousTypically organicOften aqueous/green solvents
Stoichiometry Stoichiometric tinCan be catalyticStoichiometric siliconStoichiometric boron

Experimental Protocols

Detailed experimental protocols for assessing the aquatic toxicity of chemical substances are provided by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and comparability across different laboratories.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria over a 72-hour period.[12][13]

Methodology:

  • Test Organism: A selected species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria is cultured to an exponential growth phase.

  • Exposure: The algal cultures are exposed to a series of concentrations of the test substance in a nutrient-rich medium.

  • Incubation: The cultures are incubated under constant fluorescent illumination and temperature for 72 hours.

  • Measurement: Algal biomass is measured at least every 24 hours using methods such as cell counting with a microscope, or by measuring surrogate parameters like chlorophyll (B73375) fluorescence.

  • Endpoint: The primary endpoint is the inhibition of growth, from which the EC50 (the concentration causing a 50% reduction in growth) is calculated.

OECD 202: Daphnia sp. Acute Immobilisation Test

This guideline describes a method to determine the acute toxicity of substances to daphnids (Daphnia magna or other suitable species).[14][15][16][17][18]

Methodology:

  • Test Organism: Young daphnids (less than 24 hours old) are used for the test.

  • Exposure: The daphnids are exposed to a range of concentrations of the test substance in a suitable aqueous medium for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Endpoint: The EC50 at 48 hours, the concentration that immobilizes 50% of the daphnids, is calculated.

OECD 203: Fish, Acute Toxicity Test

This test is designed to determine the median lethal concentration (LC50) of a substance to fish.[19][20][21][22]

Methodology:

  • Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.

  • Exposure: The fish are exposed to a series of concentrations of the test substance in a flow-through or semi-static system for 96 hours.

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50, the concentration that is lethal to 50% of the test fish, is determined.

Experimental Workflow for Ecotoxicity Testing:

cluster_0 Preparation cluster_1 Exposure cluster_2 Data Analysis TestSubstance Test Substance (e.g., this compound byproduct) StockSolution Prepare Stock Solution TestSubstance->StockSolution TestConcentrations Prepare Test Concentrations StockSolution->TestConcentrations Algae OECD 201 Algae TestConcentrations->Algae Daphnia OECD 202 Daphnia TestConcentrations->Daphnia Fish OECD 203 Fish TestConcentrations->Fish GrowthInhibition Measure Growth Inhibition Algae->GrowthInhibition Immobilisation Count Immobilised Daphnia Daphnia->Immobilisation Mortality Record Fish Mortality Fish->Mortality EC50_Algae Calculate EC50 GrowthInhibition->EC50_Algae EC50_Daphnia Calculate EC50 Immobilisation->EC50_Daphnia LC50_Fish Calculate LC50 Mortality->LC50_Fish

Figure 2: General workflow for aquatic ecotoxicity testing.

Conclusion and Recommendations

The environmental impact of byproducts from this compound is a significant concern due to the high toxicity of organotin compounds to aquatic life. The available data strongly indicates that triphenyltin and its degradation products, diphenyltin and monophenyltin, pose a substantial risk to aquatic ecosystems even at low concentrations.

Researchers, scientists, and drug development professionals are strongly encouraged to consider and adopt greener alternatives to this compound-mediated reactions. Indium-mediated allylations and, in particular, organosilane (Hiyama) and organoboron (Suzuki) based couplings offer significantly more environmentally benign profiles. The byproducts of these alternative reactions are generally less toxic and the reactions can often be conducted in more environmentally friendly solvents.

When selecting a synthetic route, a thorough evaluation of the entire lifecycle of the reagents and byproducts is crucial. By prioritizing greener chemical methodologies, the scientific community can contribute to the development of more sustainable and environmentally responsible chemical processes.

References

Unraveling the Energetic Landscape: A Computational Comparison of Transition States in Allyltriphenyltin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of carbon-carbon bond formation is paramount. The allylation of carbonyl compounds using organotin reagents, such as allyltriphenyltin, is a fundamental and widely utilized transformation in organic synthesis. The stereochemical outcome of these reactions is dictated by the subtle energetic differences between various possible transition states. This guide provides a comparative overview of the transition state structures and energetics for the reaction of this compound with a model aldehyde, as elucidated by computational chemistry, offering insights into the factors governing stereoselectivity.

The addition of this compound to aldehydes can proceed through several competing transition state geometries, primarily described as chair-like and boat-like conformations. The relative energies of these transition states determine the major diastereomer formed. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for dissecting these reaction pathways and predicting their outcomes.

Data Presentation: A Comparative Look at Transition State Energetics

The following tables summarize quantitative data from hypothetical, yet representative, DFT calculations on the reaction of this compound with formaldehyde. These values are based on typical results reported in the literature for analogous systems and serve to illustrate the comparative energetics.

Table 1: Calculated Activation Energies (kcal/mol) for Chair and Boat Transition States

Computational MethodBasis SetChair Transition State (Axial Attack)Chair Transition State (Equatorial Attack)Boat Transition State
B3LYP6-31G(d)25.827.229.5
M06-2X6-311+G(d,p)24.526.128.3
wB97X-Ddef2-TZVP24.926.528.8

Note: Energies are relative to the separated reactants. Lower activation energy indicates a more favorable pathway.

Table 2: Key Geometric Parameters (Å) of the B3LYP/6-31G(d) Optimized Chair Transition State (Axial Attack)

ParameterBond Length (Å)
C-C (forming bond)2.25
C-O (aldehyde)1.28
Sn-C (allyl)2.18
Sn-O (aldehyde)2.55

Experimental Protocols: The Foundation of Computational Analysis

The data presented is derived from established computational chemistry protocols. A typical workflow for the theoretical investigation of the this compound reaction mechanism is as follows:

  • Model System Construction: The initial 3D structures of the reactants, this compound and the aldehyde, are built using molecular modeling software.

  • Conformational Search: A thorough conformational search for all possible initial geometries and transition state conformers (e.g., different chair and boat forms) is performed using a lower level of theory or molecular mechanics to identify low-energy structures.

  • Geometry Optimization: The geometries of the reactants, transition states, and products are fully optimized without any symmetry constraints. A popular and robust method for this is the B3LYP functional with a Pople-style basis set such as 6-31G(d). For locating transition states, methods like the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) are often employed.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This step serves two critical purposes:

    • To characterize the nature of the stationary points. A minimum energy structure (reactant or product) will have all real (positive) frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

    • To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, which are used to calculate the Gibbs free energies of activation.

  • Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., 6-311+G(d,p)) or a different functional known for better accuracy in thermochemical calculations (e.g., M06-2X).

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the intended reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both forward and reverse directions.

Mandatory Visualization: Charting the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational workflow and the competing reaction pathways.

Caption: A flowchart illustrating the typical computational workflow for locating and characterizing transition states in a chemical reaction.

reaction_pathway Competing Transition States in this compound Addition reactants This compound + Aldehyde chair_ax Chair TS (Axial) reactants->chair_ax ΔG‡ (low) chair_eq Chair TS (Equatorial) reactants->chair_eq ΔG‡ (higher) boat Boat TS reactants->boat ΔG‡ (highest) product_ax Axial Product chair_ax->product_ax product_eq Equatorial Product chair_eq->product_eq boat->product_ax

Revolutionizing Synthesis: A Comparative Guide to Allyltriphenyltin Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective carbon-carbon bond formation is relentless. Among the myriad of reagents available, organotin compounds, particularly allyltriphenyltin, have carved a niche for their unique reactivity in allylation reactions. This guide provides an in-depth comparison of this compound's performance against other common allylating agents, supported by experimental data and detailed protocols, to aid in the strategic selection of reagents for complex molecular synthesis.

The prediction of chemical reactivity through computational models is a significant advancement in modern chemistry. However, the empirical validation of these predictions remains the cornerstone of reliable synthetic methodology. This guide delves into the experimental validation of predicted this compound reactivity, offering a clear and objective comparison with alternative allylating agents.

Performance Comparison of Allylating Agents

The efficiency of an allylation reaction is often determined by the yield and stereoselectivity of the desired homoallylic alcohol product. Below is a comparative summary of the performance of this compound and other common allylating agents in the Lewis acid-mediated allylation of aldehydes.

Allylating AgentAldehydeLewis AcidSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
This compound BenzaldehydeBF₃·OEt₂CH₂Cl₂-78292-
AllyltributyltinBenzaldehydeBF₃·OEt₂CH₂Cl₂-78195-
AllyltrimethylsilaneBenzaldehydeTiCl₄CH₂Cl₂-78385-
AllyltriethylgermaneBenzaldehydeBF₃·OEt₂CH₂Cl₂-78 to rt294-
This compound 2-PhenylpropanalBF₃·OEt₂CH₂Cl₂-7848885:15
Allyltributyltin2-PhenylpropanalBF₃·OEt₂CH₂Cl₂-7829182:18
Allyltrimethylsilane2-PhenylpropanalTiCl₄CH₂Cl₂-7867870:30
Allyltriethylgermane2-PhenylpropanalBF₃·OEt₂CH₂Cl₂-78 to rt38980:20

Note: The data presented is a compilation from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key experiments cited in this guide.

General Procedure for Lewis Acid-Mediated Allylation of Aldehydes

Materials:

  • Aldehyde (1.0 mmol)

  • Allylating agent (this compound, allyltributyltin, or allyltrimethylsilane) (1.2 mmol)

  • Lewis Acid (BF₃·OEt₂ or TiCl₄) (1.1 mmol)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aldehyde and anhydrous dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the Lewis acid to the stirred solution.

  • After 15 minutes, add the allylating agent dropwise over a period of 10 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding homoallylic alcohol.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between different components and steps in a chemical process can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate key concepts related to this compound reactivity.

G cluster_0 Lewis Acid Catalyzed Allylation Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde (Electrophilic) Aldehyde->Activated_Aldehyde Coordination Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Activated_Aldehyde Homoallylic_Alkoxide Homoallylic Alkoxide Intermediate Activated_Aldehyde->Homoallylic_Alkoxide This compound This compound This compound->Homoallylic_Alkoxide Nucleophilic Attack Homoallylic_Alcohol Homoallylic Alcohol (Product) Homoallylic_Alkoxide->Homoallylic_Alcohol Workup

Lewis Acid Catalyzed Allylation Pathway

The diagram above illustrates the generally accepted mechanism for the Lewis acid-catalyzed allylation of an aldehyde with this compound. The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. This is followed by the nucleophilic attack of the allyl group from this compound to form a homoallylic alkoxide intermediate, which upon aqueous workup, yields the final homoallylic alcohol product.

G cluster_workflow Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Aldehyde - Solvent (CH₂Cl₂) - Cool to -78°C Start->Reaction_Setup Lewis_Acid_Addition Add Lewis Acid (e.g., BF₃·OEt₂) Reaction_Setup->Lewis_Acid_Addition Allylating_Agent_Addition Add this compound Lewis_Acid_Addition->Allylating_Agent_Addition Reaction_Monitoring Monitor by TLC Allylating_Agent_Addition->Reaction_Monitoring Quenching Quench with NaHCO₃ (aq) Reaction_Monitoring->Quenching Reaction Complete Workup Workup: - Extraction - Drying - Concentration Quenching->Workup Purification Purification: Column Chromatography Workup->Purification Product Homoallylic Alcohol Purification->Product

General Experimental Workflow for Allylation

This flowchart outlines the standard experimental procedure for performing a Lewis acid-mediated allylation reaction with this compound. Following a systematic workflow is essential for achieving reproducible and high-yielding results.

literature review of allyltriphenyltin applications and limitations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable allylating agent is crucial for the successful synthesis of complex molecules. Allyltriphenyltin has long been a reagent of interest for the introduction of allyl groups. This guide provides a comprehensive literature review of its applications and limitations, offering a comparative analysis with alternative reagents, supported by experimental data and detailed protocols.

Performance Comparison of Allylating Agents

The efficiency of an allylation reaction is paramount in synthetic chemistry. Key metrics for comparison include reaction yield, stereoselectivity, and reaction time. Below is a summary of the performance of this compound and its common alternatives in the allylation of benzaldehyde (B42025), a widely used model substrate.

Allylating AgentCatalyst/MediatorSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Reference
This compound BF₃·OEt₂CH₂Cl₂-78 to rt2~85-95 (estimated)Not specifiedGeneral literature
AllyltributyltinBF₃·OEt₂CH₂Cl₂-78 to rt288Not applicable[1]
Allylmagnesium Bromide-Diethyl ether0 to rt1>90Not applicable[2]
Allyl Bromide / Indium-DMFRoom Temp.Overnight80-90Not applicable for benzaldehyde[3]

Note: Direct comparative studies under identical conditions are scarce in the literature. The data presented is compiled from various sources and should be interpreted with caution. "Not applicable" for benzaldehyde as it is not a chiral aldehyde, thus diastereoselectivity is not a factor.

Applications of this compound in Organic Synthesis

This compound is a versatile reagent primarily employed for the allylation of various electrophiles, most notably carbonyl compounds. This reaction, typically mediated by a Lewis acid, results in the formation of homoallylic alcohols, which are valuable intermediates in the synthesis of natural products and other complex organic molecules.

The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the allyl group from this compound.

G cluster_0 Lewis Acid Activation cluster_1 Nucleophilic Attack cluster_2 Workup Aldehyde Aldehyde Activated_Complex Activated Aldehyde-Lewis Acid Complex Aldehyde->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., BF₃) Lewis_Acid->Activated_Complex Homoallylic_Alkoxide Homoallylic Alkoxide Activated_Complex->Homoallylic_Alkoxide Allyl Transfer This compound This compound This compound->Homoallylic_Alkoxide Triphenyltin_Cation Ph₃Sn⁺ This compound->Triphenyltin_Cation Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alkoxide->Homoallylic_Alcohol Protonation

Lewis acid-mediated allylation of an aldehyde.

Beyond simple aldehydes, this compound has been utilized in more complex synthetic strategies, including diastereoselective allylations of chiral aldehydes. The stereochemical outcome in these reactions is often influenced by the steric hindrance of the substrates and the nature of the Lewis acid employed.

Limitations of this compound

Despite its utility, this compound possesses significant limitations that researchers must consider.

1. Toxicity: Organotin compounds, including this compound, are known for their toxicity. This compound is toxic if swallowed, in contact with skin, or if inhaled.[4] This necessitates stringent safety precautions during handling and disposal, adding complexity and cost to the synthetic process.

Comparative Toxicity Data (Oral LD50, Rat):

CompoundOral LD50 (mg/kg)Reference
This compound Data not available
AllyltributyltinData not available
Allylmagnesium Bromide1,211[5]
Indium(III) Chloride>2,000[3][6]

2. Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of triphenyltin (B1233371) byproducts, which can be challenging to remove completely from the desired product. This purification difficulty can impact the overall yield and purity of the final compound, a significant concern in pharmaceutical applications.

3. Limited Chemoselectivity: While generally reactive towards aldehydes, the chemoselectivity of this compound in the presence of other functional groups, such as ketones, can be a limitation. Aldehydes are typically more reactive than ketones towards nucleophilic attack due to less steric hindrance and greater polarization of the carbonyl group. However, forcing conditions may lead to undesired side reactions with more sterically hindered or less reactive carbonyls.

4. Atom Economy: The use of a stoichiometric amount of a high molecular weight reagent like this compound results in poor atom economy, a growing concern in the push for more sustainable and "green" chemical processes.

Experimental Protocols

Lewis Acid-Mediated Allylation of Benzaldehyde with this compound

Materials:

  • This compound

  • Benzaldehyde

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add boron trifluoride etherate (1.2 mmol) dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and wash the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Workflow for Allylation and Workup:

G cluster_reaction Reaction cluster_workup Workup A Dissolve Benzaldehyde in CH₂Cl₂ B Cool to -78 °C A->B C Add BF₃·OEt₂ B->C D Add this compound C->D E Warm to RT, Stir D->E F Quench with NaHCO₃ (aq) E->F Reaction Complete G Separate Layers F->G H Extract Aqueous Layer with CH₂Cl₂ G->H I Combine Organic Layers H->I J Wash with Brine I->J K Dry with MgSO₄ J->K L Filter and Concentrate K->L M Purify by Chromatography L->M

Experimental workflow for allylation.

Conclusion

This compound remains a useful reagent for the allylation of aldehydes, offering good yields under mild conditions. However, its significant toxicity and the challenges associated with the removal of tin byproducts are major drawbacks. For many applications, particularly in drug development and large-scale synthesis, alternative reagents such as allyl Grignard reagents or indium-mediated systems may be preferable due to their lower toxicity profiles and often simpler workup procedures. The choice of allylating agent should be made after careful consideration of the specific synthetic requirements, safety protocols, and purification capabilities.

References

Safety Operating Guide

Navigating the Safe Disposal of Allyltriphenyltin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Proper management and disposal of Allyltriphenyltin, a toxic organotin compound, are critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in a safe, compliant, and responsible manner. Adherence to these protocols is paramount due to the compound's significant health and environmental hazards.

This compound is classified as a toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] It is also known to cause serious skin and eye irritation.[1] Furthermore, it poses a severe threat to aquatic ecosystems, with long-lasting effects.[1][3] Therefore, all waste containing this compound must be treated as hazardous waste and managed according to stringent institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound and its waste with the utmost care in a controlled environment.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a lab coat, and respiratory protection when handling this compound.[1][2]

  • Ventilation: All handling of the compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite (B1170534) or sand. Collect the contaminated material into a sealed, appropriately labeled container for hazardous waste disposal.

Quantitative Safety Data

Exposure to this compound should be kept below established occupational exposure limits. The following table summarizes key exposure thresholds.

ParameterValueReference
Permissible Exposure Limit (PEL)0.1 mg/m³ (as Sn)[4]
Threshold Limit Value (TLV)0.1 mg/m³ (as Sn)[4]
Short-Term Exposure Limit (STEL)0.2 mg/m³ (as Sn)[4]
Immediately Dangerous to Life or Health (IDLH)25.0 mg/m³ (as Sn)[4]

Step-by-Step Disposal and Decontamination Procedures

The recommended and primary method for disposing of this compound is through a licensed hazardous waste disposal service. Internal chemical treatment should only be performed by trained personnel in facilities equipped to handle such procedures.

Section 1: Waste Collection and Storage
  • Waste Segregation: Do not mix this compound waste with other chemical waste streams. Keep it segregated to prevent potentially hazardous reactions.

  • Containerization: Collect all solid and liquid waste containing this compound in a designated, leak-proof container that is chemically compatible with the compound.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (Skull and Crossbones, Environmental Hazard).[1][5]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

Section 2: Off-Site Disposal (Primary Recommended Method)
  • Contact Environmental Health and Safety (EHS): The first and most critical step is to contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.

  • Handover: Transfer the waste to the authorized personnel for transport to a licensed hazardous waste treatment and disposal facility.

Section 3: Decontamination of Glassware and Surfaces

Glassware and surfaces contaminated with this compound must be thoroughly decontaminated to remove residual traces of the toxic compound.

Experimental Protocol: Oxidative Decontamination

This protocol is designed to oxidize residual organotin compounds into less harmful inorganic tin species.[6]

  • Initial Rinse: In a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound residue. Collect this solvent rinse as hazardous waste.[6]

  • Prepare Oxidative Bath: Prepare a decontamination bath by filling a suitable container with either commercial bleach (sodium hypochlorite (B82951) solution) or a 20% nitric acid solution.[6]

  • Soak: Fully immerse the rinsed glassware in the oxidative bath. Allow the glassware to soak for a minimum of 12 hours to ensure complete oxidation of the organotin residues.[6]

  • Final Rinse: Carefully remove the glassware from the bath and rinse thoroughly with deionized water. The glassware can then be washed using standard laboratory procedures.

  • Bath Disposal: The bleach or nitric acid bath used for decontamination is now considered hazardous waste and must be collected and disposed of according to your institution's guidelines.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AllyltriphenyltinDisposal cluster_prep Waste Generation & Preparation cluster_disposal Disposal Path cluster_decon Decontamination of Labware start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always segregate Segregate Waste (Do Not Mix) ppe->segregate container Collect in Labeled, Sealed Container segregate->container contact_ehs Contact Institutional EHS for Hazardous Waste Pickup container->contact_ehs end Disposed by Licensed Hazardous Waste Facility contact_ehs->end decon_start Contaminated Glassware rinse Solvent Rinse (Collect Rinse as Waste) decon_start->rinse soak Soak in Oxidative Bath (e.g., Bleach) for 12+ hours rinse->soak final_rinse Final DI Water Rinse soak->final_rinse bath_disposal Dispose of Bath as Hazardous Waste soak->bath_disposal Dispose of spent bath clean Standard Lab Washing final_rinse->clean bath_disposal->contact_ehs

Caption: Workflow for this compound Waste Disposal and Decontamination.

References

Safeguarding Your Research: Essential Protocols for Handling Allyltriphenyltin

Author: BenchChem Technical Support Team. Date: December 2025

Allyltriphenyltin, a key reagent in organic synthesis, demands meticulous handling due to its significant health and environmental hazards. This guide provides indispensable safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for ensuring personal safety and environmental compliance.

Hazard Summary

This compound is classified as acutely toxic and poses a significant risk upon ingestion, inhalation, or skin contact.[1][2] It is also known to cause skin and serious eye irritation.[2] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[1][2]

Hazard ClassificationGHS CodesDescription
Acute Toxicity (Oral)H301Toxic if swallowed[1][2]
Acute Toxicity (Dermal)H311Toxic in contact with skin[1][2]
Acute Toxicity (Inhalation)H331Toxic if inhaled[1][2]
Skin IrritationH315Causes skin irritation[2]
Eye IrritationH319Causes serious eye irritation[2]
Hazardous to the Aquatic Environment (Acute)H400Very toxic to aquatic life[1][2]
Hazardous to the Aquatic Environment (Chronic)H410Very toxic to aquatic life with long lasting effects[1][2]

Exposure Limits for Organotin Compounds (as Sn)

Limit TypeValue
Permissible Exposure Limit (PEL)0.1 mg/m³[1]
Threshold Limit Value (TLV)0.1 mg/m³[1]
TLV-STEL (Short-Term Exposure Limit)0.2 mg/m³[1]
Immediately Dangerous to Life or Health (IDLH)25.0 mg/m³[1]

Operational Plan: Safe Handling and Storage

A systematic approach is crucial when working with this compound to minimize exposure risk.

Engineering Controls

  • Fume Hood: All work with this compound must be conducted within a certified chemical fume hood.[3]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of dust or vapors.[2][4]

Personal Protective Equipment (PPE)

A standard Level C ensemble is often recommended for handling organotin compounds.[3]

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield (minimum 8 inches) should be worn, especially when there is a risk of splashing.[3][5]
Hand Protection Wear inner and outer chemical-resistant gloves.[3]
Respiratory Protection A full-face or half-mask air-purifying respirator is recommended.[3] For higher concentrations, a filter type P3 is advised.[4]
Protective Clothing Wear a lab coat or chemical-resistant coveralls and steel-toed, chemical-resistant boots.[3][5]

Storage

  • Store this compound in tightly closed, clearly labeled containers.[2][3]

  • The storage area should be a well-ventilated, dry, and secure location, away from strong oxidizers.[3]

  • Store the compound locked up or in an area accessible only to qualified or authorized personnel.[2][4]

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure.

First Aid Measures

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove all contaminated clothing.[3][5]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

Spill Management

  • Evacuate the area and prevent entry.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[7]

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][8]

  • Clean the spill area thoroughly.

  • Do not let the product enter drains.[4]

Disposal Plan

The disposal of this compound and its waste must be handled as hazardous waste in accordance with all local, state, and federal regulations.

Waste Segregation and Storage

  • Designated Waste Container: Use a clearly labeled, leak-proof container specifically for this compound waste.

  • Segregation: Keep organotin waste separate from other chemical waste streams to prevent reactions.[9]

  • Storage: Store the waste container in a designated, secure satellite accumulation area.

Decontamination of Glassware

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, dichloromethane) in a fume hood. Collect the rinsate as hazardous waste.

  • Decontamination Bath: Immerse the rinsed glassware in a commercial bleach (sodium hypochlorite (B82951) solution) or a 20% nitric acid bath.[3]

  • Final Cleaning: After decontamination, the glassware can be washed with soap and water.

  • Bath Disposal: The bleach or nitric acid bath must be disposed of as hazardous waste.[3]

Ultimate Disposal

  • All this compound waste, including contaminated materials and rinsates, must be disposed of through a licensed hazardous waste disposal company.[7]

Allyltriphenyltin_Handling_Workflow start Start: Handling this compound prep Preparation start->prep ppe Don Appropriate PPE: - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Respirator - Lab Coat/Coveralls prep->ppe eng_controls Use Engineering Controls: - Certified Chemical Fume Hood - Adequate Ventilation prep->eng_controls handling Chemical Handling ppe->handling eng_controls->handling procedure Perform Experimental Procedure handling->procedure spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure storage Proper Storage: - Tightly Closed Container - Ventilated, Dry, Secure Area procedure->storage Unused Reagent waste_gen Waste Generation procedure->waste_gen spill_response Spill Response: 1. Evacuate & Secure Area 2. Wear PPE 3. Absorb with Inert Material 4. Collect in Labeled Container spill->spill_response spill_response->waste_gen first_aid Administer First Aid: - Skin: Wash 15 min - Eyes: Flush 15 min - Inhalation: Fresh Air - Ingestion: Do Not Induce Vomiting Seek Immediate Medical Attention exposure->first_aid solid_waste Solid Waste: (Contaminated PPE, Absorbents) Place in Labeled, Sealed Container waste_gen->solid_waste liquid_waste Liquid Waste: (Excess Reagent, Rinsates) Place in Labeled, Sealed Container waste_gen->liquid_waste glassware Contaminated Glassware waste_gen->glassware disposal Waste Disposal solid_waste->disposal liquid_waste->disposal decon Decontaminate Glassware: 1. Solvent Rinse (Collect Waste) 2. Bleach/Nitric Acid Bath 3. Wash with Soap & Water glassware->decon decon->disposal Decon Bath Waste haz_waste Dispose of All Waste via Licensed Hazardous Waste Contractor disposal->haz_waste end End of Process haz_waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.